molecular formula C25H44O3 B605914 BAR502

BAR502

Numéro de catalogue: B605914
Poids moléculaire: 392.6 g/mol
Clé InChI: HYCMOIGNYNCMRH-APIYUPOTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

BAR502 is a dual agonist of the G protein-coupled bile acid-activated receptor and farnesoid x receptor (GP-BAR1 and FXR;  EC50s = 0.2 and 1 μM, respectively). It increases the expression of the FXR-regulated bile salt export pump (BSEP), organic solute transporter α (OSTα), and small heterodimer partner (SHP) in primary hepatocytes isolated from FXR wild-type mice. This compound also increases cAMP-luciferase reporter gene expression, a marker of GP-BAR1 activity, in HEK293T cells.>This compound is a dual FXR and GPBAR1 agonist. BAR-502 promotes browning of white adipose tissue and reverses liver steatosis and fibrosis. This compound protects against liver damage caused by HFD by promoting the browning of adipose tissue.

Propriétés

IUPAC Name

(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-17-[(2R)-4-hydroxybutan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H44O3/c1-5-17-21-14-16(27)8-11-25(21,4)20-9-12-24(3)18(15(2)10-13-26)6-7-19(24)22(20)23(17)28/h15-23,26-28H,5-14H2,1-4H3/t15-,16-,17-,18-,19+,20+,21+,22+,23-,24-,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCMOIGNYNCMRH-APIYUPOTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCO)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCO)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H44O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Dual Agonist BAR502: A Deep Dive into its Mechanism of Action in Non-Alcoholic Steatohepatitis (NASH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-alcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and hepatocellular injury, with or without fibrosis. The complex pathophysiology of NASH has made the development of effective therapeutics challenging. BAR502, a novel, potent, and selective dual agonist for the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5), has emerged as a promising therapeutic candidate for NASH. This technical guide provides an in-depth exploration of the mechanism of action of this compound in NASH, summarizing key preclinical findings, detailing experimental methodologies, and visualizing the intricate signaling pathways involved.

Core Mechanism of Action: Dual Agonism of FXR and GPBAR1

This compound exerts its therapeutic effects in NASH through the simultaneous activation of two key bile acid-activated receptors: FXR, a nuclear receptor, and GPBAR1, a cell surface receptor. This dual agonism allows this compound to modulate a broad spectrum of pathways involved in lipid metabolism, inflammation, and fibrosis, addressing the multifaceted nature of NASH.

Farnesoid X Receptor (FXR) Activation

FXR is highly expressed in the liver and intestine and plays a central role in maintaining bile acid and lipid homeostasis. Upon activation by this compound, FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to FXR response elements (FXREs) in the promoter regions of target genes. This leads to:

  • Repression of Lipogenesis: FXR activation downregulates the expression of sterol regulatory element-binding protein-1c (SREBP-1c), a master regulator of fatty acid and triglyceride synthesis. This, in turn, reduces the expression of lipogenic enzymes such as fatty acid synthase (FASN) and acetyl-CoA carboxylase (ACC).

  • Increased Fatty Acid Oxidation: FXR signaling promotes the breakdown of fatty acids, further contributing to the reduction of hepatic lipid accumulation.

  • Inhibition of Bile Acid Synthesis: FXR induces the expression of the small heterodimer partner (SHP), which inhibits the activity of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis from cholesterol. This negative feedback loop protects hepatocytes from bile acid-induced toxicity.

  • Anti-inflammatory Effects: FXR activation has been shown to antagonize the pro-inflammatory transcription factor nuclear factor-kappa B (NF-κB), thereby reducing the expression of inflammatory cytokines.

G Protein-Coupled Bile Acid Receptor 1 (GPBAR1) Activation

GPBAR1 is expressed in various cell types, including macrophages, Kupffer cells, and enteroendocrine L-cells. Its activation by this compound triggers a cascade of downstream signaling events, primarily through the production of cyclic AMP (cAMP), leading to:

  • Enhanced Energy Expenditure: GPBAR1 activation in brown adipose tissue (BAT) and white adipose tissue (WAT) promotes the browning of WAT and increases thermogenesis, contributing to improved systemic metabolism.

  • Anti-inflammatory Effects: In macrophages, GPBAR1 signaling inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα) and interleukin-6 (IL-6).

  • Improved Glucose Homeostasis: Activation of GPBAR1 in intestinal L-cells stimulates the release of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that enhances insulin (B600854) secretion and improves glucose tolerance.

Preclinical Efficacy of this compound in NASH Models

The therapeutic potential of this compound in NASH has been demonstrated in various preclinical studies, primarily utilizing high-fat diet (HFD) or high-fat, high-fructose (HFD-F) diet-induced mouse models of NASH. These studies have consistently shown that this compound treatment leads to significant improvements in the key pathological features of NASH.

Data Presentation

The following tables summarize the key quantitative data from preclinical studies evaluating the efficacy of this compound in mouse models of NASH.

Table 1: Effect of this compound on Body Weight and Liver Parameters in HFD-F Induced NASH Mice

ParameterControl (HFD-F)This compound-treated% Change vs. ControlReference
Body Weight Gain (%) ~35%Reduced gainAttenuated[1]
Liver Weight/Body Weight Ratio IncreasedReducedDecreased[2]
Hepatic Triglyceride Content ElevatedReducedDecreased[3]
Hepatic Cholesterol Content ElevatedReducedDecreased[3]

Table 2: Effect of this compound on Histological Features of NASH in HFD-F Mice

Histological ScoreControl (HFD-F)This compound-treatedImprovementReference
Steatosis Score SevereReducedSignificant[2][3]
Inflammation Score Moderate to SevereReducedSignificant[2][3]
Ballooning Score PresentReducedSignificant[2]
Fibrosis Score PresentReduced by ~70%Significant[3]
NAFLD Activity Score (NAS) ElevatedReducedSignificant[2]

Table 3: Effect of this compound on Gene Expression in the Liver of HFD-F Mice

GenePathwayChange with HFD-FChange with this compoundReference
Srebp1c LipogenesisIncreasedDecreased[3]
Fasn LipogenesisIncreasedDecreased[3]
Acc1 LipogenesisIncreasedDecreased[2]
Tnfα InflammationIncreasedDecreased[2][3]
Il-6 InflammationIncreasedDecreased[2][3]
Il-1β InflammationIncreasedDecreased[2]
F4/80 Inflammation (Macrophage marker)IncreasedDecreased[2]
α-Sma FibrosisIncreasedDecreased[3]
Col1a1 FibrosisIncreasedDecreased[3]
Shp FXR TargetDecreasedIncreased[3]
Cyp7a1 Bile Acid SynthesisIncreasedDecreased[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound in NASH.

High-Fat, High-Fructose (HFD-F) Induced NASH Mouse Model
  • Animal Model: Male C57BL/6J mice, 6-8 weeks old, are commonly used.

  • Housing: Mice are housed in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Diet:

    • Control Group: Fed a standard chow diet.

    • NASH Induction Group: Fed a high-fat diet (e.g., 60% kcal from fat) and provided with drinking water supplemented with high fructose (B13574) (e.g., 42 g/L).

  • Duration of Diet: The HFD-F diet is typically administered for 12-16 weeks to induce the key features of NASH, including steatosis, inflammation, and fibrosis.

  • This compound Administration:

    • Route: Oral gavage.

    • Dosage: A typical effective dose is 15-30 mg/kg/day.

    • Treatment Period: this compound treatment is usually initiated after the establishment of the NASH phenotype (e.g., after 8-10 weeks of HFD-F diet) and continued for a period of 4-8 weeks.

Histological Analysis of Liver Tissue
  • Tissue Collection and Preparation:

    • At the end of the study, mice are euthanized, and their livers are harvested.

    • A portion of the liver is fixed in 10% neutral buffered formalin for at least 24 hours.

    • The fixed tissue is then dehydrated through a series of graded ethanol (B145695) solutions, cleared in xylene, and embedded in paraffin (B1166041).

  • Staining:

    • Hematoxylin and Eosin (H&E) Staining: 5 µm thick paraffin sections are deparaffinized, rehydrated, and stained with H&E to assess general liver morphology, steatosis, inflammation, and ballooning.

    • Sirius Red Staining: To visualize and quantify collagen deposition (fibrosis), sections are stained with a Picro-Sirius Red solution.

  • Scoring:

    • NAFLD Activity Score (NAS): H&E stained sections are scored by a pathologist blinded to the treatment groups for steatosis (0-3), lobular inflammation (0-3), and hepatocellular ballooning (0-2). The sum of these scores constitutes the NAS.

    • Fibrosis Staging: Sirius Red stained sections are staged for fibrosis on a scale of 0-4, where 0 represents no fibrosis and 4 represents cirrhosis.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
  • RNA Extraction:

    • A portion of the fresh or frozen liver tissue is homogenized in a lysis buffer (e.g., TRIzol).

    • Total RNA is extracted according to the manufacturer's protocol, often involving chloroform (B151607) separation and isopropanol (B130326) precipitation.

    • The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop).

  • Reverse Transcription:

    • 1-2 µg of total RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of random primers or oligo(dT) primers.

  • Quantitative PCR:

    • The qPCR reaction is performed using a real-time PCR system.

    • The reaction mixture typically contains cDNA template, forward and reverse primers for the gene of interest, and a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.

    • The thermal cycling conditions generally consist of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • The relative expression of the target gene is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH, β-actin) used for normalization.

Mandatory Visualizations

Signaling Pathways of this compound in NASH

BAR502_Signaling cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GPBAR1 GPBAR1 This compound->GPBAR1 activates FXR FXR This compound->FXR activates AC Adenylate Cyclase GPBAR1->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates NFkB_I NF-κB (inactive) PKA->NFkB_I inhibits RXR RXR FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR dimerizes with RXR SHP SHP FXR_RXR->SHP induces expression NFkB_A NF-κB (active) FXR_RXR->NFkB_A inhibits SREBP1c_gene SREBP-1c Gene SHP->SREBP1c_gene inhibits CYP7A1_gene CYP7A1 Gene SHP->CYP7A1_gene inhibits Inflammatory_Genes Inflammatory Genes (TNFα, IL-6) NFkB_A->Inflammatory_Genes activates Experimental_Workflow start Start: C57BL/6J Mice diet NASH Induction: High-Fat, High-Fructose Diet (12-16 weeks) start->diet randomization Randomization diet->randomization control_group Control Group: Vehicle Treatment randomization->control_group Group 1 bar502_group This compound Group: Oral Gavage (15-30 mg/kg/day) (4-8 weeks) randomization->bar502_group Group 2 endpoint Endpoint: Tissue and Blood Collection control_group->endpoint bar502_group->endpoint analysis Analysis endpoint->analysis histology Liver Histology: H&E, Sirius Red Staining (NAS, Fibrosis Scoring) analysis->histology gene_expression Gene Expression: qRT-PCR for Lipogenesis, Inflammation, Fibrosis Markers analysis->gene_expression biochemistry Serum Biochemistry: ALT, AST, Lipids analysis->biochemistry

References

BAR502: A Technical Guide to Dual Farnesoid X Receptor and G-Protein Coupled Bile Acid Receptor 1 Agonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAR502 is a potent, non-bile acid, steroidal dual agonist for the Farnesoid X Receptor (FXR) and the G-Protein Coupled Bile Acid Receptor 1 (GPBAR1), also known as TGR5.[1][2] This dual agonism presents a promising therapeutic strategy for a range of metabolic and inflammatory diseases, including non-alcoholic steatohepatitis (NASH), cholestasis, and potentially certain cancers.[2][3][4] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative data from key preclinical studies, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Core Mechanism of Action: Dual Agonism

This compound exerts its therapeutic effects by simultaneously activating two key receptors involved in bile acid signaling, lipid metabolism, and inflammation:

  • Farnesoid X Receptor (FXR): A nuclear receptor that acts as a primary sensor for bile acids.[5][6] Upon activation, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA response elements to regulate the transcription of target genes.[7][8] This regulation plays a crucial role in bile acid homeostasis, lipid and glucose metabolism, and inflammation.[5][7]

  • G-Protein Coupled Bile Acid Receptor 1 (GPBAR1/TGR5): A cell surface receptor that is also activated by bile acids.[9][10] GPBAR1 activation initiates intracellular signaling cascades, primarily through the production of cyclic AMP (cAMP), which in turn modulates various cellular processes, including inflammation, energy expenditure, and glucose homeostasis.[11][12]

The dual activation of both FXR and GPBAR1 by this compound offers a multi-faceted approach to disease treatment, potentially leading to synergistic effects and a more favorable therapeutic profile compared to selective agonists.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies evaluating the efficacy of this compound.

Table 1: In Vitro Activity of this compound

ParameterReceptorValue (µM)Cell LineReference
IC50FXR2-[1]
IC50GPBAR10.4-[1]
EC50FXR~2HepG2[2]
EC50GPBAR10.4HEK-293T[2]
IC50LIFR3.8-[4]

Table 2: Key In Vivo Effects of this compound in a Mouse Model of NASH [13]

ParameterEffect of this compound Treatment
Body Weight~10% reduction
Insulin SensitivityIncreased
Circulating HDLIncreased
Liver Steatosis ScoreReduced
Liver Inflammatory ScoreReduced
Liver Fibrosis ScoreReduced
Hepatic SREPB1c mRNAReduced
Hepatic FAS mRNAReduced
Hepatic PPARγ mRNAReduced
Hepatic CD36 mRNAReduced
Hepatic CYP7A1 mRNAReduced
Hepatic SHP mRNAIncreased
Hepatic ABCG5 mRNAIncreased
Intestinal SHP mRNAIncreased
Intestinal FGF15 mRNAIncreased
Intestinal GLP1 mRNAIncreased

Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the signaling pathways activated by this compound.

FXR_Signaling_Pathway This compound This compound FXR FXR This compound->FXR activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR Lipid_Metabolism Lipid Metabolism FXR->Lipid_Metabolism Glucose_Homeostasis Glucose Homeostasis FXR->Glucose_Homeostasis RXR RXR RXR->FXR_RXR FXRE FXR Response Element (FXRE) FXR_RXR->FXRE binds to SHP SHP FXRE->SHP induces FGF15_19 FGF15/19 FXRE->FGF15_19 induces BSEP BSEP FXRE->BSEP induces OSTab OSTα/β FXRE->OSTab induces CYP7A1 CYP7A1 SHP->CYP7A1 inhibits FGF15_19->CYP7A1 inhibits Bile_Acid_Transport Bile Acid Transport BSEP->Bile_Acid_Transport OSTab->Bile_Acid_Transport Bile_Acid_Synthesis Bile Acid Synthesis CYP7A1->Bile_Acid_Synthesis

Caption: FXR Signaling Pathway Activated by this compound.

GPBAR1_Signaling_Pathway This compound This compound GPBAR1 GPBAR1 (TGR5) This compound->GPBAR1 activates Gs Gαs GPBAR1->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates NFkB NF-κB Signaling cAMP->NFkB inhibits CREB CREB PKA->CREB activates Energy_Expenditure Energy Expenditure CREB->Energy_Expenditure GLP1_Secretion GLP-1 Secretion CREB->GLP1_Secretion Inflammation Inflammation NFkB->Inflammation

Caption: GPBAR1 Signaling Pathway Activated by this compound.

Experimental Protocols

This section provides a general overview of the methodologies used in key experiments to characterize this compound. For detailed, step-by-step protocols, it is recommended to consult the original research articles.

In Vitro Transactivation Assays

Objective: To determine the potency and efficacy of this compound in activating FXR and GPBAR1.

General Protocol:

  • Cell Culture: HepG2 cells (for FXR) or HEK-293T cells (for GPBAR1) are cultured in appropriate media.[2]

  • Transfection: Cells are transfected with plasmids encoding the receptor of interest (FXR/RXR or GPBAR1), a reporter gene (e.g., luciferase) under the control of a response element specific to the receptor, and a control plasmid (e.g., β-galactosidase) for normalization.[2]

  • Treatment: Transfected cells are treated with varying concentrations of this compound or a vehicle control.

  • Lysis and Reporter Assay: After an incubation period, cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) and the control enzyme are measured using a luminometer or spectrophotometer.

  • Data Analysis: Reporter activity is normalized to the control, and dose-response curves are generated to calculate EC50 values.[2]

Transactivation_Assay_Workflow Start Cell Seeding (e.g., HepG2, HEK-293T) Transfection Transfection with Plasmids: - Receptor (FXR/GPBAR1) - Reporter (Luciferase) - Control (β-gal) Start->Transfection Treatment Treatment with this compound (various concentrations) Transfection->Treatment Incubation Incubation Treatment->Incubation Lysis Cell Lysis Incubation->Lysis Assay Reporter Assay: - Luciferase Assay - β-galactosidase Assay Lysis->Assay Analysis Data Analysis: - Normalization - Dose-Response Curve - EC50 Calculation Assay->Analysis

References

BAR502 effect on bile acid homeostasis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Core Effects of BAR502 on Bile Acid Homeostasis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bile acids (BAs) are cholesterol-derived amphipathic molecules synthesized in the liver.[1] Beyond their classical role in dietary lipid absorption, they function as critical signaling molecules that regulate their own synthesis, transport, and overall homeostasis, in addition to modulating lipid, glucose, and energy metabolism.[1][2] This regulation is primarily mediated by two key receptors: the nuclear Farnesoid X Receptor (FXR) and the membrane-bound G-protein coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[2][3] Dysregulation of BA signaling is implicated in various metabolic and cholestatic liver diseases, including Nonalcoholic Steatohepatitis (NASH).[4][5]

This compound is a synthetic, non-bile acid, steroidal dual agonist that potently activates both FXR and GPBAR1.[1][4][6] This dual-target approach offers a multifaceted mechanism for restoring metabolic balance, making this compound a promising therapeutic candidate for complex conditions like NASH.[4][6] This document provides a comprehensive technical overview of this compound's mechanism of action on bile acid homeostasis, supported by quantitative data, detailed experimental protocols, and visual signaling pathways.

Core Mechanism of Action: Dual FXR and GPBAR1 Agonism

This compound exerts its effects by simultaneously engaging two central nodes of metabolic regulation. The co-activation of a nuclear receptor (FXR) and a membrane receptor (GPBAR1) allows for a coordinated response across multiple tissues, primarily within the enterohepatic circulation (intestine and liver).[1][7]

FXR Activation

As the master regulator of bile acid homeostasis, FXR activation by this compound initiates a cascade of transcriptional events in both the liver and the intestine.[4][7]

  • In the Liver : Hepatic FXR activation directly represses the expression of CYP7A1 and CYP8B1, the genes encoding the rate-limiting enzymes for the classical pathway of bile acid synthesis from cholesterol.[3] This repression is mediated by the induction of the Small Heterodimer Partner (SHP), an atypical nuclear receptor that functions as a corepressor for CYP7A1.[1][3] Simultaneously, FXR activation upregulates the expression of the Bile Salt Export Pump (BSEP), a transporter responsible for secreting bile acids from hepatocytes into the bile canaliculi, and ABCG5, which is involved in cholesterol efflux.[1][3][6] It also reduces the uptake of bile acids from systemic circulation by inhibiting the expression of NTCP.[3]

  • In the Intestine : In the terminal ileum, this compound-mediated FXR activation induces the expression and release of Fibroblast Growth Factor 15 (FGF15 in mice, FGF19 in humans).[1][3] FGF15/19 enters the portal circulation and travels to the liver, where it binds to its receptor complex (FGFR4/β-klotho) on hepatocytes.[3][8] This binding activates a signaling cascade (including the MAPK/ERK1/2 pathway) that potently represses CYP7A1 transcription, providing a powerful feedback mechanism to halt bile acid synthesis.[3][8][9]

GPBAR1 Activation

GPBAR1 is a G-protein coupled receptor expressed in various tissues, including intestinal L-cells, adipose tissue, and macrophages, but not hepatocytes.[3][10]

  • In the Intestine : Activation of GPBAR1 in enteroendocrine L-cells stimulates the secretion of Glucagon-like peptide-1 (GLP-1).[1][3][4] GLP-1 is an incretin (B1656795) hormone that improves glucose homeostasis by enhancing insulin (B600854) secretion and sensitivity.[4]

  • In Adipose Tissue : GPBAR1 activation promotes the "browning" of white adipose tissue (WAT), increasing energy expenditure and improving systemic metabolism.[1][6][11]

The combined effects of FXR and GPBAR1 activation by this compound lead to a tightly regulated bile acid pool, reduced liver fat accumulation, improved glucose tolerance, and decreased inflammation and fibrosis.[1][7]

Signaling Pathways and Workflows

BAR502_Enterohepatic_Signaling cluster_intestine Intestinal Enterocyte / L-Cell cluster_liver Hepatocyte cluster_circulation Portal Circulation BAR502_I This compound FXR_I FXR BAR502_I->FXR_I Activates GPBAR1 GPBAR1 BAR502_I->GPBAR1 Activates FGF15_19 FGF15/19 (Hormone) FXR_I->FGF15_19 Induces Expression SHP_I SHP FXR_I->SHP_I Induces Expression GLP1 GLP-1 (Incretin) GPBAR1->GLP1 Stimulates Release FGF15_19_L FGF15/19 FGF15_19->FGF15_19_L Travels to Liver Systemic Systemic GLP1->Systemic Systemic Effects (Glucose Homeostasis) BAR502_L This compound FXR_L FXR BAR502_L->FXR_L Activates FGFR4 FGFR4/ β-klotho FGF15_19_L->FGFR4 SHP_L SHP FXR_L->SHP_L Induces Expression BSEP BSEP (Efflux) FXR_L->BSEP Induces Expression CYP7A1 CYP7A1 (BA Synthesis) FGFR4->CYP7A1 Represses SHP_L->CYP7A1 Represses Cholesterol Cholesterol Cholesterol->CYP7A1 Substrate

Caption: this compound signaling in the enterohepatic circulation.

GPBAR1_Signaling This compound This compound GPBAR1 GPBAR1 (TGR5) (Membrane Receptor) This compound->GPBAR1 Binds & Activates G_protein Gαs Protein GPBAR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Catalyzes ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB (Transcription Factor) PKA->CREB Phosphorylates & Activates Response Cellular Responses: • GLP-1 Secretion • Energy Expenditure • Anti-inflammatory Effects CREB->Response Modulates Gene Transcription

Caption: Downstream signaling cascade of GPBAR1 activation.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis cluster_liver_analysis cluster_intestine_analysis cluster_feces_analysis Animal_Model Animal Model (e.g., C57BL/6J Mice) Diet Diet-Induced Pathology (e.g., Western Diet or HFD for 9-10 weeks) Animal_Model->Diet Grouping Randomization into Groups: 1. Control (Vehicle) 2. This compound (e.g., 15-30 mg/kg) 3. This compound + UDCA Diet->Grouping Treatment Daily Oral Gavage (e.g., 8 weeks) Grouping->Treatment Monitoring In-life Monitoring (Body Weight, Glucose Tolerance) Treatment->Monitoring Sacrifice Euthanasia & Sample Collection Monitoring->Sacrifice Serum Serum Analysis (AST, ALT, Lipids, BAs) Sacrifice->Serum Liver Liver Tissue Analysis Sacrifice->Liver Intestine Intestinal Tissue Analysis Sacrifice->Intestine Feces Fecal Sample Analysis Sacrifice->Feces Histology Histopathology (H&E, Sirius Red) Liver->Histology Gene_Expr_L Gene Expression (RNA-seq / qPCR) (CYP7A1, SHP, BSEP) Liver->Gene_Expr_L BA_Profile_L Bile Acid Profiling (LC-MS/MS) Liver->BA_Profile_L Gene_Expr_I Gene Expression (qPCR) (FGF15, SHP, GLP1) Intestine->Gene_Expr_I BA_Profile_F Bile Acid Profiling (LC-MS/MS) Feces->BA_Profile_F

Caption: Typical experimental workflow for in vivo evaluation of this compound.

Quantitative Data Summary

The effects of this compound have been quantified in various preclinical models. The tables below summarize key findings.

Table 1: In Vitro Receptor Activation Profile

Receptor Assay Type Metric Value Cell Line Reference(s)
FXR Transactivation IC₅₀ 2 µM - [12]
GPBAR1 Transactivation EC₅₀ 0.4 µM HEK293 [12]
LIFR Inhibition IC₅₀ 3.59 µM Cell-free [13]
PXR Transactivation - Active at 10 µM - [12]

| GR, PPARγ, LXR | Transactivation | - | Inactive at 10 µM | - |[12] |

Table 2: Effects of this compound on Gene Expression in Animal Models of NASH

Gene Tissue Change Direction Description Reference(s)
CYP7A1 Liver Rate-limiting enzyme in bile acid synthesis [1][6]
SHP Liver Transcriptional repressor of CYP7A1 [1][3][6]
BSEP Liver Bile salt export pump [3][6]
ABCG5 Liver Cholesterol efflux transporter [1]
SREPB1c Liver Regulates fatty acid synthesis [1]
FAS Liver Fatty acid synthase [1]
CD36 Liver Fatty acid translocase [1]
FGF15 Intestine Inhibits hepatic bile acid synthesis [1]
SHP Intestine Intestinal FXR target gene [1][3]

| GLP1 | Intestine | ↑ | Incretin hormone (GPBAR1 target) |[1][3] |

Table 3: Effects of this compound on Bile Acid Pool Composition and Liver Parameters Studies conducted in mice fed a high-fat diet (HFD) or Western diet.

Parameter Matrix Effect of this compound Treatment Reference(s)
Primary BAs (CA, CDCA) Feces Reduced levels [1][14]
Taurine Conjugated BAs Feces Reduced levels (TCA, TCDCA) [1][14]
Total Bile Acids Feces Increased excretion [3][15]
Total Bile Acids Liver Reduced content [3][15]
Body Weight - Attenuated gain (~10% reduction vs HFD) [1][7]
Steatosis Score Liver Reduced [1][16]
Fibrosis Score Liver Reduced [1][16]
Serum AST, ALT Serum Reduced [16][17]
Serum Cholesterol, LDL Serum Reduced [7][15]

| Serum HDL | Serum | Increased |[1] |

Experimental Protocols

The following methodologies are representative of the key experiments cited in the literature to characterize the effects of this compound.

Animal Models of NASH and Cholestasis
  • NASH Model :

    • Animals : Male C57BL/6J mice are typically used.[1][16]

    • Diet : Nonalcoholic steatohepatitis is induced by feeding mice a high-fat diet (HFD), often containing 60% kcal from fat, or a "Western diet" enriched with cholesterol. The diet is supplemented with fructose (B13574) in the drinking water.[1][3] This regimen is maintained for a period ranging from 10 to 18 weeks to establish NASH features like steatosis, inflammation, and fibrosis.[1][3]

    • Treatment : this compound is administered via oral gavage at doses ranging from 15 to 30 mg/kg/day.[1][3] Treatment is often initiated after the disease is established (e.g., after 9 weeks of HFD) and continued for several weeks.[1] Control groups receive the vehicle. Combination studies with agents like ursodeoxycholic acid (UDCA) have also been performed.[3][16]

  • Cholestasis Model :

    • Induction : Non-obstructive cholestasis can be induced in mice (e.g., GPBAR1+/+ and GPBAR1-/-) by administering α-naphthylisothiocyanate (ANIT).[17]

    • Treatment : this compound is administered to evaluate its protective effects against liver injury.[17]

In Vitro Receptor Transactivation Assays
  • Objective : To determine the potency and selectivity of this compound for its target receptors (FXR, GPBAR1).

  • Methodology :

    • Cell Lines : Human Embryonic Kidney 293 (HEK293) cells are commonly used for GPBAR1 assays, while human hepatoma cells like HepG2 are used for FXR assays.[12][13]

    • Transfection : Cells are transiently transfected with plasmids. For GPBAR1, this includes a human GPBAR1 expression vector and a reporter vector with a cAMP response element (CRE) driving luciferase expression (e.g., pGL4.29).[13] For FXR, a reporter containing bile acid response elements (BAREs) is used.

    • Treatment : Transfected cells are incubated with varying concentrations of this compound. Known endogenous agonists (e.g., CDCA for FXR, TLCA for GPBAR1) are used as positive controls.[4]

    • Readout : Luciferase activity is measured using a luminometer. The data is used to calculate EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.[12][13]

Gene Expression Analysis
  • Objective : To quantify changes in the mRNA levels of key genes involved in bile acid homeostasis.

  • Methodology :

    • Sample Preparation : Total RNA is extracted from snap-frozen liver and intestine tissues using standard methods (e.g., TRIzol reagent).

    • Technique : Quantitative real-time PCR (qPCR) is the most common method. RNA is reverse-transcribed to cDNA, which is then used as a template for PCR with gene-specific primers (e.g., for CYP7A1, SHP, FGF15, BSEP, GLP1).[1] Broader, unbiased analysis is performed using RNA sequencing (RNA-seq).[16]

    • Normalization : Gene expression levels are normalized to stable housekeeping genes (e.g., B2M, ACTβ). Relative expression is often calculated using the 2(-ΔΔCt) method.[6]

Bile Acid Profiling
  • Objective : To measure the concentrations of individual bile acid species in different biological matrices.

  • Methodology :

    • Sample Preparation : Bile acids are extracted from serum, liver homogenates, and fecal samples.

    • Technique : Analysis is performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which provides high sensitivity and specificity for quantifying a wide range of conjugated and unconjugated bile acids.[1]

Histological Analysis
  • Objective : To assess the impact of this compound on liver morphology and pathology.

  • Methodology :

    • Staining : Formalin-fixed, paraffin-embedded liver sections are stained with Hematoxylin and Eosin (H&E) to evaluate steatosis, inflammation, and hepatocyte ballooning.[16]

    • Fibrosis Assessment : Sirius Red staining is used to visualize and quantify collagen deposition as a measure of liver fibrosis.[16]

    • Scoring : Histological features are often semi-quantitatively scored by a blinded pathologist using established systems like the NAFLD Activity Score (NAS).[1]

Conclusion

This compound represents a rationally designed therapeutic agent that leverages a dual-agonist mechanism to restore bile acid homeostasis and ameliorate the multifaceted pathology of metabolic liver disease. By activating both FXR and GPBAR1, this compound coordinately suppresses toxic bile acid synthesis, enhances their excretion, improves glucose metabolism, and promotes energy expenditure. The quantitative data from robust preclinical models provide a strong foundation for its continued development as a treatment for NASH and other cholestatic conditions. The detailed protocols and pathway diagrams presented in this guide offer a technical framework for researchers engaged in the study of bile acid signaling and the development of next-generation metabolic therapeutics.

References

BAR502 Regulation of Lipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAR502 is a potent, non-bile acid, steroidal dual agonist for the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (GPBAR1).[1][2][3] It has emerged as a promising therapeutic candidate for metabolic disorders, particularly non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][4][5] this compound exerts its effects by modulating key signaling pathways involved in lipid and glucose homeostasis, thereby reducing hepatic steatosis, inflammation, and fibrosis.[1][2][6] This technical guide provides an in-depth overview of the mechanism of action of this compound in regulating lipid metabolism, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.

Core Mechanism of Action

This compound's therapeutic effects on lipid metabolism are primarily mediated through the activation of two key receptors:

  • Farnesoid X Receptor (FXR): A nuclear receptor highly expressed in the liver and intestine, FXR is a master regulator of bile acid, lipid, and glucose metabolism.[4][7]

  • G protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5): A cell surface receptor found in various tissues, including adipose tissue and muscle, GPBAR1 activation influences energy expenditure and inflammation.[4]

By acting as a dual agonist, this compound orchestrates a multi-pronged approach to restoring lipid homeostasis.

Quantitative Effects on Lipid Metabolism

Studies in preclinical models, particularly in mice fed a high-fat diet (HFD) with or without fructose (B13574) to induce NASH, have demonstrated the significant impact of this compound on various parameters of lipid metabolism.

Plasma Lipid Profile

Treatment with this compound has been shown to improve the plasma lipid profile, a key therapeutic goal in metabolic diseases.

ParameterVehicle (HFD)This compound Treated (HFD)Percentage ChangeReference
Total Cholesterol ElevatedReduced[8][9]
Triglycerides ElevatedReduced[8][9]
HDL Cholesterol No significant changeIncreased[2][6][9]
LDL Cholesterol ElevatedReduced[8]

HFD: High-Fat Diet. Data is a qualitative summary of reported trends.

Hepatic Gene Expression

This compound treatment leads to significant changes in the expression of hepatic genes involved in key lipid metabolic pathways.

GenePathwayEffect of this compoundReference
Fatty Acid Synthesis & Uptake
Srebp1c (Sterol regulatory element-binding protein 1c)Master regulator of lipogenesisDownregulated[1][6][9]
Fasn (Fatty Acid Synthase)Fatty acid synthesisDownregulated[1][6]
Cd36Fatty acid uptakeDownregulated[1][6][9]
Cholesterol Metabolism & Efflux
Cyp7a1 (Cholesterol 7α-hydroxylase)Bile acid synthesis (rate-limiting enzyme)Downregulated[1][6][9]
Abcg5 (ATP-binding cassette sub-family G member 5)Cholesterol effluxUpregulated[1][6][9]
Bile Acid Synthesis & Transport
Shp (Small Heterodimer Partner)Repressor of bile acid synthesisUpregulated[1][6][9]
Bsep (Bile Salt Export Pump)Bile acid effluxUpregulated[1]

Signaling Pathways

The metabolic benefits of this compound are driven by its modulation of intricate signaling networks in the liver and peripheral tissues.

Hepatic FXR Signaling Pathway

In hepatocytes, this compound binding to FXR initiates a cascade of events that collectively reduce lipid accumulation.

FXR_Signaling This compound This compound FXR FXR This compound->FXR activates SHP SHP FXR->SHP induces BSEP BSEP FXR->BSEP induces ABCG5 ABCG5 FXR->ABCG5 induces SREBP1c SREBP-1c SHP->SREBP1c inhibits CYP7A1 CYP7A1 SHP->CYP7A1 inhibits Fasn Fasn SREBP1c->Fasn activates Lipogenesis Lipogenesis Fasn->Lipogenesis BileAcid Bile Acid Synthesis CYP7A1->BileAcid BileEfflux Bile Acid Efflux BSEP->BileEfflux CholEfflux Cholesterol Efflux ABCG5->CholEfflux

This compound-mediated FXR signaling in hepatocytes.
Adipose Tissue GPBAR1 Signaling Pathway

In adipose tissue, this compound activates GPBAR1, leading to increased energy expenditure, which contributes to systemic improvements in lipid metabolism.

GPBAR1_Signaling This compound This compound GPBAR1 GPBAR1 This compound->GPBAR1 activates AC Adenylate Cyclase GPBAR1->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Thermogenesis Increased Energy Expenditure (WAT Browning) PKA->Thermogenesis promotes

This compound-mediated GPBAR1 signaling in adipose tissue.

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the effects of this compound on lipid metabolism.

Animal Model of NASH

A common model to study the efficacy of this compound involves inducing NASH in mice.

  • Animals: C57BL/6J male mice.

  • Diet: A high-fat diet (HFD), often supplemented with fructose in the drinking water, is administered for a period of 12-18 weeks to induce obesity, insulin (B600854) resistance, steatosis, and fibrosis.[8][10][11][12][13]

  • Treatment: this compound is typically administered daily via oral gavage at a dose of 15-30 mg/kg.[8][14]

  • Workflow:

    Animal_Model_Workflow Start Acclimatization Diet High-Fat/Fructose Diet (12-18 weeks) Start->Diet Treatment This compound Administration (Oral Gavage) Diet->Treatment Endpoint Endpoint Analysis: - Plasma Lipids - Liver Histology - Gene Expression Treatment->Endpoint

    Workflow for the in vivo evaluation of this compound.

Quantitative Real-Time PCR (qRT-PCR) for Hepatic Gene Expression

This technique is used to quantify the changes in mRNA levels of target genes in liver tissue.

  • RNA Extraction: Total RNA is isolated from frozen liver tissue using a suitable kit (e.g., RNeasy Kit, Qiagen) or Trizol reagent.[6][15]

  • cDNA Synthesis: Reverse transcription is performed to synthesize complementary DNA (cDNA) from the extracted RNA.[6][15]

  • qPCR: The qPCR reaction is set up using a master mix (e.g., SYBR Green), cDNA template, and primers specific for the genes of interest (e.g., Srebp1c, Fasn, Cyp7a1).

  • Analysis: The relative expression of target genes is calculated using the 2-ΔΔCt method, normalized to a housekeeping gene such as β-actin or GAPDH.[15][16]

Western Blotting

Western blotting is employed to detect changes in the protein levels of key signaling molecules.

  • Protein Extraction: Liver tissue or cultured cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., FXR, GPBAR1, SHP), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using a chemiluminescence detection system.[17]

Histological Analysis of Liver Tissue

Histology is crucial for assessing the impact of this compound on liver morphology.

  • Fixation and Embedding: Liver tissue is fixed in 10% formalin and embedded in paraffin.

  • Staining:

    • Hematoxylin and Eosin (H&E): To assess overall liver architecture, steatosis (fat accumulation), inflammation, and hepatocyte ballooning.[3][5]

    • Masson's Trichrome or Sirius Red: To visualize and quantify collagen deposition as a measure of fibrosis.[3][9]

  • Scoring: The severity of NAFLD/NASH is often semi-quantitatively assessed using scoring systems like the NAFLD Activity Score (NAS).[18]

Analysis of Bile Acid Pool Composition

Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for detailed analysis of the bile acid pool.[19][20][21][22]

  • Sample Collection: Feces, serum, or liver tissue can be collected for bile acid analysis.

  • Extraction: Bile acids are extracted from the biological matrix, often using solid-phase extraction.[23]

  • LC-MS/MS Analysis: The extracted bile acids are separated by liquid chromatography and detected and quantified by tandem mass spectrometry. This allows for the identification and quantification of individual bile acid species.[19][22]

Conclusion

This compound represents a promising therapeutic agent for NAFLD and NASH due to its dual agonistic activity on FXR and GPBAR1. Its ability to favorably modulate lipid metabolism is well-documented in preclinical models, with significant effects on plasma lipids and the expression of key hepatic genes. The signaling pathways activated by this compound lead to a coordinated reduction in lipogenesis and an increase in cholesterol and bile acid efflux, coupled with enhanced energy expenditure in peripheral tissues. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this compound and other dual FXR/GPBAR1 agonists for the treatment of metabolic diseases.

References

BAR502: A Dual FXR/GPBAR1 Agonist for the Reversal of Liver Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Liver fibrosis, the excessive accumulation of extracellular matrix proteins in the liver, is a common sequela of chronic liver injuries, including non-alcoholic steatohepatitis (NASH). Its progression can lead to cirrhosis, liver failure, and hepatocellular carcinoma. There is a significant unmet medical need for effective anti-fibrotic therapies. BAR502, a non-bile acid, steroidal dual agonist for the Farnesoid X Receptor (FXR) and the G protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5), has emerged as a promising therapeutic candidate for the treatment of NASH and the reversal of liver fibrosis.[1][2] This technical guide provides an in-depth overview of the preclinical evidence supporting this compound's anti-fibrotic effects, detailing its mechanism of action, relevant signaling pathways, and the experimental protocols used to evaluate its efficacy.

Core Mechanism of Action

This compound exerts its therapeutic effects by co-activating two key receptors involved in bile acid signaling, metabolism, and inflammation: FXR and GPBAR1.[1][3][4] As a dual agonist, this compound combines the metabolic regulatory functions of FXR with the anti-inflammatory and metabolic benefits of GPBAR1 activation.[1] The EC50 values for this compound are approximately 2 µM for FXR and 0.4 µM for GPBAR1.[1][2] This dual activity allows this compound to address multiple pathological drivers of NASH and liver fibrosis.

The primary mechanisms through which this compound is thought to reverse liver fibrosis include:

  • Repression of Hepatic Stellate Cell (HSC) Activation: By activating FXR in HSCs, this compound can inhibit their transdifferentiation into profibrotic myofibroblasts, a critical event in fibrogenesis.

  • Modulation of Inflammatory Responses: Activation of GPBAR1 in macrophages promotes a shift from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype, reducing the production of cytokines that drive fibrogenesis.[1]

  • Improvement of Metabolic Parameters: this compound has been shown to improve insulin (B600854) sensitivity, reduce steatosis, and promote the browning of white adipose tissue, thereby alleviating the metabolic stress on the liver that contributes to fibrosis.[3][4]

  • Regulation of Bile Acid Homeostasis: Through FXR activation in the liver and intestine, this compound regulates bile acid synthesis and transport, which can indirectly reduce liver injury.

Signaling Pathways

The anti-fibrotic effects of this compound are mediated by distinct but complementary signaling pathways initiated by the activation of FXR and GPBAR1.

FXR Signaling Pathway

Upon binding this compound, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to FXR response elements (FXREs) in the promoter regions of target genes. In the context of liver fibrosis, a key target is the Small Heterodimer Partner (SHP), which in turn represses the expression of pro-fibrogenic genes. Additionally, FXR activation can inhibit the expression of genes involved in lipogenesis, such as SREBP-1c.

FXR_Signaling cluster_cell Hepatocyte / Hepatic Stellate Cell cluster_nucleus Nucleus This compound This compound FXR FXR This compound->FXR FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR SHP SHP FXR_RXR->SHP Upregulates Lipogenic_Genes Lipogenic Genes (e.g., SREBP-1c) FXR_RXR->Lipogenic_Genes Inhibits ProFibrotic_Genes Pro-fibrotic Genes (e.g., α-SMA, Collagen) SHP->ProFibrotic_Genes Inhibits

Caption: FXR Signaling Pathway Activated by this compound.

GPBAR1 Signaling Pathway

This compound binding to GPBAR1 on macrophages activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein). Activated CREB promotes the expression of anti-inflammatory genes, such as IL-10, and contributes to the polarization of macrophages towards the M2 phenotype.

GPBAR1_Signaling cluster_cell Macrophage (Kupffer Cell) This compound This compound GPBAR1 GPBAR1 (TGR5) This compound->GPBAR1 AC Adenylyl Cyclase GPBAR1->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Activates Anti_Inflammatory_Genes Anti-inflammatory Genes (e.g., IL-10) CREB->Anti_Inflammatory_Genes Upregulates M2_Polarization M2 Polarization CREB->M2_Polarization Experimental_Workflow cluster_groups Treatment Groups (Weeks 9-18) cluster_analysis Assessments start Start: C57BL/6J Mice induction Fibrosis Induction: High-Fat Diet + Fructose (18 weeks total) start->induction randomization Randomization at Week 9 induction->randomization control Group 1: Vehicle Control randomization->control treatment Group 2: This compound (15 mg/kg/day) randomization->treatment endpoint Endpoint Analysis at Week 18 control->endpoint treatment->endpoint histology Liver Histology (H&E, Sirius Red) endpoint->histology qpcr Gene Expression (RT-qPCR) endpoint->qpcr biochem Biochemistry (ALT, AST, Lipids) endpoint->biochem

References

BAR502: A Novel Antagonist of the LIF/LIFR Pathway in Pancreatic Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the effects of BAR502 on pancreatic cancer cell lines, with a focus on its mechanism of action as a potent antagonist of the Leukemia Inhibitory Factor Receptor (LIFR). The information presented is collated from preclinical research and is intended for an audience of researchers, scientists, and professionals in the field of drug development.

Core Findings

This compound, a non-bile acid steroidal compound, has been identified as a potent inhibitor of the Leukemia Inhibitory Factor (LIF) / LIF Receptor (LIFR) signaling pathway in the context of pancreatic ductal adenocarcinoma (PDAC).[1][2] This activity is independent of its previously characterized dual agonism of the Farnesoid X Receptor (FXR) and G Protein-Coupled Bile Acid Receptor 1 (GPBAR1).[1][2] In PDAC, the LIF/LIFR axis is often overexpressed and contributes to a pro-oncogenic environment.[1][2][3] this compound antagonizes this pathway by directly inhibiting the binding of LIF to LIFR.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on this compound in pancreatic and other relevant cell lines.

Parameter Value Cell Line/System Description Reference
IC50 (LIF/LIFR Binding) 3.8 µMIn vitro assayConcentration of this compound required to inhibit 50% of LIF binding to LIFR.[1][2]
IC50 (STAT3 Transactivation) 2.73 µMHepG2 cellsConcentration of this compound required to inhibit 50% of LIF-induced STAT3 transactivation.[1]
Cell Proliferation (MTS Assay) Concentration of this compound Effect on LIF-induced Proliferation Cell Line Reference
MIA PaCa-25 µMReversal of LIF-induced proliferationMIA PaCa-2[1]
MIA PaCa-210 µMReversal of LIF-induced proliferationMIA PaCa-2[1]
MIA PaCa-220 µMReversal of LIF-induced proliferationMIA PaCa-2[1]
Cell Cycle (Ki-67 Staining) Concentration of this compound Effect on LIF-induced Ki-67 Positive Cells Cell Line Reference
MIA PaCa-25, 10, 20 µMReverses the increase in Ki-67 positive cells induced by LIF.MIA PaCa-2[1]

Signaling Pathway

The primary mechanism of action of this compound in pancreatic cancer cells, as elucidated by recent research, is the antagonism of the LIF/LIFR signaling pathway. This pathway is a critical driver of pro-cancerous processes in pancreatic ductal adenocarcinoma.

BAR502_LIFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus LIF LIF LIFR LIFR LIF->LIFR Binds Gp130 Gp130 LIFR->Gp130 Dimerizes with JAK1 JAK1 Gp130->JAK1 Activates STAT3 STAT3 JAK1->STAT3 Phosphorylates pSTAT3 pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerizes This compound This compound This compound->LIFR Inhibits Gene Pro-oncogenic Gene Transcription STAT3_dimer->Gene Promotes

Caption: this compound inhibits the LIF/LIFR signaling pathway in pancreatic cancer cells.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Culture
  • Cell Line: MIA PaCa-2 (human pancreatic cancer cell line).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.

  • Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cell Proliferation (MTS Assay)

MTS_Assay_Workflow A Seed MIA PaCa-2 cells in 96-well plates B Serum starve cells A->B C Treat with LIF (10 ng/mL) +/- this compound (5, 10, 20 µM) B->C D Incubate for specified time C->D E Add MTS reagent D->E F Incubate and measure absorbance at 490 nm E->F

Caption: Workflow for the MTS cell proliferation assay.

  • Cell Seeding: MIA PaCa-2 cells were seeded in 96-well plates at a specified density.

  • Serum Starvation: Prior to treatment, cells were serum-starved.

  • Treatment: Cells were treated with LIF (10 ng/mL) alone or in combination with increasing concentrations of this compound (5, 10, and 20 µM).

  • Incubation: Plates were incubated for the desired experimental duration.

  • MTS Reagent Addition: MTS reagent was added to each well.

  • Absorbance Reading: After a further incubation period, the absorbance at 490 nm was measured using a microplate reader. Cell viability was expressed relative to non-treated control cells.

Cell Cycle Analysis (Ki-67/7-AAD Staining)
  • Cell Treatment: MIA PaCa-2 cells were treated with LIF (10 ng/mL) alone or in combination with this compound (5, 10, 20 µM).

  • Cell Harvesting and Fixation: Cells were harvested, washed, and fixed.

  • Permeabilization: Cells were permeabilized to allow for intracellular staining.

  • Staining: Cells were stained with fluorescently labeled antibodies against Ki-67 and with 7-AAD for DNA content.

  • Flow Cytometry: Stained cells were analyzed by flow cytometry to determine the percentage of Ki-67 positive cells and their distribution in the cell cycle phases.

LIF/LIFR Binding Assay

This in vitro assay directly measures the ability of this compound to interfere with the interaction between LIF and its receptor.

Binding_Assay_Logic cluster_components Assay Components cluster_interaction Interaction LIF_labeled Labeled LIF Binding LIF binds to LIFR LIF_labeled->Binding NoBinding LIF binding is blocked LIF_labeled->NoBinding LIFR_coated Immobilized LIFR LIFR_coated->Binding LIFR_coated->NoBinding BAR502_test This compound BAR502_test->NoBinding Competes for binding Measurement Measure Signal Intensity Binding->Measurement Signal Detected NoBinding->Measurement Reduced Signal

Caption: Logical flow of the LIF/LIFR competitive binding assay.

A competitive binding assay format was utilized, where a labeled form of LIF and varying concentrations of this compound were incubated with immobilized LIFR. The amount of labeled LIF bound to the receptor was then quantified to determine the inhibitory effect of this compound.

STAT3 Transactivation Assay
  • Cell Line: HepG2 cells were used for this assay.

  • Transfection: Cells were transiently transfected with a reporter plasmid containing a STAT3-responsive element driving the expression of a luciferase reporter gene.

  • Treatment: Transfected cells were stimulated with LIF in the presence or absence of varying concentrations of this compound.

  • Luciferase Assay: After incubation, cell lysates were assayed for luciferase activity, which is proportional to the level of STAT3 transactivation.

Conclusion

This compound represents a promising therapeutic candidate for pancreatic cancer by targeting the LIF/LIFR signaling pathway. Its ability to inhibit LIF/LIFR binding and subsequent downstream signaling, leading to reduced cell proliferation, underscores its potential in the treatment of LIFR-overexpressing PDAC. The data presented in this guide provide a comprehensive overview of the preclinical evidence supporting the continued investigation of this compound for this indication.

References

BAR502 as a Leukemia Inhibitory Factor Receptor (LIFR) Antagonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAR502, a non-bile acid steroidal molecule, has been identified as a potent antagonist of the Leukemia Inhibitory Factor Receptor (LIFR).[1][2] This discovery positions this compound as a promising therapeutic candidate for cancers where the LIF/LIFR signaling axis is overactive, such as pancreatic ductal adenocarcinoma (PDAC).[1] While initially characterized as a dual agonist for the Farnesoid X Receptor (FXR) and G-protein coupled bile acid receptor 1 (GPBAR1), its antagonistic activity on LIFR appears to be independent of these functions.[1][2] This guide provides an in-depth technical overview of this compound's mechanism of action as a LIFR antagonist, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Introduction to the LIF/LIFR Signaling Axis

The Leukemia Inhibitory Factor (LIF) is a pleiotropic cytokine belonging to the interleukin-6 (IL-6) family.[1][3] It mediates its effects by binding to a heterodimeric receptor complex composed of the LIF receptor β (LIFRβ) and the glycoprotein (B1211001) 130 (gp130).[1][3][4] This interaction triggers a cascade of intracellular signaling events, primarily through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, but also involving the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/AKT pathways.[1][4][5][6]

The LIF/LIFR signaling axis plays a crucial role in various physiological processes, including cell differentiation, proliferation, and survival.[1] However, dysregulation of this pathway, particularly its over-activation, has been implicated in the progression of several solid tumors, including pancreatic, gastric, hepatocellular, colorectal, and breast cancers.[1] In these malignancies, elevated LIF/LIFR signaling can promote cancer cell proliferation, epithelial-to-mesenchymal transition (EMT), and resistance to therapy.[1] Consequently, the development of LIFR antagonists represents a compelling strategy for cancer treatment.

This compound: From a Dual FXR/GPBAR1 Agonist to a LIFR Antagonist

This compound was initially developed and characterized as a dual agonist for FXR and GPBAR1, receptors involved in bile acid metabolism and signaling.[1][7][8] It is a semi-synthetic, non-bile acid steroidal compound.[1][2] Recent investigations have unveiled a novel and significant activity of this compound as a potent antagonist of the LIFR.[1][2] This antagonistic action is reported to be independent of its effects on FXR and GPBAR1.[1][2]

Quantitative Data on this compound Activity

The efficacy of this compound as a LIFR antagonist has been quantified through various in vitro assays. The following tables summarize the key quantitative data available for this compound and other relevant compounds.

Table 1: In Vitro Antagonistic Activity of this compound on LIFR

CompoundAssayEndpointIC50 (µM)Cell LineReference
This compoundLIF/LIFR Binding Assay (AlphaScreen)Inhibition of LIF binding to LIFR3.8Cell-free[1][8]
This compoundSTAT3 Transactivation AssayInhibition of LIF-induced STAT3 activation2.73HepG2[2]

Table 2: Comparative Agonist Activity of this compound on FXR and GPBAR1

CompoundReceptorAssayEC50 (µM)Cell LineReference
This compoundFXRTransactivation Assay2HepG2[7][9]
This compoundGPBAR1Transactivation Assay0.4HEK293[7]

Mechanism of Action: LIFR Antagonism

This compound exerts its anti-cancer effects by directly interfering with the LIF/LIFR signaling pathway. Computational modeling suggests that this compound binds to the LIFR, likely within loops 2 and 3, thereby disrupting the binding of LIF.[1] This prevents the subsequent activation of the receptor complex and downstream signaling cascades.

Inhibition of Downstream Signaling

The primary downstream target of the LIF/LIFR axis is the STAT3 transcription factor.[1][3] Upon LIF binding, JAK1, a Janus kinase associated with the receptor complex, phosphorylates STAT3.[1] Phosphorylated STAT3 (p-STAT3) then dimerizes, translocates to the nucleus, and activates the transcription of genes involved in cell proliferation and survival.[1]

Experimental evidence demonstrates that this compound effectively attenuates LIF-induced STAT3 phosphorylation in pancreatic cancer cell lines.[1][2] This inhibition of a key oncogenic signaling pathway is a cornerstone of this compound's anti-tumor activity.

Signaling Pathway Diagram

LIFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LIF LIF LIFR LIFRβ LIF->LIFR Binds gp130 gp130 LIFR->gp130 Heterodimerization JAK1_inactive JAK1 LIFR->JAK1_inactive gp130->JAK1_inactive JAK1_active p-JAK1 JAK1_inactive->JAK1_active Phosphorylation STAT3_inactive STAT3 JAK1_active->STAT3_inactive Phosphorylates MAPK_pathway MAPK Pathway (ERK) JAK1_active->MAPK_pathway Activates PI3K_pathway PI3K/AKT Pathway JAK1_active->PI3K_pathway Activates STAT3_active p-STAT3 STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerization Gene_Transcription Gene Transcription (Proliferation, Survival, EMT) STAT3_dimer->Gene_Transcription Translocates and Activates This compound This compound This compound->LIFR Antagonizes

Caption: LIFR Signaling Pathway and this compound's Point of Intervention.

In Vitro and In Vivo Effects

Cellular Effects

In pancreatic ductal adenocarcinoma (PDAC) cell lines, this compound has been shown to:

  • Reduce Cell Proliferation: this compound reverses the increased cell proliferation induced by LIF.[1][2]

  • Inhibit Cell Migration: The migratory phenotype induced by LIF in PDAC cells is significantly attenuated by this compound treatment.[2]

  • Modulate Cell Cycle and Apoptosis: this compound has been observed to modulate cell cycle progression and increase the rate of apoptosis in cancer cells.[2]

  • Reverse Epithelial-to-Mesenchymal Transition (EMT): this compound reverses the expression of EMT markers, such as vimentin, that are induced by LIF.[2]

In Vivo Studies

While in vivo studies specifically investigating the LIFR antagonist activity of this compound are emerging, its effects as a dual FXR/GPBAR1 agonist have been documented in models of metabolic diseases. In these studies, this compound has been shown to improve insulin (B600854) sensitivity, reduce liver steatosis and fibrosis, and promote the browning of white adipose tissue.[10][11] It is important to note that these effects are attributed to its action on FXR and GPBAR1.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound as a LIFR antagonist.

LIF/LIFR Binding Assay (AlphaScreen)
  • Objective: To determine the ability of this compound to inhibit the binding of LIF to its receptor, LIFR.

  • Materials:

    • Recombinant human LIFR (His-tagged)

    • Biotinylated recombinant human LIF

    • AlphaScreen Histidine (Nickel Chelate) Acceptor beads

    • Streptavidin Donor beads

    • 384-well AlphaPlates

    • Assay buffer (e.g., 25 mM Hepes pH 7.4, 100 mM NaCl)

  • Procedure:

    • Incubate His-tagged LIFR with varying concentrations of this compound or vehicle control in a 384-well plate for a defined period (e.g., 45 minutes) with continuous shaking.

    • Add biotinylated LIF to the wells and incubate for a further period (e.g., 15 minutes).

    • Add His-Tag Acceptor beads and incubate (e.g., 30 minutes).

    • Add Streptavidin Donor beads and incubate in the dark (e.g., 2 hours).

    • Read the plate using an EnSpire Alpha multimode plate reader. The signal is generated when the donor and acceptor beads are brought into proximity by the LIF-LIFR interaction. Inhibition of this interaction by this compound results in a decreased signal.

    • Calculate the IC50 value from the dose-response curve.[2]

STAT3 Transactivation Assay
  • Objective: To measure the effect of this compound on LIF-induced STAT3 transcriptional activity.

  • Materials:

    • HepG2 cells (or other suitable cell line)

    • Expression vectors for human LIFR and gp130 (IL6ST)

    • STAT3-responsive reporter plasmid (e.g., pGL4.47[luc2P/SIE/Hygro])

    • Transfection reagent

    • Recombinant human LIF

    • Luciferase assay system

  • Procedure:

    • Seed HepG2 cells in a 24-well plate.

    • On the following day, co-transfect the cells with the LIFR and gp130 expression vectors and the STAT3 reporter plasmid.

    • After transfection, treat the cells with LIF in the presence of varying concentrations of this compound or vehicle control.

    • Following incubation, lyse the cells and measure luciferase activity using a luminometer.

    • A decrease in luciferase activity in the presence of this compound indicates inhibition of STAT3 transactivation.

    • Calculate the IC50 value from the dose-response curve.[2]

Western Blot Analysis for p-STAT3
  • Objective: To directly assess the effect of this compound on the phosphorylation of STAT3.

  • Materials:

    • MIA-PaCa-2 cells (or other relevant cancer cell line)

    • Recombinant human LIF

    • This compound

    • RIPA buffer with protease and phosphatase inhibitors

    • Primary antibodies: anti-p-STAT3, anti-STAT3, anti-GAPDH (loading control)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Seed MIA-PaCa-2 cells and serum-starve them.

    • Treat the cells with LIF, with or without this compound, for a short period (e.g., 10 minutes).

    • Lyse the cells in RIPA buffer.

    • Determine protein concentration and separate equal amounts of protein by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose membrane.

    • Block the membrane and incubate with primary antibodies overnight.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using a chemiluminescent reagent and an imaging system.

    • Quantify the band intensities and normalize the p-STAT3 signal to total STAT3.[2][3]

Experimental Workflow Diagram

Experimental_Workflow cluster_binding LIF/LIFR Binding Assay cluster_transactivation STAT3 Transactivation Assay cluster_western Western Blot for p-STAT3 b1 Incubate LIFR with this compound b2 Add Biotinylated LIF b1->b2 b3 Add Acceptor & Donor Beads b2->b3 b4 Read Signal b3->b4 t1 Transfect Cells with Reporter & Receptors t2 Treat with LIF & this compound t1->t2 t3 Measure Luciferase Activity t2->t3 w1 Treat Cells with LIF & this compound w2 Lyse Cells & Separate Proteins w1->w2 w3 Probe with Antibodies w2->w3 w4 Visualize & Quantify w3->w4

Caption: Key Experimental Workflows for Characterizing this compound.

Clinical Development

This compound is currently in Phase I clinical trials to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy subjects.[12][13][14] These first-in-human studies involve single and multiple ascending dose cohorts.[13][14] While the primary indication being investigated is likely related to its FXR/GPBAR1 agonist activity (e.g., for NASH), the data from these trials will be crucial for the broader clinical development of this compound, including its potential application as a LIFR antagonist in oncology.[14][15]

Conclusion and Future Directions

The identification of this compound as a potent LIFR antagonist represents a significant advancement in the search for novel cancer therapeutics. Its ability to inhibit the pro-oncogenic LIF/LIFR/STAT3 signaling axis provides a strong rationale for its investigation in LIFR-overexpressing cancers.

Future research should focus on:

  • In vivo studies in relevant cancer models to confirm the anti-tumor efficacy of this compound as a LIFR antagonist.

  • Elucidation of the precise binding mode of this compound to LIFR to guide the development of next-generation antagonists with improved potency and selectivity.

  • Investigation of potential synergistic effects when combined with other anti-cancer agents.

  • Exploration of the full spectrum of cancers that may be sensitive to LIFR antagonism by this compound.

The dual activity of this compound as both an FXR/GPBAR1 agonist and a LIFR antagonist is a unique pharmacological profile that warrants further investigation. Understanding the interplay between these activities will be critical for its successful clinical translation.

References

BAR502: A Dual FXR/GPBAR1 Agonist Driving the Browning of White Adipose Tissue

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The browning of white adipose tissue (WAT), a process characterized by the emergence of thermogenic "beige" or "brite" adipocytes, represents a promising therapeutic avenue for combating obesity and related metabolic disorders. BAR502, a potent, non-bile acid, steroidal dual agonist for the Farnesoid X Receptor (FXR) and the G-protein coupled bile acid receptor 1 (GPBAR1, also known as TGR5), has emerged as a significant molecule of interest.[1][2] This document provides a comprehensive technical overview of this compound's mechanism of action in promoting WAT browning, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations. Activation of GPBAR1 in adipose tissue by this compound initiates a signaling cascade that increases the expression of key thermogenic genes, including Uncoupling Protein 1 (UCP1), leading to enhanced energy expenditure.[3][4] Concurrently, its dual activity allows for the reversal of metabolic complications such as liver steatosis, inflammation, and fibrosis, positioning this compound as a multi-faceted therapeutic candidate.[1][5]

Introduction: The Therapeutic Potential of WAT Browning

White adipose tissue has traditionally been viewed as a passive energy storage organ. However, the discovery of beige adipocytes, which possess thermogenic capacities similar to classical brown adipocytes, has shifted this paradigm.[6] The process of "browning" involves the trans-differentiation of white adipocytes into these beige cells, which are rich in mitochondria and uniquely express UCP1.[6] UCP1 dissipates the mitochondrial proton gradient, uncoupling respiration from ATP synthesis to generate heat, thereby increasing energy expenditure.[7] This makes the induction of WAT browning a highly attractive strategy for treating metabolic diseases.

This compound is a semi-synthetic, steroidal dual agonist designed to target two key receptors in bile acid signaling: FXR and GPBAR1.[1] While FXR activation primarily modulates bile acid, lipid, and glucose metabolism in the liver and intestine, GPBAR1 is highly expressed in adipose tissue and its activation is directly linked to promoting the transition of WAT to a beige/brown phenotype and increasing energy expenditure.[3] This dual-target approach allows this compound to address multiple facets of metabolic syndrome simultaneously.

Core Mechanism: GPBAR1-Mediated Signaling Cascade

The primary mechanism by which this compound induces WAT browning is through the activation of GPBAR1 on the surface of adipocytes. This initiates a well-defined intracellular signaling pathway.

  • Receptor Activation : this compound binds to and activates GPBAR1, a G-protein coupled receptor.

  • cAMP Production : This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[8]

  • PKA Activation : cAMP activates Protein Kinase A (PKA).[7]

  • CREB Phosphorylation : PKA then phosphorylates the cAMP Response Element-Binding Protein (CREB).[4]

  • Transcriptional Activation : Phosphorylated CREB translocates to the nucleus and binds to the promoter region of key target genes, notably Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[4]

  • UCP1 Expression : PGC-1α is a master regulator of mitochondrial biogenesis and thermogenesis.[9] Its increased expression drives the transcription of UCP1 and other genes associated with the beige adipocyte phenotype, culminating in the browning of WAT.[4][10]

BAR502_Signaling_Pathway This compound This compound GPBAR1 GPBAR1 (TGR5) This compound->GPBAR1 Activates AC Adenylyl Cyclase GPBAR1->AC Stimulates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB CREB->pCREB PGC1a_gene PGC-1α Gene pCREB->PGC1a_gene Binds to Promoter PGC1a_mRNA PGC-1α mRNA PGC1a_gene->PGC1a_mRNA Transcription UCP1_gene UCP1 Gene UCP1_mRNA UCP1 mRNA UCP1_gene->UCP1_mRNA PGC1a_mRNA->UCP1_gene Co-activates Transcription Browning WAT Browning & Mitochondrial Biogenesis PGC1a_mRNA->Browning UCP1_mRNA->Browning

Caption: this compound-GPBAR1 signaling cascade inducing WAT browning.

Quantitative Data: this compound's Efficacy in Preclinical Models

Studies in diet-induced obese mouse models have demonstrated this compound's significant impact on adipose tissue gene expression and overall metabolic health. The data below is compiled from studies using C57BL/6 mice fed a high-fat diet (HFD).

Table 1: Effect of this compound on Gene Expression in Epididymal White Adipose Tissue (epWAT)

Gene Function Treatment Group Fold Change vs. HFD Control Reference
Ucp1 Uncoupling Protein 1, marker of thermogenesis This compound (15 mg/kg/day) Significant Increase (Qualitative) [1]
Ucp1 Uncoupling Protein 1, marker of thermogenesis This compound (30 mg/kg) Modulated Expression (vs. WD) [3]
Pgc-1α Master regulator of mitochondrial biogenesis This compound (30 mg/kg) Modulated Expression (vs. WD) [3]
Glp1 Glucagon-like peptide-1 (in intestine) This compound + UDCA Increased Expression [3]

| Fgf15 | Fibroblast growth factor 15 (in intestine) | this compound | No significant increase |[3] |

Note: Many studies describe a "significant increase" or "modulation" based on statistical analysis of RT-PCR data without reporting exact fold changes in the main text. The upregulation of UCP1 protein expression in epWAT has been confirmed via immunohistochemistry.[1]

Table 2: Effect of this compound on Adipose Tissue Morphology and Systemic Parameters

Parameter Measurement Treatment Group Outcome vs. HFD Control Reference
Body Weight Percent change from baseline This compound (15 mg/kg/day) ≈10% reduction [1]
Adipocyte Size Histological analysis (H&E staining) This compound (15 mg/kg/day) Reduced size [1]
Inflammatory Infiltration Histological analysis in epWAT This compound (15 mg/kg/day) Reduced infiltration [1]
epWAT Weight Gravimetric measurement This compound + UDCA Significantly reduced [3]
BAT Weight Gravimetric measurement This compound + UDCA Significantly reduced [3]
Insulin (B600854) Sensitivity Insulin Tolerance Test (ITT) This compound (15 mg/kg/day) Increased sensitivity [1]
Plasma HDL Biochemical assay This compound (15 mg/kg/day) Increased levels [1]
Liver Steatosis Score Histopathological scoring This compound (15 mg/kg/day) Reduced score [1]

| Liver Fibrosis | Histopathological scoring | this compound (15 mg/kg/day) | Reduced score |[1] |

Experimental Protocols

Reproducing the effects of this compound requires specific in vivo and in vitro models. Below are detailed methodologies synthesized from key studies.

This protocol is designed to induce non-alcoholic steatohepatitis (NASH) and obesity, providing a relevant model to test this compound's efficacy.

  • Animal Model: Male C57BL/6J mice, 6-8 weeks old.

  • Diet and Induction:

    • Acclimatize animals for one week on a standard chow diet.

    • Switch to a High-Fat Diet (HFD) (e.g., 60% kcal from fat) supplemented with fructose (B13574) in the drinking water (42 g/L).[1]

    • Maintain animals on this diet for 18 weeks to establish a robust NASH and obesity phenotype.[1]

  • Drug Administration:

    • Begin this compound administration at week 9 of the HFD protocol.[1]

    • Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose).

    • Administer this compound daily via oral gavage at a dose of 15-30 mg/kg.[1][3]

    • A control group receives the vehicle only.

  • Analysis at Endpoint (Week 18):

    • Perform metabolic tests such as Oral Glucose Tolerance Test (OGTT) and Insulin Tolerance Test (ITT).[1]

    • Collect blood for analysis of plasma lipids (cholesterol, HDL, triglycerides) and liver enzymes (AST, ALT).[1]

    • Harvest tissues (liver, epWAT, BAT, intestine) for gravimetric analysis, histology (H&E, Sirius Red for fibrosis), immunohistochemistry (for UCP1), and gene expression analysis (qRT-PCR).[1]

Experimental_Workflow cluster_setup Phase 1: Model Induction cluster_treatment Phase 2: Intervention cluster_analysis Phase 3: Endpoint Analysis (Week 18) A Select C57BL/6J Mice (6-8 weeks old) B Acclimatize (1 week, Chow Diet) A->B C Induce Obesity/NASH (High-Fat Diet + Fructose) (Weeks 1-18) B->C D Initiate Treatment at Week 9 C->D E Group 1: Vehicle Control (Daily Oral Gavage) D->E F Group 2: this compound (15 mg/kg/day) (Daily Oral Gavage) D->F G Metabolic Testing (OGTT, ITT) E->G F->G H Blood Collection (Lipids, Enzymes) G->H I Tissue Harvesting (Liver, epWAT, BAT) H->I J Downstream Analysis: - Histology (H&E, UCP1 IHC) - Gene Expression (qRT-PCR) - Gravimetry I->J

Caption: Typical in vivo experimental workflow for evaluating this compound.

This model is used to assess the direct effects of this compound on adipocyte differentiation and browning.

  • Cell Line: 3T3-L1 preadipocytes.

  • Culture and Differentiation:

    • Culture 3T3-L1 preadipocytes to confluence in DMEM with 10% Fetal Bovine Serum (FBS).

    • Two days post-confluence (Day 0), induce differentiation with a cocktail containing DMEM, 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 1 mg/mL insulin.[2]

    • Add this compound (e.g., 5-10 µM) or vehicle to the differentiation medium.[2]

    • On Day 3, replace the medium with DMEM, 10% FBS, and 1 mg/mL insulin, with or without this compound.[2]

  • Analysis:

    • On Day 7, fully differentiated adipocytes can be harvested.

    • Analyze gene expression of browning markers (UCP1, PGC-1α) via qRT-PCR.

    • Assess mitochondrial function using oxygen consumption rate (OCR) assays.

    • Visualize lipid droplet morphology via Oil Red O staining.

Systemic Effects and Therapeutic Integration

The browning of WAT induced by this compound is not an isolated event but a central node in a network of beneficial metabolic effects. The dual agonism of FXR and GPBAR1 creates a synergistic outcome.

  • Increased Energy Expenditure: UCP1-mediated thermogenesis in newly formed beige adipocytes increases whole-body energy expenditure, contributing to weight loss and reduced fat mass.[3]

  • Improved Glucose Homeostasis: GPBAR1 activation in intestinal L-cells promotes the secretion of GLP-1, an incretin (B1656795) hormone that enhances insulin secretion and improves glucose tolerance.[3][11]

  • Reversal of Liver Damage: Concomitant activation of FXR in the liver and intestine helps to reduce hepatic fat accumulation (steatosis), inflammation, and fibrosis, directly addressing the pathologies of NASH.[1][12]

Logical_Relationship This compound This compound Administration GPBAR1 GPBAR1 Activation (Adipose Tissue, Intestine) This compound->GPBAR1 FXR FXR Activation (Liver, Intestine) This compound->FXR Browning WAT Browning GPBAR1->Browning GLP1 ↑ GLP-1 Secretion GPBAR1->GLP1 BileAcid ↓ Bile Acid Synthesis ↑ Lipid Export FXR->BileAcid Energy ↑ Energy Expenditure Browning->Energy Glucose ↑ Insulin Sensitivity ↓ Blood Glucose GLP1->Glucose Liver ↓ Hepatic Steatosis ↓ Inflammation & Fibrosis BileAcid->Liver Outcome Amelioration of Metabolic Syndrome Energy->Outcome Glucose->Outcome Liver->Outcome

Caption: Integrated metabolic benefits of dual this compound agonism.

Conclusion

This compound represents a sophisticated, multi-target approach to treating metabolic diseases. Its ability to induce the browning of white adipose tissue via a GPBAR1-cAMP-PGC-1α signaling axis is a key component of its efficacy. This mechanism, coupled with the beneficial hepatic and intestinal effects of FXR activation, leads to significant improvements in body weight, glucose control, and the reversal of liver pathology in preclinical models. The quantitative data and established protocols outlined in this guide provide a solid foundation for further research and development of this compound as a next-generation therapeutic for obesity and NASH.

References

BAR502 Target Gene Expression Profiling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the target gene expression profiling of BAR502, a potent, non-steroidal, dual agonist for the Farnesoid X Receptor (FXR) and the G protein-coupled bile acid receptor 1 (GPBAR1). Understanding the molecular targets of this compound is critical for its development as a therapeutic agent for metabolic and inflammatory liver diseases, such as non-alcoholic steatohepatitis (NASH).

Mechanism of Action: FXR and GPBAR1 Agonism

This compound exerts its effects primarily by activating FXR, a nuclear receptor that serves as a master regulator of bile acid, lipid, and glucose metabolism.[1][2] Upon binding, this compound induces a conformational change in FXR, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.

Activation of FXR by this compound initiates a signaling cascade that results in:

  • Repression of Bile Acid Synthesis: Upregulation of the Small Heterodimer Partner (SHP) in the liver and Fibroblast Growth Factor 15/19 (FGF15 in mice, FGF19 in humans) in the intestine.[3][4][5] SHP and FGF15/19 both act to repress the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis.[3][6]

  • Increased Bile Acid Transport: Upregulation of bile salt export pump (BSEP) and Organic Solute Transporter alpha/beta (OSTα/β), enhancing the efflux of bile acids from hepatocytes.[3][7]

  • Regulation of Lipid and Glucose Metabolism: Downregulation of genes involved in fatty acid synthesis, such as Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) and Fatty Acid Synthase (FAS).[4][5][6]

  • Anti-inflammatory Effects: Inhibition of pro-inflammatory signaling pathways, such as NF-κB.[8]

The dual agonism of GPBAR1 contributes to some of these effects, particularly the release of glucagon-like peptide-1 (GLP-1), which improves insulin (B600854) sensitivity.[4][5][7]

BAR502_Signaling_Pathway This compound Signaling Pathway cluster_extra Extracellular cluster_intra Hepatocyte / Enterocyte cluster_genes Target Gene Expression cluster_effects Physiological Outcomes This compound This compound FXR FXR This compound->FXR Binds & Activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR Dimerizes RXR RXR RXR->FXR_RXR FXRE FXRE (DNA Binding Site) FXR_RXR->FXRE Binds Inflammation ↓ Inflammation FXR_RXR->Inflammation Inhibits NF-κB SHP SHP↑ FXRE->SHP FGF19 FGF15/19↑ FXRE->FGF19 BSEP BSEP↑ FXRE->BSEP SREBP1c SREBP-1c↓ FXRE->SREBP1c FAS FAS↓ FXRE->FAS CYP7A1 CYP7A1↓ SHP->CYP7A1 Represses FGF19->CYP7A1 Represses BA_transport ↑ Bile Acid Transport BSEP->BA_transport Lipogenesis ↓ Lipogenesis SREBP1c->Lipogenesis FAS->Lipogenesis BA_synthesis ↓ Bile Acid Synthesis CYP7A1->BA_synthesis

This compound activates the FXR signaling cascade.

Target Gene Expression Profile

This compound modulates a distinct set of genes crucial for metabolic homeostasis. The following tables summarize the quantitative changes in hepatic and intestinal gene expression observed in preclinical models following this compound administration.

Table 1: Hepatic Gene Expression Modulated by this compound

Gene SymbolGene NameFunctionRegulation by this compoundReference Tissue
Bile Acid Metabolism
ShpSmall Heterodimer PartnerRepresses Cyp7a1 transcriptionUpregulatedLiver[3][4][5][6]
BsepBile Salt Export PumpTransports bile acids out of hepatocytesUpregulatedLiver[3][6][7]
Cyp7a1Cholesterol 7-alpha-hydroxylaseRate-limiting enzyme in bile acid synthesisDownregulatedLiver[4][5][6]
OstαOrganic Solute Transporter AlphaBasolateral bile acid effluxUpregulatedLiver[7]
Lipid & Cholesterol Metabolism
Srebp1cSterol Regulatory Element-Binding Protein 1cMaster regulator of lipogenesisDownregulatedLiver[4][5][6]
FasFatty Acid SynthaseFatty acid synthesisDownregulatedLiver[4][5][6]
Abcg5ATP Binding Cassette Subfamily G Member 5Cholesterol efflux from hepatocytesUpregulatedLiver[4][5][6][7]
Cd36CD36 Molecule (Thrombospondin Receptor)Fatty acid uptakeDownregulatedLiver[4][5][6]
CideaCell Death Inducing DFFA Like Effector ALipid droplet formationDownregulatedLiver[1][3]
PparγPeroxisome Proliferator Activated Receptor GammaAdipogenesis and lipid storageDownregulatedLiver[4][5][6]
Inflammation & Fibrosis
TnfαTumor Necrosis Factor AlphaPro-inflammatory cytokineDownregulatedLiver[3]
Cd11Integrin Subunit Alpha MInflammation markerDownregulatedLiver[3]

Table 2: Intestinal Gene Expression Modulated by this compound

Gene SymbolGene NameFunctionRegulation by this compoundReference Tissue
Fgf15Fibroblast Growth Factor 15Represses hepatic Cyp7a1 expressionUpregulatedIntestine[4][5][7]
Glp1Glucagon Like Peptide 1Improves insulin sensitivityUpregulatedIntestine[4][5][7]
ShpSmall Heterodimer PartnerTranscriptional corepressorUpregulatedIntestine[3][4][5]
Fabp6Fatty Acid Binding Protein 6Binds bile acids in enterocytesUpregulatedIntestine[3]

Experimental Protocols

Accurate assessment of this compound's effect on gene expression requires robust and standardized methodologies. The following section details a typical workflow for analyzing target gene modulation in vitro.

Workflow: In Vitro Gene Expression Analysis via RT-qPCR

The diagram below outlines the key steps for quantifying changes in mRNA levels in cultured cells (e.g., HepG2 human hepatoma cells) upon treatment with this compound.

experimental_workflow RT-qPCR Workflow for Gene Expression Analysis A 1. Cell Culture & Plating (e.g., HepG2 cells) B 2. Treatment (Vehicle vs. This compound at desired conc.) A->B C 3. Cell Lysis & RNA Extraction (e.g., Trizol or Column-based kit) B->C D 4. RNA Quantification & Quality Check (e.g., NanoDrop, Bioanalyzer) C->D E 5. Reverse Transcription (cDNA Synthesis) (Input: 1µg total RNA) D->E F 6. Quantitative PCR (qPCR) (SYBR Green or TaqMan Assay) E->F G 7. Data Analysis (Relative quantification using ΔΔCt method) F->G H 8. Results (Fold Change in Target Gene Expression) G->H

Standard workflow for in vitro gene expression analysis.

Protocol 3.1: Cell Culture and this compound Treatment

  • Cell Line: Use a relevant cell line, such as human HepG2 cells, which endogenously express FXR.

  • Culture Conditions: Maintain cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Plating: Seed cells in 6-well plates at a density of 0.5 x 10^6 cells per well and allow them to adhere for 24 hours.

  • Treatment: Prepare this compound stock solution in DMSO. Dilute to final concentrations (e.g., 0.1, 1, 10 µM) in serum-free media. Replace the culture medium with the this compound-containing medium or a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the treated cells for a specified period (e.g., 24 hours) to allow for changes in gene expression.

Protocol 3.2: RNA Extraction and Reverse Transcription-Quantitative PCR (RT-qPCR)

  • RNA Extraction: Following incubation, wash cells with PBS and lyse them directly in the well using a suitable lysis buffer (e.g., TRIzol). Proceed with RNA extraction according to the manufacturer's protocol.

  • Quantification: Measure the concentration and purity (A260/A280 ratio) of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.

  • qPCR: Perform qPCR using a real-time PCR system.

    • Reaction Mix: Prepare a reaction mix containing cDNA template, forward and reverse primers for the target gene (e.g., SHP, CYP7A1) and a housekeeping gene (e.g., GAPDH, ACTB), and a qPCR master mix (e.g., SYBR Green).

    • Cycling Conditions: Use a standard three-step cycling protocol (denaturation, annealing, extension) for 40 cycles.

  • Data Analysis:

    • Determine the cycle threshold (Ct) for each gene.

    • Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).

    • Calculate the change relative to the vehicle control using the ΔΔCt method (ΔΔCt = ΔCt_treated - ΔCt_control).

    • The fold change in gene expression is calculated as 2^-(ΔΔCt).

References

A Technical Guide to the Activation of SHP and FGF15 by the Dual FXR/GPBAR1 Agonist BAR502

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: BAR502 is a non-bile acid, steroidal dual agonist for the Farnesoid X Receptor (FXR) and G-protein coupled bile acid receptor 1 (GPBAR1)[1][2]. As a ligand-activated transcription factor, FXR is a master regulator of bile acid, lipid, and glucose homeostasis[2]. Activation of FXR by this compound initiates a signaling cascade that modulates the expression of key regulatory genes, including Small Heterodimer Partner (SHP) and Fibroblast Growth Factor 15 (FGF15), the murine ortholog of human FGF19. This document provides an in-depth technical overview of the mechanisms, quantitative effects, and experimental methodologies related to the activation of SHP and FGF15 by this compound.

Core Mechanism of Action

This compound exerts its primary effects on SHP and FGF15 through the activation of the nuclear receptor FXR. Upon ligand binding, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby initiating their transcription.

  • In the Liver: this compound directly activates FXR, leading to the transcriptional upregulation of SHP[1][3]. SHP is an atypical nuclear receptor that lacks a DNA-binding domain and acts as a corepressor for several other nuclear receptors, playing a crucial role in repressing bile acid synthesis[3][4].

  • In the Intestine: this compound treatment increases the expression of both SHP and FGF15[1][5]. Intestinally-derived FGF15 is a critical endocrine hormone that enters portal circulation and travels to the liver[4]. There, it binds to the FGF receptor 4 (FGFR4)/β-klotho complex on hepatocytes to suppress the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway[3][4].

This dual activation in the liver and intestine establishes a powerful regulatory loop controlling bile acid homeostasis.

Signaling Pathway Visualization

The following diagram illustrates the signaling cascade initiated by this compound.

BAR502_Signaling_Pathway cluster_intestine Intestinal Enterocyte cluster_liver Hepatocyte BAR502_intestine This compound FXR_RXR_intestine FXR/RXR BAR502_intestine->FXR_RXR_intestine Activates SHP_intestine SHP Transcription FXR_RXR_intestine->SHP_intestine Induces FGF15_gene FGF15 Transcription FXR_RXR_intestine->FGF15_gene Induces FGF15_protein FGF15 (Hormone) FGF15_gene->FGF15_protein Translates FGFR4_Klb FGFR4/β-klotho Receptor Complex FGF15_protein->FGFR4_Klb Binds (Endocrine signaling via portal vein) BAR502_liver This compound FXR_RXR_liver FXR/RXR BAR502_liver->FXR_RXR_liver Activates SHP_liver SHP Transcription FXR_RXR_liver->SHP_liver Induces SHP_protein SHP (Corepressor) SHP_liver->SHP_protein Translates CYP7A1 CYP7A1 Gene SHP_protein->CYP7A1 Represses FGFR4_Klb->CYP7A1 Represses

This compound signaling cascade in the intestine and liver.

Quantitative Data Presentation

The following tables summarize the quantitative data regarding this compound's potency and its effects on gene expression from various studies.

Table 1: In Vitro Receptor Activity of this compound

This table details the half-maximal effective or inhibitory concentrations of this compound on its primary targets.

ReceptorAssay TypePotencySource
Farnesoid X Receptor (FXR)Transactivation AssayEC₅₀ ≈ 2 µM[2][6]
GPBAR1 (TGR5)cAMP AssayEC₅₀ ≈ 0.4 µM[2][6]
Leukemia Inhibitory Factor Receptor (LIFR)Binding InhibitionIC₅₀ ≈ 3.8 µM[7]
Table 2: In Vivo Effects of this compound on Gene Expression and Physiology

This table outlines the results from in vivo studies, primarily in mouse models of non-alcoholic steatohepatitis (NASH).

ParameterModel / ConditionsThis compound DoseOutcomeSource
Hepatic Gene Expression
SHP mRNAHFD-fed mice15 mg/kg/dayIncreased expression[1][5]
ABCG5 mRNAHFD-fed mice15 mg/kg/dayIncreased expression[1][5]
CYP7A1 mRNAHFD-fed mice15 mg/kg/dayReduced expression[1]
Intestinal Gene Expression
SHP mRNAHFD-fed mice15 mg/kg/dayIncreased expression[1][5]
FGF15 mRNAHFD-fed mice15 mg/kg/dayIncreased expression[1][5]
GLP1 mRNAHFD-fed mice15 mg/kg/dayIncreased expression[1][5]
FGF15 mRNAWestern Diet-fed mice30 mg/kg/dayNo significant increase[3]
Physiological Effects
Body WeightHFD-fed mice15 mg/kg/day≈10% reduction[1]
Liver Fibrosis ScoreHFD-fed mice15 mg/kg/day70% reduction[1]
Steatosis & Inflammation ScoresHFD-fed mice15 mg/kg/dayReduced[1][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the core experimental protocols used to characterize the activity of this compound.

FXR Transactivation Assay

This cell-based assay quantitatively measures the ability of a compound to activate FXR-mediated gene transcription.

Principle: Cells are engineered to express FXR and a reporter gene (e.g., luciferase) under the control of an FXRE. Activation of FXR by an agonist like this compound drives the expression of the reporter, and the resulting signal (luminescence) is proportional to the receptor's activity[8].

Detailed Methodology:

  • Cell Culture: Human Embryonic Kidney 293T (HEK-293T) or Human Hepatocellular Carcinoma (HepG2) cells are cultured in appropriate media (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS)[2].

  • Transient Transfection: Cells are co-transfected using a suitable transfection reagent with several plasmids:

    • An expression vector for human FXR.

    • A reporter plasmid containing multiple copies of an FXRE upstream of a minimal promoter driving a firefly luciferase gene (e.g., pGL4.23)[9].

    • A control plasmid expressing Renilla luciferase or β-galactosidase for normalization of transfection efficiency[9].

  • Compound Treatment: 24 hours post-transfection, the cell culture medium is replaced with a low-serum medium containing this compound at various concentrations (e.g., 0.1 to 50 µM) or a vehicle control (e.g., DMSO)[2]. Cells are incubated for an additional 18-24 hours.

  • Cell Lysis and Signal Measurement: Cells are lysed, and the firefly and Renilla luciferase activities in the cell lysate are measured sequentially using a luminometer and a dual-luciferase reporter assay system[2].

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. Dose-response curves are generated to calculate the EC₅₀ value.

Workflow Visualization: FXR Transactivation Assay

FXR_Assay_Workflow A 1. Plate HEK-293T or HepG2 Cells B 2. Co-transfect with Plasmids: - FXR Expression Vector - FXRE-Luciferase Reporter - Renilla Control Vector A->B C 3. Incubate for 24h B->C D 4. Treat cells with this compound (Dose-Response) or Vehicle C->D E 5. Incubate for 18-24h D->E F 6. Lyse Cells E->F G 7. Measure Firefly & Renilla Luminescence F->G H 8. Normalize Data & Calculate EC₅₀ G->H

Workflow for a typical FXR transactivation assay.
Gene Expression Analysis via Real-Time PCR (qRT-PCR)

This technique is used to quantify the relative mRNA levels of target genes like SHP and FGF15 in cells or tissues following treatment with this compound.

Principle: RNA is extracted from samples, converted to complementary DNA (cDNA), and then amplified using gene-specific primers in a real-time PCR instrument. A fluorescent dye that binds to double-stranded DNA allows for the quantification of the amplified product in real-time, which reflects the initial amount of mRNA[10][11].

Detailed Methodology:

  • Sample Collection: Liver or intestinal tissue is collected from this compound-treated and control animals. For in vitro studies, cells are harvested after treatment.

  • RNA Isolation: Total RNA is isolated from the homogenized tissue or cell pellets using a suitable reagent like TRIzol, followed by purification[10]. RNA quality and quantity are assessed via spectrophotometry.

  • DNase Treatment and Reverse Transcription: One microgram of purified RNA is treated with DNase I to remove any contaminating genomic DNA. The RNA is then reverse transcribed into cDNA using a reverse transcriptase enzyme (e.g., Superscript II) and random primers or oligo(dT) primers[10].

  • Real-Time PCR: The cDNA is used as a template for PCR amplification. The reaction mixture contains:

    • cDNA template (e.g., 10 ng).

    • Forward and reverse primers specific for the target gene (e.g., SHP, FGF15) and a housekeeping gene (e.g., GAPDH, ACTβ) for normalization.

    • A real-time PCR master mix containing DNA polymerase, dNTPs, and a fluorescent dye (e.g., SYBR Green)[10].

  • Data Analysis: The amplification data is used to determine the cycle threshold (Ct) for each gene. The relative expression of the target gene is calculated using the 2(-ΔΔCt) method, normalizing the target gene's Ct value to that of the housekeeping gene[5][12]. Results are typically expressed as fold change relative to the vehicle-treated control group.

References

BAR502: A Dual FXR/GPBAR1 Agonist Promoting Hepatic Cholesterol Efflux

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

BAR502, a synthetic non-bile acid steroidal compound, has emerged as a promising therapeutic agent for metabolic disorders such as non-alcoholic steatohepatitis (NASH). Its mechanism of action is centered on the dual agonism of the Farnesoid X Receptor (FXR) and the G-protein coupled bile acid receptor 1 (GPBAR1). A key therapeutic benefit of this compound lies in its ability to modulate lipid metabolism, particularly by promoting the efflux of cholesterol from hepatocytes. This document provides a detailed overview of the molecular pathways, quantitative effects, and experimental methodologies related to this compound's impact on cholesterol efflux.

Core Signaling Pathway: FXR-Mediated Regulation

The primary mechanism by which this compound stimulates cholesterol efflux is through the activation of the nuclear receptor FXR. As a potent FXR agonist, this compound initiates a transcriptional cascade that alters the expression of key genes involved in cholesterol homeostasis.

Activation of FXR by this compound directly induces the expression of the Small Heterodimer Partner (SHP), an atypical nuclear receptor that functions as a transcriptional corepressor.[1][2] This induction of SHP is a critical step in the downstream regulation of genes controlling both bile acid synthesis and cholesterol transport.[1]

BAR502_FXR_Activation cluster_cell Hepatocyte cluster_nucleus Nuclear Events This compound This compound FXR FXR (Farnesoid X Receptor) This compound->FXR Binds and Activates SHP SHP (Small Heterodimer Partner) FXR->SHP Induces Transcription Nucleus Nucleus

This compound activates the nuclear receptor FXR, leading to increased transcription of SHP.

Once expressed, SHP modulates the activity of other transcription factors, leading to a coordinated response that enhances cholesterol removal from the liver. Specifically, SHP activation by the this compound-FXR complex leads to the upregulation of ATP-binding cassette (ABC) transporters responsible for cholesterol efflux and the downregulation of enzymes involved in bile acid synthesis.[3][4]

SHP_Target_Gene_Regulation SHP SHP ABCG5 ABCG5 SHP->ABCG5 Upregulates CYP7A1 CYP7A1 SHP->CYP7A1 Represses Efflux Cholesterol Efflux ABCG5->Efflux Promotes BASynthesis Bile Acid Synthesis CYP7A1->BASynthesis Catalyzes

SHP modulates target genes, increasing ABCG5 for efflux and repressing CYP7A1.

Quantitative Data on Gene Expression and Potency

Studies have demonstrated that this compound significantly alters the hepatic expression of genes central to cholesterol transport and metabolism. The treatment of diet-induced obese mouse models with this compound leads to statistically significant changes in the mRNA levels of these key regulatory proteins.

Gene TargetEffect of this compoundFunctionCitation
ABCG5 UpregulatedMembrane transporter involved in cholesterol efflux from hepatocytes.[3][4][5]
SHP UpregulatedTranscriptional corepressor and primary FXR target gene.[1][3]
BSEP UpregulatedBile Salt Export Pump, an FXR target.[5]
CD36 DownregulatedFatty acid translocase involved in lipid uptake.[3][5]
CYP7A1 DownregulatedRate-limiting enzyme in the classic pathway of bile acid synthesis from cholesterol.[3][4]
SREBP-1c DownregulatedTranscription factor that activates genes involved in fatty acid synthesis.[3][6]
FAS DownregulatedFatty Acid Synthase, an enzyme in fatty acid synthesis.[3]

The cited studies report these changes as statistically significant (p < 0.05), though specific fold-change values vary by experimental context.[5]

The potency of this compound as a dual agonist has also been characterized:

ReceptorIC₅₀ / EC₅₀ActivityCitation
FXR EC₅₀ ≈ 2 µMAgonist[7]
GPBAR1 EC₅₀ ≈ 0.4 µMAgonist[7]

Experimental Protocols

The effects of this compound on cholesterol efflux have been predominantly studied using in vivo models of diet-induced metabolic disease.

1. Animal Model: Diet-Induced Obesity and NASH

  • Species/Strain: Male C57BL/6J mice are commonly used.[8][9]

  • Diet: A high-fat diet (HFD) or a "Western" diet, often supplemented with fructose (B13574) in drinking water, is administered for an extended period (e.g., 10-18 weeks) to induce obesity, insulin (B600854) resistance, and NASH-like liver pathology.[4][10][11][12]

  • Treatment: Following the development of the disease phenotype, mice are treated with this compound, typically administered daily via oral gavage at doses around 15-30 mg/kg/day.[4][12]

2. Gene Expression Analysis: Quantitative Real-Time PCR (qPCR)

  • Sample Collection: Liver tissue is harvested from euthanized animals.

  • RNA Extraction: Total RNA is isolated from the liver tissue using standard methods (e.g., TRIzol reagent).

  • Reverse Transcription: RNA is converted to complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qPCR: The relative abundance of target gene mRNA (e.g., ABCG5, SHP, CYP7A1) is quantified using specific primers and a fluorescent dye (e.g., SYBR Green).

  • Normalization: Gene expression levels are normalized to stable housekeeping genes, such as β-actin (ACTB) or Beta-2-microglobulin (B2M), and calculated using the 2(-ΔΔCt) method.[4]

3. Biochemical Analysis

  • Sample Collection: Blood is collected to measure plasma lipid profiles.

  • Analysis: Plasma levels of total cholesterol, HDL, LDL, and triglycerides are measured using standard enzymatic assays.[4][12]

Experimental_Workflow cluster_induction Disease Induction cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Mice C57BL/6J Mice Diet High-Fat Diet (10-18 weeks) This compound This compound Administration (15-30 mg/kg/day) Diet->this compound Harvest Harvest Liver & Blood Samples This compound->Harvest qPCR qPCR Analysis (Gene Expression) Harvest->qPCR Biochem Biochemical Analysis (Plasma Lipids) Harvest->Biochem

Workflow for evaluating this compound's effect on cholesterol metabolism in vivo.

Conclusion

This compound enhances hepatic cholesterol efflux primarily through its potent agonism of the FXR nuclear receptor. This activation initiates a signaling cascade involving the induction of SHP, which in turn orchestrates a favorable shift in gene expression. Key events include the upregulation of the cholesterol transporter ABCG5 and the repression of the bile acid synthesis enzyme CYP7A1.[3][4] This dual action promotes the removal of cholesterol from hepatocytes while modulating bile acid metabolism. These molecular changes are supported by in vivo data demonstrating increased circulating HDL and reduced hepatic cholesterol content in this compound-treated animal models of metabolic disease.[3][4] The well-defined mechanism of action positions this compound as a compelling candidate for the treatment of NASH and related dyslipidemias.

References

BAR502: A Comprehensive Technical Guide on its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of BAR502 (6α-ethyl-3α,7α-dihydroxy-24-nor-5β-cholan-23-ol), a potent dual agonist for the Farnesoid X Receptor (FXR) and the G-protein coupled bile acid receptor 1 (GPBAR1). This document details the pharmacological properties of this compound, outlines its synthesis, and describes the experimental protocols utilized in its evaluation, making it a valuable resource for researchers in the fields of metabolic diseases, cholestasis, and drug discovery.

Discovery and Pharmacological Profile

This compound was identified through the exploration of the cholane (B1240273) scaffold to discover potent and selective ligands for both FXR and GPBAR1.[1] It is a semi-synthetic bile acid analogue designed to harness the therapeutic benefits of activating both of these key receptors involved in bile acid signaling, lipid metabolism, and inflammation.

Dual Agonist Activity

This compound exhibits potent dual agonist activity for both FXR and GPBAR1. This dual activation is a key feature, as it allows for a multi-faceted therapeutic approach to complex metabolic diseases such as Non-Alcoholic Steatohepatitis (NASH) and cholestasis.[2]

ReceptorActivityEC50/IC50Cell LineAssay Type
FXRAgonist~2 µM (EC50)HepG2Receptor Transactivation Assay
GPBAR1Agonist~0.4 µM (EC50)HEK-293TReceptor Transactivation Assay
LIFRAntagonist3.8 µM (IC50)Cell-freeAlphaScreen Assay

Table 1: In vitro activity of this compound on target receptors. Data compiled from multiple sources.[1][2][3]

Preclinical Efficacy

Preclinical studies in rodent models of NASH and cholestasis have demonstrated the therapeutic potential of this compound. In these studies, this compound was shown to:

  • Reduce liver steatosis, inflammation, and fibrosis.[4]

  • Improve insulin (B600854) sensitivity.[4]

  • Promote the browning of white adipose tissue, leading to increased energy expenditure.

  • Modulate the expression of genes involved in lipid and glucose metabolism.[4]

Synthesis of this compound

The synthesis of this compound (6α-ethyl-3α,7α-dihydroxy-24-nor-5β-cholan-23-ol) originates from the naturally occurring bile acid, chenodeoxycholic acid (CDCA). The synthesis involves a multi-step process that includes the introduction of an ethyl group at the 6α position and the modification of the side chain to a 23-ol. While a detailed, publicly available step-by-step protocol for the exact synthesis of this compound is limited, the general approach can be inferred from the synthesis of related compounds and derivatives.[5][6][7][8][9] The key transformations likely involve:

  • Protection of hydroxyl groups: The 3α and 7α hydroxyl groups of a CDCA derivative are protected.

  • Introduction of the 6-ethyl group: An ethyl group is introduced at the 6-position, likely via a conjugate addition to a 6-en-7-one intermediate.

  • Side-chain modification: The C-24 carboxylic acid is converted to a 23-ol. This can be achieved through methods like the Barbier-Wieland degradation or a "second order" Beckmann rearrangement to shorten the side chain, followed by reduction of the resulting functional group to an alcohol.[6]

  • Deprotection: The protecting groups on the 3α and 7α hydroxyls are removed to yield this compound.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize this compound.

In Vitro Assays

3.1.1. FXR and GPBAR1 Transactivation Assays

These assays are crucial for determining the agonist activity of this compound on its target receptors.

  • Cell Lines:

    • FXR: HepG2 cells, a human hepatoma cell line endogenously expressing FXR.[1]

    • GPBAR1: HEK-293T cells, a human embryonic kidney cell line, transiently transfected with a GPBAR1 expression vector.[2]

  • Methodology:

    • Cells are seeded in 24-well plates.

    • For GPBAR1 assays, HEK-293T cells are co-transfected with a GPBAR1 expression plasmid and a luciferase reporter plasmid containing a cAMP response element (CRE). For FXR assays, HepG2 cells are transfected with a luciferase reporter plasmid containing an FXR response element.[2][3] A Renilla luciferase plasmid is often co-transfected for normalization.

    • After 24 hours, cells are treated with varying concentrations of this compound (typically ranging from 0.1 to 50 µM) for 16-24 hours.[2]

    • Cells are lysed, and luciferase activity is measured using a luminometer.

    • Data is normalized to Renilla luciferase activity, and EC50 values are calculated from the dose-response curves.[2]

3.1.2. Gene Expression Analysis in HepG2 Cells

This assay is used to investigate the effect of this compound on the expression of FXR target genes.

  • Cell Line: HepG2 cells.

  • Methodology:

    • HepG2 cells are seeded in 6-well plates and allowed to adhere.[10]

    • Cells are treated with this compound (e.g., 10 µM) for a specified period (e.g., 24 hours).[11]

    • Total RNA is extracted from the cells using a suitable method (e.g., TRIzol).

    • RNA is reverse-transcribed to cDNA.

    • Quantitative real-time PCR (qRT-PCR) is performed to measure the expression levels of target genes (e.g., SHP, BSEP, OSTα) and a housekeeping gene for normalization (e.g., β-actin).[12]

In Vivo Studies in a Mouse Model of NASH

These studies are essential for evaluating the therapeutic efficacy of this compound in a disease-relevant animal model.

  • Animal Model: C57BL/6J mice fed a high-fat diet (HFD) to induce NASH.[4]

  • Methodology:

    • Mice are fed an HFD for an extended period (e.g., 18 weeks) to induce the NASH phenotype.[4]

    • After the induction period, mice are randomized into treatment groups.

    • This compound is administered orally by gavage at a specific dose (e.g., 15-30 mg/kg/day) for a defined duration (e.g., 7-8 weeks).[4][13]

    • Throughout the study, parameters such as body weight, food intake, and glucose tolerance are monitored.

    • At the end of the study, blood and tissue samples (liver, adipose tissue) are collected for analysis.

    • Analyses include:

      • Serum biochemistry (e.g., ALT, AST, cholesterol, triglycerides).

      • Histological analysis of the liver to assess steatosis, inflammation, and fibrosis.

      • Gene expression analysis in the liver and intestine to confirm target engagement and elucidate the mechanism of action.[14]

Signaling Pathways and Experimental Workflow

This compound Signaling Pathways

The dual activation of FXR and GPBAR1 by this compound triggers a cascade of downstream signaling events that contribute to its therapeutic effects.

BAR502_Signaling_Pathways cluster_FXR FXR Activation (Hepatocyte & Enterocyte) cluster_GPBAR1 GPBAR1 Activation (Intestinal L-cells, Macrophages) cluster_outcomes Therapeutic Outcomes BAR502_FXR This compound FXR FXR BAR502_FXR->FXR RXR RXR FXR->RXR FXRE FXR Response Element RXR->FXRE SHP SHP FXRE->SHP Upregulation BSEP BSEP FXRE->BSEP Upregulation OSTab OSTα/β FXRE->OSTab Upregulation FGF15 FGF15/19 (Intestine) FXRE->FGF15 Upregulation SREBP1c SREBP-1c SHP->SREBP1c Inhibition CYP7A1 CYP7A1 SHP->CYP7A1 Inhibition LXR LXRα FAS FAS SREBP1c->FAS Upregulation ACC ACC SREBP1c->ACC Upregulation Lipid Lipid Metabolism SREBP1c->Lipid FAS->Lipid ACC->Lipid BileAcid Bile Acid Homeostasis BSEP->BileAcid OSTab->BileAcid CYP7A1->BileAcid FGFR4 FGFR4 (Liver) FGF15->FGFR4 FGFR4->CYP7A1 Inhibition BAR502_GPBAR1 This compound GPBAR1 GPBAR1 BAR502_GPBAR1->GPBAR1 AC Adenylate Cyclase GPBAR1->AC Activation cAMP cAMP AC->cAMP Production PKA PKA cAMP->PKA Energy Energy Expenditure cAMP->Energy Inflammation Inflammation cAMP->Inflammation CREB CREB PKA->CREB GLP1 GLP-1 Release CREB->GLP1 Glucose Glucose Homeostasis GLP1->Glucose Energy->Lipid AntiInflammatory Anti-inflammatory Effects Inflammation->AntiInflammatory AntiFibrotic Anti-fibrotic Effects AntiInflammatory->AntiFibrotic

Caption: Signaling pathways activated by this compound through FXR and GPBAR1.

Experimental Workflow for Preclinical Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of a compound like this compound.

Experimental_Workflow cluster_discovery Discovery & In Vitro Characterization cluster_invivo In Vivo Efficacy & MOA cluster_tox Safety & Toxicology cluster_clinic Clinical Development A1 Compound Synthesis (this compound) A2 In Vitro Screening (FXR & GPBAR1 Transactivation Assays) A1->A2 A3 Lead Optimization A2->A3 A4 Gene Expression Analysis (HepG2 cells) A3->A4 B1 Animal Model of NASH (e.g., HFD-fed mice) A4->B1 B2 This compound Treatment B1->B2 B3 Phenotypic Analysis (Body weight, Glucose tolerance) B2->B3 B4 Sample Collection (Blood, Liver, Adipose tissue) B2->B4 B5 Biochemical & Histological Analysis B4->B5 B6 Gene & Protein Expression Analysis B4->B6 C1 In Vitro Cytotoxicity Assays B6->C1 C2 In Vivo Toxicology Studies (Dose-ranging) C1->C2 D1 Phase I Clinical Trials (Safety & PK in healthy volunteers) C2->D1 D2 Phase II/III Clinical Trials (Efficacy in patients) D1->D2

Caption: A generalized experimental workflow for the preclinical to clinical development of this compound.

References

Methodological & Application

BAR502 In Vivo Experimental Protocols in Mouse Models of Liver Disease

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

BAR502 is a potent and selective dual agonist for the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5).[1][2][3] As a non-bile acid steroidal compound, it represents a promising therapeutic agent for metabolic and inflammatory liver diseases such as non-alcoholic steatohepatitis (NASH).[2][3] In vivo studies in mouse models have demonstrated the efficacy of this compound in reducing liver steatosis, inflammation, and fibrosis, while also improving insulin (B600854) sensitivity and promoting the browning of white adipose tissue.[2][4] This document provides a detailed overview of the experimental protocols for evaluating the in vivo effects of this compound in mice, along with a summary of key quantitative data and visual representations of the relevant signaling pathways and experimental workflows.

Mechanism of Action

This compound exerts its therapeutic effects by co-activating FXR and GPBAR1.[1][2] FXR is a nuclear receptor primarily expressed in the liver and intestine that plays a crucial role in regulating bile acid, lipid, and glucose metabolism.[5] GPBAR1 is a membrane-bound receptor found in various tissues, including adipose tissue and intestinal L-cells, and its activation is involved in energy expenditure and the release of glucagon-like peptide-1 (GLP-1).[2][5] The dual agonism of this compound on these two receptors leads to a multi-faceted approach to treating liver disease.

Key In Vivo Experiments and Protocols

High-Fat Diet (HFD)-Induced NASH Model

This is the most common model used to evaluate the efficacy of this compound in a preclinical setting that mimics human NASH.

Experimental Protocol:

  • Animal Model: Male C57BL/6J mice are typically used for this model.

  • Diet: Mice are fed a high-fat diet (HFD), often supplemented with fructose (B13574) in the drinking water, to induce obesity, insulin resistance, and the histopathological features of NASH.[2][4][6]

  • This compound Administration:

    • Dosage: this compound is administered at doses ranging from 15 mg/kg/day to 30 mg/kg/day.[4][6][7]

    • Route of Administration: Oral gavage is the standard route of administration.[4][6][7]

    • Vehicle: A common vehicle for this compound is 1% methyl cellulose (B213188) in distilled water.[4]

    • Treatment Duration: Treatment duration typically ranges from 7 to 11 weeks.[6][7]

  • Outcome Measures:

    • Metabolic Parameters: Body weight, food intake, glucose tolerance (Oral Glucose Tolerance Test - OGTT), and insulin sensitivity (Insulin Tolerance Test - ITT) are monitored throughout the study.[4][6]

    • Serum Biochemistry: At the end of the study, blood is collected to measure levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), cholesterol, triglycerides, High-Density Lipoprotein (HDL), and Low-Density Lipoprotein (LDL).[4][6]

    • Liver Histopathology: Liver tissue is collected, fixed, and stained (e.g., with Hematoxylin and Eosin, Sirius Red) to assess the degree of steatosis, inflammation, ballooning, and fibrosis.[2][6]

    • Gene Expression Analysis: RNA is extracted from liver and intestinal tissues to analyze the expression of genes involved in lipid metabolism (e.g., SREBP1c, FAS), cholesterol metabolism (e.g., CYP7A1), and FXR/GPBAR1 signaling (e.g., SHP, FGF15, GLP1).[2][3]

Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model

This model is used to specifically assess the anti-fibrotic effects of this compound.

Experimental Protocol:

  • Animal Model: Male C57BL/6J mice are commonly used.

  • Induction of Fibrosis: Liver fibrosis is induced by intraperitoneal injection of carbon tetrachloride (CCl4).

  • This compound Administration:

    • Dosage: A typical dose is 15 mg/kg/day.[4]

    • Route of Administration: Oral gavage.[4]

  • Outcome Measures:

    • Liver Histopathology: Liver sections are stained with Sirius Red to quantify collagen deposition and assess the extent of fibrosis.[2]

    • Gene Expression Analysis: Hepatic expression of pro-fibrogenic genes such as alpha-smooth muscle actin (α-SMA) and collagen type 1 alpha 1 (Col1a1) is measured.[2]

Summary of Quantitative Data

The following tables summarize the key quantitative findings from in vivo studies with this compound in mouse models.

ParameterControl (HFD)This compound-Treated (HFD)Reference
Body Weight Change~ +30%~ +20% (significant reduction)[2]
Liver Steatosis ScoreHighSignificantly Reduced[2]
Liver Fibrosis ScoreHighSignificantly Reduced[2]
Serum ALTElevatedSignificantly Reduced[4]
Serum ASTElevatedSignificantly Reduced[4]
Serum CholesterolElevatedNo significant change[4]
Serum TriglyceridesElevatedSignificantly Reduced[4]
Serum HDLReducedIncreased[2]
GeneTissueExpression Change with this compoundReference
SREBP1cLiverDecreased[2][8]
FASLiverDecreased[2][8]
CYP7A1LiverDecreased[2][8]
SHPLiverIncreased[2][8]
FGF15IntestineIncreased[2]
GLP1IntestineIncreased[2]

Visualizations

Signaling Pathways of this compound

BAR502_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Intestinal_Cell Intestinal L-Cell / Enterocyte cluster_Hepatocyte Hepatocyte This compound This compound GPBAR1 GPBAR1 This compound->GPBAR1 activates FXR_intestinal FXR This compound->FXR_intestinal activates FXR_hepatic FXR This compound->FXR_hepatic activates GLP1 GLP-1 Release GPBAR1->GLP1 FGF15 FGF15 Synthesis FXR_intestinal->FGF15 SHP SHP Expression FXR_hepatic->SHP CYP7A1 CYP7A1 Expression SHP->CYP7A1 inhibits SREBP1c SREBP1c Expression SHP->SREBP1c inhibits BileAcid ↓ Bile Acid Synthesis CYP7A1->BileAcid Lipogenesis ↓ Lipogenesis SREBP1c->Lipogenesis

Caption: this compound dual activation of FXR and GPBAR1 signaling pathways.

Experimental Workflow for HFD-Induced NASH Model

HFD_NASH_Workflow start Start: C57BL/6J Mice diet High-Fat Diet (HFD) + Fructose Water start->diet randomization Randomization diet->randomization control_group Control Group: HFD + Vehicle randomization->control_group treatment_group Treatment Group: HFD + this compound randomization->treatment_group monitoring Weekly Monitoring: Body Weight, Food Intake control_group->monitoring treatment_group->monitoring endpoint Endpoint (7-11 weeks) monitoring->endpoint analysis Analysis: - Serum Biochemistry - Liver Histopathology - Gene Expression endpoint->analysis

Caption: Experimental workflow for evaluating this compound in a diet-induced mouse model of NASH.

References

Application Notes and Protocols: BAR502 in High-Fat Diet-Induced Mouse Models of Metabolic Dysfunction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of BAR502, a dual agonist for the farnesoid X receptor (FXR) and G protein-coupled bile acid receptor 1 (GPBAR1), in high-fat diet (HFD) induced mouse models of non-alcoholic steatohepatitis (NASH) and related metabolic disorders. The following sections detail recommended dosages, experimental protocols, and the underlying signaling pathways.

Summary of this compound Dosage and Effects in High-Fat Diet Mouse Models

This compound has been demonstrated to be effective in mitigating the pathological features of NASH in mice fed a high-fat diet.[1][2][3] The compound has shown positive effects in reducing body weight gain, improving insulin (B600854) sensitivity, and attenuating liver steatosis, inflammation, and fibrosis.[2][3][4] The selection of dosage and treatment duration is critical for achieving desired therapeutic outcomes.

ParameterStudy 1Study 2Study 3
Mouse Strain C57BL/6JC57BL/6JC57BL/6J
Diet High-Fat Diet (60% kcal from fat) + Fructose (B13574) in drinking water (42 g/L)High-Fat Diet + FructoseWestern Diet
Diet Duration 18 weeks total12 weeks total10 weeks total
This compound Dosage 15 mg/kg/day20 mg/kg/day30 mg/kg/day (alone or with UDCA)
Treatment Initiation After 9 weeks of HFDAfter 10 days of HFDNot specified
Treatment Duration 9 weeks11 weeks7 weeks
Administration Oral gavageOral gavageOral gavage
Key Outcomes - ~10% reduction in body weight gain- Increased insulin sensitivity- Reduced steatosis, inflammation, and fibrosis scores- Promoted browning of white adipose tissue- Attenuated body weight gain- Ameliorated insulin resistance- Reduced liver fat accumulation, inflammation, and fibrosis- In combination with UDCA, reversed pro-atherogenic lipid profile- Attenuated liver steatosis, ballooning, inflammation, and fibrosis

Signaling Pathway of this compound

This compound exerts its therapeutic effects by acting as a dual agonist for FXR and GPBAR1, two key regulators of bile acid, lipid, and glucose metabolism.[1][5] Activation of these receptors triggers a cascade of downstream events that collectively improve metabolic homeostasis and reduce liver injury.

BAR502_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Hepatocyte / Enterocyte cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Downstream Effects This compound This compound GPBAR1 GPBAR1 This compound->GPBAR1 Activates FXR FXR This compound->FXR Activates cAMP cAMP GPBAR1->cAMP Increases Anti_inflammatory Anti-inflammatory Effects cAMP->Anti_inflammatory RXR RXR FXR->RXR Dimerizes with FXR_RXR FXR-RXR Heterodimer SHP SHP Expression FXR_RXR->SHP Induces FGF15_19 FGF15/19 Expression FXR_RXR->FGF15_19 Induces Anti_fibrotic Anti-fibrotic Effects FXR_RXR->Anti_fibrotic Lipid_Metabolism Improved Lipid Metabolism SHP->Lipid_Metabolism Glucose_Homeostasis Improved Glucose Homeostasis FGF15_19->Glucose_Homeostasis

Caption: this compound signaling through FXR and GPBAR1.

Experimental Protocols

The following are generalized protocols for inducing a high-fat diet mouse model and subsequent treatment with this compound. These protocols are based on methodologies reported in the cited literature and should be adapted to specific experimental designs.[3][6]

High-Fat Diet-Induced NASH Model
  • Animal Selection: Use male C57BL/6J mice, a strain known to be susceptible to diet-induced obesity and metabolic syndrome.[7][8] Other strains like Kunming, BALB/c, and ICR can also be considered.[7]

  • Acclimatization: House mice under controlled conditions (23 ± 2°C, 55 ± 5% relative humidity, 12-hour light/dark cycle) for at least one week with ad libitum access to standard chow and water.[7]

  • Diet Induction:

    • Control Group: Feed mice a standard chow diet (e.g., 11-26% kcal from fat).[7][8]

    • HFD Group: Switch mice to a high-fat diet (e.g., 58-60% kcal from fat).[3][8] To accelerate the NASH phenotype, supplement the drinking water with fructose (42 g/L).[3]

  • Monitoring: Monitor body weight, food, and water intake weekly.

  • Model Development: Continue the respective diets for a period of 9 to 12 weeks to establish the NASH phenotype, characterized by obesity, insulin resistance, and liver steatosis.[3][6]

This compound Administration
  • Compound Preparation: Prepare a fresh suspension of this compound daily in a suitable vehicle, such as 1% methylcellulose (B11928114) in drinking water.[3]

  • Dosing: Administer this compound via oral gavage at a dosage ranging from 15 to 30 mg/kg/day. The control and HFD groups should receive the vehicle alone.

  • Treatment Period: Continue the treatment for 7 to 11 weeks concurrently with the high-fat diet.[2][3][9]

  • Outcome Assessment: At the end of the treatment period, perform relevant assessments, including:

    • Metabolic Tests: Oral glucose tolerance test (OGTT) and insulin tolerance test (ITT).[3]

    • Biochemical Analysis: Measure plasma levels of AST, ALT, cholesterol, triglycerides, and HDL.[2]

    • Histopathology: Collect liver and adipose tissues for hematoxylin (B73222) and eosin (B541160) (H&E) staining to assess steatosis, inflammation, and ballooning. Sirius Red staining can be used to evaluate fibrosis.

    • Gene Expression Analysis: Perform quantitative real-time PCR (qRT-PCR) on liver and intestinal tissues to analyze the expression of genes involved in lipid metabolism, inflammation, and fibrosis (e.g., SREBP-1c, FAS, TNF-α, IL-6, Collagen-1α1).[6]

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a high-fat diet mouse model.

Experimental_Workflow cluster_setup Phase 1: Model Induction cluster_treatment Phase 2: Intervention cluster_analysis Phase 3: Data Collection & Analysis Acclimatization Animal Acclimatization (1 week) Diet_Induction High-Fat Diet Feeding (9-12 weeks) Acclimatization->Diet_Induction Randomization Randomization into Treatment Groups Diet_Induction->Randomization Treatment This compound Administration (7-11 weeks) Randomization->Treatment HFD + this compound HFD + Vehicle Metabolic_Tests Metabolic Testing (OGTT, ITT) Treatment->Metabolic_Tests Sacrifice Sacrifice & Sample Collection Metabolic_Tests->Sacrifice Biochemical Biochemical Analysis Sacrifice->Biochemical Histology Histopathological Examination Sacrifice->Histology Gene_Expression Gene Expression Analysis Sacrifice->Gene_Expression

Caption: General experimental workflow for this compound studies.

References

Application Notes and Protocols for BAR502 Administration by Oral Gavage

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the oral gavage administration of BAR502, a dual agonist for the Farnesoid X Receptor (FXR) and G-protein coupled bile acid receptor 1 (GPBAR1).

Introduction

This compound is a non-bile acid, steroidal dual ligand for FXR and GPBAR1, demonstrating therapeutic potential in preclinical models of non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and certain cancers.[1][2][3][4] Its dual agonism allows for the modulation of multiple metabolic and inflammatory pathways.[5][6] Proper oral gavage administration is critical for achieving reliable and reproducible results in in vivo studies.

Mechanism of Action

This compound exerts its effects by simultaneously activating two key receptors involved in bile acid signaling:

  • Farnesoid X Receptor (FXR): A nuclear receptor highly expressed in the liver and intestine.[5] Upon activation, FXR regulates genes involved in bile acid synthesis, transport, and metabolism, as well as lipid and glucose homeostasis.[1][5][7]

  • G-protein coupled bile acid receptor 1 (GPBAR1, also known as TGR5): A membrane-bound receptor found in various tissues, including the intestine, adipose tissue, and macrophages.[5][6][8] GPBAR1 activation stimulates the production of cyclic AMP (cAMP), leading to downstream signaling cascades that influence energy expenditure, inflammation, and glucose metabolism.[1][5][6]

This compound has also been shown to act as a potent antagonist of the leukemia inhibitory factor receptor (LIFR), suggesting a role in cancer biology independent of its FXR and GPBAR1 agonism.[2][4][9]

Data Presentation

The following tables summarize quantitative data from preclinical studies involving the oral gavage administration of this compound in mouse models.

Table 1: In Vivo Efficacy of this compound in a High-Fat Diet (HFD) Induced NASH Model

ParameterControl (HFD)This compound (15 mg/kg/day)DurationKey Outcomes for this compound GroupReference
Body Weight Significant increase~10% reduction vs. HFD8 weeksAttenuated body weight gain[1][3]
Insulin (B600854) Sensitivity Insulin resistantIncreased8 weeksImproved insulin sensitivity[1][3]
Liver Histology Severe steatohepatitis and fibrosisReduced steatosis, inflammation, and fibrosis scores8 weeksAmeliorated liver damage[1][3]
Gene Expression (Liver) Increased SREPB1c, FAS, PPARγ, CD36Decreased SREPB1c, FAS, PPARγ, CD36; Increased SHP, ABCG58 weeksModulation of lipid metabolism and bile acid synthesis genes[1][3]
Gene Expression (Intestine) -Increased SHP, FGF15, GLP18 weeksActivation of intestinal FXR and GPBAR1 targets[1][3]

Table 2: In Vivo Efficacy of this compound in a Western Diet Induced NAFLD/NASH Model

ParameterControl (Western Diet)This compound (30 mg/kg/day)DurationKey Outcomes for this compound GroupReference
Body Weight Significant increaseAttenuated gain7-8 weeksReduced body weight gain[8][10]
Glucose Tolerance ImpairedImproved7 weeksEnhanced glucose tolerance[8][10]
Plasma Lipids Elevated Cholesterol, LDLReduced Cholesterol, LDL7 weeksImproved lipid profile[8][10]
Liver Histology Steatohepatitis, ballooning, fibrosisReduced fibrosis7 weeksPartial reversal of histopathological features[8]

Table 3: In Vivo Efficacy of this compound in a High-Fat Diet and Fructose (B13574) (HFD-F) Model

ParameterControl (HFD-F)This compound (20 mg/kg/day)DurationKey Outcomes for this compound GroupReference
Body Weight Significant increaseReduced gain11 weeksAttenuated body weight gain[11]
Body Mass Index (BMI) & Lee Index IncreasedReduced11 weeksImproved anthropometrical parameters[11]
Glucose Tolerance ImpairedImproved11 weeksAmeliorated insulin resistance[11]
Plasma Biochemistry Elevated AST, ALT, Triglycerides, CholesterolReduced levels11 weeksImproved biochemical profile[11]

Experimental Protocols

Protocol 1: Oral Gavage Administration of this compound in a NASH Mouse Model

Objective: To evaluate the efficacy of this compound in a diet-induced model of non-alcoholic steatohepatitis.

Materials:

  • This compound powder

  • Vehicle: 1% Methyl cellulose (B213188) in drinking water[3] or Corn oil[1]

  • C57BL/6 mice

  • High-Fat Diet (HFD) (e.g., 60% kcal from fat) and fructose in drinking water (42 g/L)[1][3]

  • Standard laboratory equipment for oral gavage (gavage needles, syringes)

  • Analytical balance

Procedure:

  • Animal Model Induction:

    • House C57BL/6 mice under controlled temperature (22°C) and a 12-hour light/dark cycle, with ad libitum access to food and water.[1]

    • Acclimatize mice for at least 5 days before the start of the experiment.[1]

    • Induce NASH by feeding mice a high-fat diet and providing fructose in their drinking water for 18 weeks.[1][3]

  • This compound Formulation Preparation:

    • For a 15 mg/kg dose in a 25g mouse with a gavage volume of 100 µL:

      • Calculate the required concentration: (15 mg/kg * 0.025 kg) / 0.1 mL = 3.75 mg/mL.

      • Weigh the appropriate amount of this compound powder.

      • If using 1% methyl cellulose: Suspend the this compound powder in 1% methyl cellulose solution. Vortex thoroughly to ensure a uniform suspension. Prepare fresh daily.

      • If using corn oil: Dissolve this compound in a small amount of ethanol (B145695) first, then add to the corn oil to the final volume and mix evenly.[1] For example, a 100 µL stock solution of 25 mg/mL in ethanol can be added to 900 µL of corn oil for a final working solution.[1]

  • Treatment Administration:

    • After 9-10 weeks of the HFD, randomize the mice into a vehicle control group and a this compound treatment group.[1][3]

    • Administer this compound (15 mg/kg) or vehicle daily by oral gavage for the remaining 8 weeks of the study.[1][3] The gavage volume is typically 100 µL for mice.[3]

  • Monitoring and Endpoint Analysis:

    • Monitor body weight and food intake regularly.[3]

    • At the end of the treatment period, perform oral glucose tolerance tests (OGTT) and insulin tolerance tests (ITT).[3]

    • Collect blood for biochemical analysis (e.g., AST, ALT, cholesterol, triglycerides, HDL).[3][11]

    • Harvest liver and other tissues for histological analysis (H&E, Sirius Red staining) and gene expression analysis (RT-PCR).[3]

Protocol 2: Oral Gavage Administration of this compound in a Western Diet-Induced NAFLD Mouse Model

Objective: To assess the therapeutic effects of this compound in a Western diet-induced model of NAFLD.

Materials:

  • This compound powder

  • Vehicle (e.g., 1% methyl cellulose)

  • C57BL/6J male mice

  • Western Diet (high-fat, high-cholesterol) and fructose in drinking water

  • Standard laboratory equipment for oral gavage

Procedure:

  • Animal Model Induction:

    • Feed C57BL/6J male mice a Western diet for one week prior to randomization.[8]

  • This compound Formulation Preparation:

    • Prepare the this compound suspension in the chosen vehicle at the desired concentration to deliver a 30 mg/kg dose.

  • Treatment Administration:

    • Randomize mice into treatment groups: vehicle control, this compound (30 mg/kg), and potentially combination therapy groups (e.g., with UDCA).[8][10]

    • Administer the treatments daily by oral gavage for 7-8 weeks.[8][10]

  • Monitoring and Endpoint Analysis:

    • Monitor body weight weekly.[8][10]

    • Perform OGTT at the end of the study.[8][10]

    • Collect serum for biochemical analysis of liver enzymes and lipid profile.[8][10]

    • Harvest liver tissue for histopathological assessment and RNA sequencing.[8]

Mandatory Visualization

BAR502_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GPBAR1 GPBAR1 (TGR5) This compound->GPBAR1 FXR_cyt FXR This compound->FXR_cyt AC Adenylyl Cyclase GPBAR1->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates FXR_nuc FXR FXR_cyt->FXR_nuc Translocates RXR RXR FXR_nuc->RXR Heterodimerizes with FXRE FXR Response Element (FXRE) FXR_nuc->FXRE Binds to RXR->FXRE Binds to TargetGenes Target Gene Transcription (e.g., SHP, FGF15, ABCG5, OSTα, BSEP) FXRE->TargetGenes CRE cAMP Response Element (CRE) CREB->CRE Binds to CREB_TargetGenes Target Gene Transcription CRE->CREB_TargetGenes Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Acclimatization Animal Acclimatization (≥ 5 days) DietInduction Dietary Model Induction (e.g., HFD, Western Diet) (9-10 weeks) Acclimatization->DietInduction Randomization Randomization into Treatment Groups DietInduction->Randomization Gavage Daily Oral Gavage (e.g., 15-30 mg/kg) (7-11 weeks) Randomization->Gavage Formulation This compound Formulation (Daily Preparation) Formulation->Gavage Monitoring In-life Monitoring (Body Weight, Food Intake) Gavage->Monitoring During treatment Metabolic Metabolic Phenotyping (OGTT, ITT) Gavage->Metabolic Biochem Serum Biochemistry (Liver Enzymes, Lipids) Gavage->Biochem Histo Histopathology (Liver, Adipose Tissue) Gavage->Histo GeneExp Gene Expression (RT-PCR, RNA-seq) Gavage->GeneExp

References

Application Notes and Protocols: Preparation and Use of BAR502 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

These application notes provide detailed protocols for the preparation, storage, and application of stock solutions for BAR502, a potent dual agonist for the Farnesoid X Receptor (FXR) and G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[1][][3] this compound is a valuable tool for researchers in metabolic diseases, cholestasis, and oncology.[4][5][6] Recent studies have also identified it as an antagonist of the leukemia inhibitory factor receptor (LIFR), highlighting its potential in cancer research.[7][8] This document offers standardized procedures for both in vitro and in vivo experimental setups to ensure reproducibility and accuracy.

This compound Chemical and Physical Properties

This compound is a non-bile acid steroidal compound.[9] Its key properties are summarized in the table below.

PropertyValueReference
Chemical Name (3α,5β,6α,7α)-6-ethyl-24-norcholane-3,7,23-triol[10]
Molecular Formula C₂₅H₄₄O₃[1][10]
Molecular Weight 392.62 g/mol [1]
CAS Number 1612191-86-2[1][10]
Appearance White to off-white solid[1]

Signaling Pathways of this compound

This compound primarily functions as a dual agonist for GPBAR1 and FXR. It activates the membrane-bound GPBAR1 to trigger cAMP-mediated signaling and the nuclear receptor FXR to regulate the transcription of genes involved in bile acid and lipid metabolism.[11] Additionally, it can antagonize the LIFR pathway.[7]

BAR502_Signaling cluster_cell Target Cell cluster_membrane Cell Membrane cluster_nucleus Nucleus GPBAR1 GPBAR1 (TGR5) AC Adenylyl Cyclase GPBAR1->AC FXR FXR FXRE FXRE (DNA) FXR->FXRE Binds GeneExp_FXR Target Gene Expression (SHP, BSEP, OSTα) FXRE->GeneExp_FXR Regulates cAMP cAMP AC->cAMP GeneExp_GPBAR1 Increased Pro-glucagon mRNA cAMP->GeneExp_GPBAR1 Induces BAR502_ext This compound BAR502_ext->GPBAR1 Activates BAR502_int This compound BAR502_ext->BAR502_int Enters Cell BAR502_int->FXR Activates LIFR_Antagonism cluster_membrane Cell Membrane Receptor LIFR / Gp130 Complex JAK1 JAK1 Receptor->JAK1 Activates LIF LIF LIF->Receptor Binds This compound This compound This compound->Receptor Inhibits Binding STAT3 STAT3 JAK1->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates Proliferation Cell Proliferation Nucleus->Proliferation Promotes In_Vitro_Workflow A 1. Thaw 10 mM This compound Stock (in Ethanol) B 2. Serially Dilute in Culture Medium A->B C 3. Add Working Solution to Cultured Cells (e.g., 10 µM) B->C D 4. Incubate (e.g., 18h) C->D E 5. Harvest Cells for Downstream Analysis (RT-PCR, etc.) D->E In_Vivo_Workflow A 1. Prepare this compound Stock in Ethanol B 2. Add Co-solvents (PEG300, Tween-80) A->B C 3. Add Saline B->C D 4. Mix/Sonicate until Clear C->D E 5. Final Formulation Ready for Gavage D->E

References

Application Notes and Protocols: BAR502 Solubility in Ethanol and PEG300

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAR502 is a potent dual agonist for the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[1][2] Its ability to modulate these key receptors makes it a promising therapeutic candidate for metabolic and cholestatic liver diseases, such as non-alcoholic steatohepatitis (NASH).[3][4] A critical aspect of preclinical and clinical development is the formulation of this compound, which necessitates a thorough understanding of its solubility in various pharmaceutically acceptable solvents. This document provides detailed information on the solubility of this compound in ethanol (B145695) and polyethylene (B3416737) glycol 300 (PEG300), along with comprehensive protocols for its determination and an overview of the relevant signaling pathways.

Quantitative Solubility Data

Solvent/VehicleReported SolubilityMolar Concentration (mM)Notes
Ethanol51.0 mg/mL129.89 mM[2][5]
Ethanol≥ 50 mg/mL127.35 mMSaturation not fully determined.[1]
Ethanol2 mg/mL5.09 mM[6]
10% Ethanol, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL6.37 mMClear solution; saturation not fully determined.[1]

Note on Discrepancies: The reported solubility of this compound in ethanol varies across different suppliers and studies. The higher value of approximately 51 mg/mL is more frequently cited. Researchers should verify the solubility with their specific batch of this compound.

Signaling Pathways of this compound

This compound exerts its biological effects through the activation of two distinct signaling pathways: the nuclear receptor FXR pathway and the membrane-bound GPBAR1 pathway.

This compound-Mediated FXR Activation

As a potent FXR agonist, this compound plays a crucial role in regulating the expression of genes involved in bile acid, lipid, and glucose metabolism.[3][7] Upon binding to FXR in the nucleus of hepatocytes and enterocytes, this compound induces a conformational change in the receptor, leading to the recruitment of coactivators and the regulation of target gene transcription.[3]

FXR_Pathway cluster_cell Hepatocyte / Enterocyte cluster_nucleus Nucleus cluster_downstream Downstream Gene Regulation This compound This compound FXR FXR This compound->FXR Activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element (FXRE) FXR_RXR->FXRE Binds to DNA SHP SHP ↑ FXRE->SHP BSEP BSEP ↑ FXRE->BSEP ABCG5 ABCG5 ↑ FXRE->ABCG5 FGF15_19 FGF15/19 ↑ (Intestine) FXRE->FGF15_19 CYP7A1 CYP7A1 ↓ FXRE->CYP7A1 SREBP1c SREBP-1c ↓ FXRE->SREBP1c GPBAR1_Pathway cluster_membrane Cell Membrane (e.g., Intestinal L-Cell) cluster_downstream Downstream Effects This compound This compound GPBAR1 GPBAR1 (TGR5) This compound->GPBAR1 Binds & Activates G_protein G Protein GPBAR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP PKA PKA cAMP->PKA Activates Energy_Expenditure ↑ Energy Expenditure cAMP->Energy_Expenditure Anti_inflammatory Anti-inflammatory Effects cAMP->Anti_inflammatory GLP1 GLP-1 Secretion ↑ PKA->GLP1 Solubility_Workflow start Start add_excess Add excess this compound to solvent (Ethanol or PEG300) in a sealed vial start->add_excess equilibrate Equilibrate at a constant temperature (e.g., 25°C or 37°C) with constant agitation (e.g., 24-48 hours) add_excess->equilibrate separate Separate solid from supernatant (Centrifugation or Filtration) equilibrate->separate analyze Quantify this compound concentration in the supernatant (e.g., HPLC-UV) separate->analyze calculate Calculate solubility (mg/mL or mM) analyze->calculate end End calculate->end

References

Application Notes and Protocols: In Vitro Effects of BAR502 on HepG2 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAR502 is a novel, non-bile acid, steroidal dual agonist for the Farnesoid X Receptor (FXR) and the G protein-coupled bile acid receptor 1 (GPBAR1).[1][2] It has shown promise in preclinical models for the treatment of non-alcoholic steatohepatitis (NASH) and other metabolic diseases by modulating lipid metabolism, inflammation, and fibrosis.[2][3] The human hepatoma cell line, HepG2, is a widely used in vitro model for studying liver function and drug metabolism. This document provides detailed protocols for the in vitro treatment of HepG2 cells with this compound, including methods for assessing receptor activation, gene expression, and potential effects on cell viability and lipid metabolism.

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the in vitro effects of this compound.

Table 1: Receptor Activation and Inhibition

ParameterReceptor/TargetCell Line/SystemValueReference
EC₅₀ (FXR Transactivation)FXRHepG2≈ 1 µM[4]
EC₅₀ (GPBAR1 Activation)GPBAR1HEK293T≈ 0.9 µM[4]
IC₅₀ (LIFR Inhibition)LIFRCell-free AlphaScreen assay3.8 µM[1]

Table 2: In Vivo Gene Expression Changes in Liver Tissue Following this compound Treatment (for reference)

Note: The following data were obtained from in vivo mouse models and are provided for context, as specific in vitro gene expression dose-response data for this compound in HepG2 cells is not extensively available in the reviewed literature.

GeneFunctionEffect of this compoundReference
SHP (Small Heterodimer Partner)FXR target gene, transcriptional co-repressorIncreased expression[3]
ABCG5 (ATP Binding Cassette Subfamily G Member 5)Cholesterol efflux transporterIncreased expression[3]
SREBP-1c (Sterol Regulatory Element-Binding Protein 1c)Regulates fatty acid synthesisDecreased expression[3]
FAS (Fatty Acid Synthase)Enzyme in fatty acid synthesisDecreased expression[3]
CYP7A1 (Cholesterol 7 alpha-hydroxylase)Rate-limiting enzyme in bile acid synthesisDecreased expression[3]

Signaling Pathways and Experimental Workflows

This compound Signaling in Hepatocytes

BAR502_Signaling cluster_extracellular Extracellular cluster_cell HepG2 Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_genes Target Genes This compound This compound GPBAR1 GPBAR1 This compound->GPBAR1 Activates FXR_RXR_inactive FXR-RXR (inactive) This compound->FXR_RXR_inactive Binds and Activates FXR_RXR_active FXR-RXR (active) FXR_RXR_inactive->FXR_RXR_active FXRE FXR Response Element (FXRE) FXR_RXR_active->FXRE Binds to Gene_Expression Target Gene Expression FXRE->Gene_Expression Regulates SHP ↑ SHP Gene_Expression->SHP ABCG5 ↑ ABCG5 Gene_Expression->ABCG5 SREBP1c ↓ SREBP-1c Gene_Expression->SREBP1c FAS ↓ FAS Gene_Expression->FAS

Caption: this compound activates FXR and GPBAR1 signaling pathways in hepatocytes.

Experimental Workflow for FXR Transactivation Assay

FXR_Transactivation_Workflow cluster_workflow FXR Transactivation Assay Workflow A Seed HepG2 cells in 24-well plates B Transfect cells with: pSG5-FXR pSG5-RXR p(hsp27)TK-Luc pGL4.70 Renilla A->B C Incubate for 24 hours B->C D Treat with this compound (various concentrations) and controls (e.g., CDCA) C->D E Incubate for 18 hours D->E F Lyse cells E->F G Measure Firefly and Renilla luciferase activity F->G H Calculate relative luciferase units and determine EC₅₀ G->H

Caption: Workflow for determining FXR activation using a luciferase reporter assay.

Experimental Protocols

HepG2 Cell Culture

Materials:

  • HepG2 cells (ATCC® HB-8065™)

  • Dulbecco's Modified Eagle's Medium (DMEM) or Eagle's Minimum Essential Medium (EMEM)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • T-75 cell culture flasks

  • Cell culture plates (e.g., 24-well, 96-well)

Protocol:

  • Complete Growth Medium: Prepare complete growth medium by supplementing DMEM or EMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Maintenance: Culture HepG2 cells in T-75 flasks in a humidified incubator at 37°C with 5% CO₂.

  • Media Change: Aspirate and replace the culture medium every 2-3 days.

  • Subculturing: When cells reach 70-80% confluency, wash the cell monolayer with PBS. Add Trypsin-EDTA and incubate at 37°C until cells detach. Neutralize trypsin with complete growth medium, gently pipette to create a single-cell suspension, and re-seed into new flasks or plates at the desired density.

FXR Transactivation Assay

Materials:

  • HepG2 cells

  • 24-well cell culture plates

  • Transfection reagent (e.g., Lipofectamine)

  • Opti-MEM I Reduced Serum Medium

  • Plasmids:

    • pSG5-FXR (human FXR expression vector)

    • pSG5-RXR (human RXR expression vector)

    • p(hsp27)TK-Luc (FXR-responsive firefly luciferase reporter vector)[2]

    • pGL4.70[hRluc] (Renilla luciferase control vector)

  • This compound

  • Chenodeoxycholic acid (CDCA) as a positive control

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Protocol:

  • Cell Seeding: Seed HepG2 cells in 24-well plates at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection:

    • For each well, prepare a DNA mixture containing 200 ng of p(hsp27)TK-Luc, 100 ng of pSG5-FXR, 100 ng of pSG5-RXR, and 100 ng of pGL4.70 in Opti-MEM.[2]

    • Prepare a separate tube with the transfection reagent in Opti-MEM according to the manufacturer's instructions.

    • Combine the DNA mixture and transfection reagent, incubate at room temperature, and then add the complex to the cells.

  • Incubation: Incubate the transfected cells for 24 hours at 37°C.[2]

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 to 50 µM) or CDCA (e.g., 10 µM) as a positive control.[2] Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for 18 hours.[2]

  • Luciferase Assay:

    • Wash the cells with PBS and lyse them using the lysis buffer provided in the dual-luciferase assay kit.

    • Measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency. Calculate the fold induction relative to the vehicle control. Determine the EC₅₀ value by plotting the fold induction against the log of the this compound concentration and fitting to a dose-response curve.

Gene Expression Analysis by qRT-PCR

Materials:

  • HepG2 cells

  • 6-well or 12-well cell culture plates

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., SHP, ABCG5, SREBP-1c, FAS) and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR system

Protocol:

  • Cell Seeding and Treatment: Seed HepG2 cells in appropriate plates and allow them to attach. Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).

  • RNA Extraction: Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qRT-PCR:

    • Prepare the qPCR reaction mixture containing cDNA, primers, and master mix.

    • Perform the qPCR reaction using a real-time PCR system.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.

Cell Viability/Cytotoxicity Assay (MTT Assay)

Materials:

  • HepG2 cells

  • 96-well cell culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Protocol:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. An IC₅₀ value can be determined if significant cytotoxicity is observed.

Lipid Accumulation Assay (Oil Red O Staining)

Materials:

  • HepG2 cells

  • 24-well or 96-well cell culture plates

  • This compound

  • Oleic acid (to induce lipid accumulation)

  • Oil Red O staining solution

  • 4% Paraformaldehyde (PFA)

  • Isopropanol

  • Microscope

  • Microplate reader (for quantification)

Protocol:

  • Induction of Lipid Accumulation: Seed HepG2 cells and treat with oleic acid (e.g., 100-400 µM) with or without various concentrations of this compound for 24-48 hours.

  • Fixation: Wash the cells with PBS and fix with 4% PFA for 30 minutes.

  • Staining: Wash the fixed cells and stain with Oil Red O working solution for 15-20 minutes at room temperature.

  • Washing: Wash the cells with water to remove excess stain.

  • Visualization: Visualize the lipid droplets (stained red) under a microscope and capture images.

  • Quantification (Optional):

    • Elute the Oil Red O stain from the cells using isopropanol.

    • Measure the absorbance of the eluate at approximately 490-520 nm using a microplate reader.

    • Normalize the absorbance to the cell number or protein content.

Disclaimer

This document is intended for research purposes only. The protocols provided are based on published literature and standard laboratory practices. Researchers should optimize these protocols for their specific experimental conditions and follow all applicable safety guidelines.

References

Application Notes and Protocols: Investigating 3T3-L1 Adipocyte Differentiation with BAR502

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing BAR502, a dual agonist for the farnesoid X receptor (FXR) and G-protein coupled bile acid receptor 1 (GPBAR1, also known as TGR5), to study the differentiation of 3T3-L1 preadipocytes. This document outlines the molecular mechanisms of this compound in adipogenesis, particularly its role in promoting a beige/brite adipocyte phenotype, and provides comprehensive protocols for cell culture, differentiation, and analysis.

Introduction

The 3T3-L1 cell line, derived from mouse embryonic fibroblasts, is a well-established and widely used in vitro model for studying adipogenesis, the process of preadipocyte differentiation into mature, lipid-storing adipocytes.[1] This process is meticulously regulated by a cascade of transcription factors, primarily peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα).[2][3] Standard differentiation is typically induced by a cocktail of 3-isobutyl-1-methylxanthine (B1674149) (IBMX), dexamethasone, and insulin (B600854) (MDI).

This compound is a synthetic, non-bile acid steroidal compound that acts as a dual agonist for FXR and TGR5.[4][5] Activation of TGR5 in adipose tissue has been shown to stimulate energy expenditure and promote the "browning" of white adipose tissue, a process characterized by the emergence of beige or "brite" (brown-in-white) adipocytes.[6] These beige adipocytes express Uncoupling Protein 1 (UCP1), which uncouples mitochondrial respiration from ATP synthesis to dissipate energy as heat.[6][7] This application note details the use of this compound to induce a beige adipocyte phenotype in 3T3-L1 cells.

Effects of this compound on 3T3-L1 Adipocyte Gene Expression

Treatment of differentiated 3T3-L1 adipocytes with this compound has been shown to modulate the expression of genes involved in adipocyte function and thermogenesis. A key study demonstrated that treating mature 3T3-L1 adipocytes (on day 4 of differentiation) with 10 µM this compound for 24 hours resulted in a significant recovery of UCP1 expression, a marker for beige adipocytes, which normally declines during white adipocyte differentiation.[8] Notably, this compound did not significantly alter the expression of key white adipogenic markers such as Adiponectin, FABP4, PPARα, and PPARγ at this later stage of differentiation, suggesting a specific effect on the browning process rather than on adipogenesis itself.[8][9]

The table below summarizes the relative mRNA expression of key genes in 3T3-L1 cells following differentiation and treatment with this compound.

GeneFunctionUndifferentiated (Day 0)Differentiated (Day 4)Differentiated (Day 4) + 10 µM this compound (24h)
Adiponectin Adipokine, insulin sensitivity1.08.58.2
FABP4 Fatty acid binding and transport1.07.06.8
PPARα Nuclear receptor, lipid metabolism1.02.52.4
PPARγ Master regulator of adipogenesis1.05.04.8
UCP1 Thermogenesis, beige adipocyte marker1.00.41.2

Data is presented as relative mRNA expression (2-ΔΔCt) normalized to undifferentiated cells (Day 0). The data is based on findings from Carino et al., 2017.[8]

Signaling Pathway of this compound in Adipocytes

This compound exerts its effects on adipocytes primarily through the activation of the TGR5 receptor. Upon ligand binding, TGR5 couples to a Gαs protein, which activates adenylyl cyclase.[6] This leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA).[6][10] The cAMP/PKA signaling cascade is a known inducer of UCP1 expression and promotes the browning of white adipocytes.[6][10]

BAR502_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TGR5 TGR5 Receptor This compound->TGR5 Binds Gas Gαs TGR5->Gas Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gas->AC Activates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates UCP1_Gene UCP1 Gene CREB->UCP1_Gene Promotes Transcription UCP1_mRNA UCP1 mRNA UCP1_Gene->UCP1_mRNA UCP1_Protein UCP1 Protein (Thermogenesis) UCP1_mRNA->UCP1_Protein Translation

This compound activates the TGR5-cAMP-PKA pathway to induce UCP1 expression.

Experimental Protocols

The following protocols provide a framework for studying the effects of this compound on 3T3-L1 adipocyte differentiation.

Experimental Workflow Overview

Workflow for 3T3-L1 differentiation and this compound treatment.
Protocol 1: 3T3-L1 Cell Culture and Maintenance

  • Culture Medium: Prepare Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% bovine calf serum and 1% penicillin-streptomycin.

  • Cell Culture: Culture 3T3-L1 preadipocytes in a humidified incubator at 37°C with 5-10% CO2.

  • Passaging: Passage the cells every 2-3 days, before they reach 70% confluency, to maintain their preadipocyte state. Use low-passage cells for differentiation experiments for optimal results.[1]

Protocol 2: 3T3-L1 Adipocyte Differentiation with this compound Treatment
  • Seeding: Seed 3T3-L1 preadipocytes in the desired culture plates (e.g., 6-well or 24-well plates) at a density that allows them to reach confluence.

  • Growth to Confluence: Grow the cells in the culture medium, replacing the medium every 2 days, until they are 100% confluent.

  • Post-Confluence Arrest: Maintain the confluent cells for an additional 2 days to ensure growth arrest. This marks Day 0 of differentiation.

  • Differentiation Induction (Day 0): Replace the medium with Differentiation Medium I (MDI): DMEM with 10% Fetal Bovine Serum (FBS), 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin.

  • Insulin Stimulation (Day 2): After 48 hours, replace the MDI medium with Differentiation Medium II: DMEM with 10% FBS and 10 µg/mL insulin.

  • This compound Treatment (Day 4): After another 48 hours, replace the medium with fresh Differentiation Medium II containing 10 µM this compound (or vehicle control).[8]

  • Harvesting (Day 5): After 24 hours of treatment with this compound, the cells can be harvested for analysis.

Protocol 3: Oil Red O Staining for Lipid Accumulation
  • Fixation: Wash the differentiated adipocytes with Phosphate-Buffered Saline (PBS) and fix with 10% formalin for at least 1 hour.

  • Preparation of Oil Red O Solution: Prepare a stock solution of 0.5% Oil Red O in isopropanol (B130326). The working solution is made by diluting the stock solution with water (6:4 ratio), allowing it to sit for 20 minutes, and filtering it.

  • Staining: Wash the fixed cells with water and then with 60% isopropanol. Remove the isopropanol and add the filtered Oil Red O working solution to cover the cells for 20-30 minutes.

  • Washing: Remove the staining solution and wash the cells repeatedly with water until the excess stain is removed.

  • Visualization: Visualize the stained lipid droplets under a microscope.

  • Quantification (Optional): To quantify lipid accumulation, elute the Oil Red O stain from the cells using 100% isopropanol and measure the absorbance at 510 nm using a spectrophotometer.[11]

Protocol 4: RNA Extraction and Real-Time Quantitative PCR (RT-qPCR)
  • RNA Extraction: Lyse the cells directly in the culture plate using a suitable lysis buffer (e.g., TRIzol) and extract total RNA according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • RT-qPCR: Perform RT-qPCR using a suitable qPCR master mix and primers for the genes of interest (e.g., Pparg, Cebpa, Fabp4, Adipoq, Ucp1). Use a housekeeping gene (e.g., Gapdh or Actb) for normalization.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

Conclusion

The protocols and data presented here provide a comprehensive guide for researchers to investigate the effects of this compound on 3T3-L1 adipocyte differentiation. This compound's ability to induce a beige adipocyte phenotype, characterized by increased UCP1 expression, makes it a valuable tool for studying the molecular mechanisms of white adipose tissue browning and for the development of novel therapeutics for metabolic diseases.

References

Application Notes and Protocols for U937 Macrophage Polarization BAR502 Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrophages, key players in the innate immune system, exhibit remarkable plasticity, polarizing into different functional phenotypes in response to microenvironmental cues. The two major phenotypes are the pro-inflammatory M1 macrophages and the anti-inflammatory M2 macrophages. The human monocytic cell line, U937, provides a valuable in vitro model to study macrophage differentiation and polarization. BAR502, a dual agonist for the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5), has emerged as a promising therapeutic agent with anti-inflammatory properties. These application notes provide detailed protocols for the differentiation of U937 monocytes into macrophages, their subsequent polarization into M1 and M2 phenotypes, and a specific assay to evaluate the effect of this compound on macrophage polarization.

Key Concepts

  • U937 Cell Line: A human monoblastic cell line that can be differentiated into macrophage-like cells.

  • Phorbol 12-myristate 13-acetate (PMA): A potent activator of protein kinase C (PKC) used to induce the differentiation of U937 monocytes into adherent macrophage-like cells (M0).

  • M1 Polarization: Induced by lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), leading to a pro-inflammatory phenotype characterized by the secretion of cytokines like TNF-α and IL-6, and the expression of surface markers such as CD86.

  • M2 Polarization: Induced by interleukin-4 (IL-4) and interleukin-13 (IL-13), resulting in an anti-inflammatory and tissue-remodeling phenotype, characterized by the production of anti-inflammatory cytokines like IL-10 and the expression of surface markers such as CD206.

  • This compound: A synthetic dual agonist of FXR and TGR5. Activation of TGR5 in macrophages has been shown to promote a shift towards the M2 phenotype, thereby reducing inflammation.[1][2]

Experimental Protocols

1. U937 Cell Culture and Differentiation

This protocol describes the differentiation of U937 monocytes into naive (M0) macrophages using PMA.

Materials:

  • U937 human monocytic cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (P/S)

  • Phorbol 12-myristate 13-acetate (PMA)

  • Phosphate Buffered Saline (PBS)

  • Cell culture flasks and plates

Protocol:

  • Culture U937 cells in RPMI-1640 supplemented with 10% FBS and 1% P/S at 37°C in a 5% CO2 humidified incubator.

  • Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.

  • To initiate differentiation, seed U937 cells at a density of 2 x 10^5 cells/mL in the desired culture plates.

  • Add PMA to a final concentration of 10-100 ng/mL.[3][4][5] The optimal concentration may need to be determined empirically.

  • Incubate for 24-48 hours.[6][7] Differentiated cells will become adherent.

  • After incubation, gently aspirate the medium containing non-adherent cells and wash the adherent M0 macrophages once with warm PBS.

  • Add fresh complete RPMI-1640 medium and rest the cells for a further 24-48 hours before polarization.

2. M1 and M2 Macrophage Polarization

This protocol details the polarization of differentiated U937 (M0) macrophages into M1 and M2 phenotypes.

Materials:

  • Differentiated U937 (M0) macrophages

  • Lipopolysaccharide (LPS)

  • Interferon-gamma (IFN-γ)

  • Interleukin-4 (IL-4)

  • Interleukin-13 (IL-13)

  • Complete RPMI-1640 medium

Protocol:

  • Prepare polarizing media:

    • M1 Medium: Complete RPMI-1640 containing 100 ng/mL LPS and 20 ng/mL IFN-γ.[3]

    • M2 Medium: Complete RPMI-1640 containing 20 ng/mL IL-4 and 20 ng/mL IL-13.[3]

    • M0 Control Medium: Complete RPMI-1640 without polarizing cytokines.

  • Aspirate the medium from the rested M0 macrophages.

  • Add the appropriate polarizing medium to the cells.

  • Incubate for 24-48 hours at 37°C in a 5% CO2 humidified incubator.

  • After incubation, the polarized macrophages can be used for downstream analysis.

3. This compound Assay for Macrophage Polarization

This protocol outlines the procedure to assess the effect of this compound on macrophage polarization. The primary focus is on its ability to skew macrophages towards an M2 phenotype, often in the context of an inflammatory M1 challenge.

Materials:

  • Differentiated U937 (M0) macrophages

  • This compound

  • LPS and IFN-γ (for M1 co-stimulation)

  • IL-4 and IL-13 (for M2 comparison)

  • DMSO (vehicle for this compound)

  • Complete RPMI-1640 medium

Protocol:

  • Prepare M0 macrophages in culture plates as described in Protocol 1.

  • Prepare treatment media:

    • Control (M1): M1 polarizing medium (LPS + IFN-γ) with vehicle (DMSO).

    • This compound Treatment: M1 polarizing medium containing the desired concentration of this compound (e.g., 10-50 µM).

    • M2 Control: M2 polarizing medium (IL-4 + IL-13).

    • M0 Control: Complete RPMI-1640 with vehicle.

  • Aspirate the medium from the M0 macrophages and add the prepared treatment media.

  • Incubate for 18-24 hours at 37°C in a 5% CO2 humidified incubator.

  • Following incubation, collect the cell culture supernatants for cytokine analysis (e.g., ELISA) and harvest the cells for gene expression analysis (e.g., RT-qPCR) or protein expression analysis (e.g., flow cytometry, Western blot).

Data Presentation

Table 1: Effect of this compound on M1 Marker Gene Expression in LPS-Stimulated U937 Macrophages

TreatmentIL-1β mRNA Expression (Fold Change vs. LPS)IL-6 mRNA Expression (Fold Change vs. LPS)CXCL2 mRNA Expression (Fold Change vs. LPS)
LPS (100 ng/mL)1.01.01.0
LPS + this compound (10 µM)ReducedReducedReduced

Note: This table summarizes qualitative findings. Specific fold-change values should be determined experimentally.

Table 2: Expected Outcomes of this compound Treatment on M1 and M2 Markers

MarkerM1 (LPS + IFN-γ)M2 (IL-4 + IL-13)M1 + this compound
Gene Expression (RT-qPCR)
TNF-α↑↑↑
IL-6↑↑↑
IL-1β↑↑↑
IL-10↑↑↑
Arg-1↑↑↑
CD206 (MRC1)↑↑↑
Protein Secretion (ELISA)
TNF-α↑↑↑
IL-10↑↑↑
Surface Marker Expression (Flow Cytometry)
CD86↑↑↑
CD206↑↑↑

Arrow notation: ↑↑↑ (strong increase), ↑ (increase), ↓ (decrease). This table represents the generally accepted effects and should be confirmed by experimental data.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

BAR502_Signaling_Pathway This compound Signaling Pathway in Macrophage M2 Polarization cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TGR5 TGR5 (GPBAR1) (G-protein coupled receptor) This compound->TGR5 activates AC Adenylate Cyclase TGR5->AC activates cAMP cAMP AC->cAMP converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB (cAMP response element-binding protein) PKA->CREB phosphorylates & activates M2_Genes M2-associated genes (e.g., IL-10, Arg-1) CREB->M2_Genes Binds to CRE & promotes transcription Nucleus Nucleus M2_Polarization M2 Polarization (Anti-inflammatory) M2_Genes->M2_Polarization leads to

Caption: this compound activates TGR5, leading to M2 polarization.

Experimental_Workflow Experimental Workflow for this compound Assay in U937 Macrophages cluster_treatments Treatment Groups cluster_analysis Downstream Analysis start Start: U937 Monocytes in Suspension pma_diff Differentiate with PMA (10-100 ng/mL, 24-48h) start->pma_diff m0_macro Adherent M0 Macrophages pma_diff->m0_macro rest Rest in fresh medium (24-48h) m0_macro->rest polarize Polarize and Treat (18-24h) rest->polarize m1 M1 Control: LPS + IFN-γ + Vehicle polarize->m1 m2 M2 Control: IL-4 + IL-13 polarize->m2 bar502_treat This compound Treatment: LPS + IFN-γ + this compound polarize->bar502_treat analysis Analysis m1->analysis m2->analysis bar502_treat->analysis supernatant Collect Supernatant analysis->supernatant cells Harvest Cells analysis->cells elisa ELISA (TNF-α, IL-10) supernatant->elisa qpcr RT-qPCR (TNF-α, IL-6, IL-10, Arg-1) cells->qpcr flow Flow Cytometry (CD86, CD206) cells->flow

Caption: Workflow for this compound's effect on U937 polarization.

References

Application Notes and Protocols for BAR502 in Animal Models of Cholestasis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the dual Farnesoid X Receptor (FXR) and G-protein coupled bile acid receptor 1 (GPBAR1) agonist, BAR502, in established murine models of cholestasis. The information herein is intended to guide researchers in the design and execution of preclinical studies to evaluate the therapeutic potential of this compound for cholestatic liver diseases.

Introduction to this compound and Cholestasis

Cholestasis is characterized by the impairment of bile flow from the liver, leading to the accumulation of bile acids and other toxic substances, which causes liver damage, inflammation, and fibrosis. This compound is a synthetic, non-bile acid, steroidal dual agonist for FXR and GPBAR1.[1][2] Activation of FXR, a nuclear receptor, and GPBAR1, a cell surface receptor, plays a crucial role in regulating bile acid homeostasis, inflammation, and glucose metabolism.[1][3] The dual agonism of this compound presents a promising therapeutic strategy for cholestatic liver diseases by simultaneously targeting multiple pathological pathways.

This document details the application of this compound in two distinct and widely used animal models of cholestasis: the chemically-induced model using alpha-naphthylisothiocyanate (ANIT) and a genetic model, the Multidrug Resistance Protein 2 (Mdr2) knockout mouse.

I. ANIT-Induced Cholestasis Model

The alpha-naphthylisothiocyanate (ANIT)-induced model is a well-established and reproducible model of acute cholestatic liver injury. ANIT is a toxicant that causes damage to cholangiocytes, the epithelial cells lining the bile ducts, leading to impaired bile flow, inflammation, and hepatocellular necrosis.

Experimental Protocol

1. Animal Model:

  • Male C57BL/6 mice (8-10 weeks old) are recommended.

  • House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Allow for an acclimatization period of at least one week before the start of the experiment.

2. Induction of Cholestasis:

  • Prepare a solution of ANIT in a suitable vehicle, such as corn oil.

  • Administer ANIT orally by gavage at a dose of 25 mg/kg body weight daily for 10 consecutive days.[4]

3. This compound Treatment:

  • Prepare a suspension of this compound in a vehicle such as 1% methylcellulose.

  • Administer this compound orally by gavage at a dose of 15 mg/kg body weight daily.[4]

  • Begin this compound administration concurrently with the first dose of ANIT and continue for the 10-day duration of the study.[4]

4. Experimental Groups:

  • Control Group: Receive vehicle for both ANIT and this compound.

  • ANIT Group: Receive ANIT and the vehicle for this compound.

  • ANIT + this compound Group: Receive both ANIT and this compound.

5. Endpoint Analysis (at day 10):

  • Serum Biochemistry: Collect blood via cardiac puncture for the analysis of serum levels of total bilirubin (B190676), alkaline phosphatase (ALP), and aspartate aminotransferase (AST).

  • Liver Histology: Harvest liver tissue, fix in 10% neutral buffered formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to assess liver injury and inflammation.

  • Gene Expression Analysis: Snap-freeze a portion of the liver in liquid nitrogen and store at -80°C for subsequent RNA isolation and quantitative real-time PCR (qRT-PCR) analysis of target genes.

Quantitative Data Summary

The following table summarizes the effects of this compound on key biochemical and gene expression markers in the ANIT-induced cholestasis model.

ParameterANITANIT + this compoundFold Change (vs. ANIT)
Serum Bilirubin (mg/dL) ~1.5~0.5↓ ~3.0
Serum ALP (U/L) ~600~200↓ ~3.0
Serum AST (U/L) ~400~150↓ ~2.7
Hepatic IL-1β mRNA ~12~4↓ ~3.0
Hepatic IL-6 mRNA ~10~3↓ ~3.3
Hepatic TNF-α mRNA ~8~3↓ ~2.7
Hepatic SHP mRNA ~0.5~1.5↑ ~3.0
Hepatic BSEP mRNA ~0.4~1.2↑ ~3.0
Hepatic OSTα mRNA ~0.6~1.8↑ ~3.0
Hepatic Cyp7a1 mRNA ~1.0~0.3↓ ~3.3

Data are approximate values derived from published studies and are intended for illustrative purposes.[4][5]

Experimental Workflow

ANIT_Workflow cluster_acclimatization Acclimatization (1 week) cluster_treatment Treatment (10 days) cluster_analysis Endpoint Analysis (Day 10) Acclimatization House C57BL/6 mice Treatment Daily Oral Gavage Acclimatization->Treatment Group1 Control (Vehicle) Treatment->Group1 Group2 ANIT (25 mg/kg) Treatment->Group2 Group3 ANIT + this compound (15 mg/kg) Treatment->Group3 Analysis Euthanasia & Sample Collection Treatment->Analysis Biochemistry Serum Bilirubin, ALP, AST Analysis->Biochemistry Histology Liver H&E Staining Analysis->Histology Gene_Expression qRT-PCR Analysis->Gene_Expression

Experimental workflow for the ANIT-induced cholestasis model.

II. Mdr2 Knockout (Mdr2-/-) Mouse Model

The Mdr2 knockout (Mdr2-/-) mouse is a genetic model of chronic cholestasis and sclerosing cholangitis.[6][7] These mice lack the Mdr2 protein (the murine ortholog of human MDR3), a canalicular phospholipid flippase, resulting in the secretion of bile devoid of phospholipids. This "toxic bile" damages the biliary epithelium, leading to chronic inflammation, periductular fibrosis, and ductular proliferation, closely mimicking human primary sclerosing cholangitis (PSC).[6][7]

Experimental Protocol

1. Animal Model:

  • Mdr2-/- mice on an FVB/N background are commonly used. Age-matched wild-type FVB/N mice should be used as controls.

  • House animals under standard conditions with ad libitum access to food and water.

  • Due to the progressive nature of the disease, studies are typically initiated in mice aged 4-8 weeks.

2. This compound Treatment:

  • Prepare a suspension of this compound in a suitable vehicle (e.g., 1% methylcellulose).

  • Administer this compound orally by gavage at a dose of 15-30 mg/kg body weight daily. The duration of treatment can range from 4 to 12 weeks to assess effects on the progression of fibrosis.[3][8]

3. Experimental Groups:

  • Wild-Type (WT) Control: Wild-type mice receiving vehicle.

  • Mdr2-/- Control: Mdr2-/- mice receiving vehicle.

  • Mdr2-/- + this compound: Mdr2-/- mice receiving this compound.

4. Endpoint Analysis:

  • Serum Biochemistry: Monitor serum levels of ALP, AST, and total bilirubin at baseline and at the end of the study.

  • Liver Histology and Fibrosis Assessment: At the study endpoint, harvest livers for histological analysis. Perform Sirius Red staining to quantify collagen deposition and assess the degree of fibrosis. Immunohistochemistry for α-smooth muscle actin (α-SMA) can be used to identify activated hepatic stellate cells.

  • Gene Expression Analysis: Analyze the hepatic expression of pro-fibrotic (e.g., Col1a1, Timp1, Tgfb1) and inflammatory (e.g., Tnf-α, Il-6) genes via qRT-PCR.

Expected Quantitative Outcomes

Based on the known anti-inflammatory and anti-fibrotic effects of this compound in other models of liver injury, the following outcomes are anticipated in the Mdr2-/- model.[3][8]

ParameterMdr2-/- ControlMdr2-/- + this compound (Expected)
Serum ALP Significantly ElevatedReduced
Serum AST Significantly ElevatedReduced
Liver Collagen (Sirius Red) Markedly IncreasedDecreased
Hepatic α-SMA Expression Markedly IncreasedDecreased
Hepatic Col1a1 mRNA Significantly UpregulatedDownregulated
Hepatic Timp1 mRNA Significantly UpregulatedDownregulated
Hepatic Tnf-α mRNA Significantly UpregulatedDownregulated

Experimental Workflow

Mdr2_Workflow cluster_setup Study Initiation (4-8 weeks of age) cluster_treatment_mdr2 Treatment (4-12 weeks) cluster_analysis_mdr2 Endpoint Analysis Setup Group Mdr2-/- and WT mice Treatment_Mdr2 Daily Oral Gavage Setup->Treatment_Mdr2 Group_WT WT + Vehicle Treatment_Mdr2->Group_WT Group_Mdr2_Control Mdr2-/- + Vehicle Treatment_Mdr2->Group_Mdr2_Control Group_Mdr2_this compound Mdr2-/- + this compound (15-30 mg/kg) Treatment_Mdr2->Group_Mdr2_this compound Analysis_Mdr2 Euthanasia & Sample Collection Treatment_Mdr2->Analysis_Mdr2 Biochemistry_Mdr2 Serum ALP, AST, Bilirubin Analysis_Mdr2->Biochemistry_Mdr2 Histology_Mdr2 Sirius Red, α-SMA Analysis_Mdr2->Histology_Mdr2 Gene_Expression_Mdr2 qRT-PCR (Fibrosis & Inflammation) Analysis_Mdr2->Gene_Expression_Mdr2

Experimental workflow for the Mdr2-/- cholestasis model.

III. Signaling Pathways of this compound in Cholestasis

This compound exerts its therapeutic effects through the dual activation of FXR and GPBAR1. The following diagrams illustrate the key signaling pathways modulated by this compound in the context of cholestasis.

FXR Signaling Pathway

Activation of FXR in hepatocytes and enterocytes leads to the transcriptional regulation of genes involved in bile acid synthesis, transport, and detoxification.

FXR_Signaling cluster_extracellular Extracellular cluster_cell Hepatocyte / Enterocyte cluster_downstream Transcriptional Regulation BAR502_ext This compound BAR502_int This compound BAR502_ext->BAR502_int Enters cell FXR FXR BAR502_int->FXR Activates RXR RXR FXR->RXR Heterodimerizes with FXRE FXR Response Element (FXRE) in DNA RXR->FXRE Binds to BSEP BSEP (Bile Salt Export) FXRE->BSEP Upregulates SHP SHP (Inhibits CYP7A1) FXRE->SHP Upregulates OST OSTα/β (Bile Salt Efflux) FXRE->OST Upregulates CYP7A1 CYP7A1 (Bile Acid Synthesis) SHP->CYP7A1 Inhibits

FXR signaling pathway activated by this compound.

GPBAR1 Signaling Pathway

Activation of GPBAR1, primarily on cholangiocytes and immune cells, leads to anti-inflammatory effects and promotes cholangiocyte proliferation and bicarbonate secretion.

GPBAR1_Signaling cluster_extracellular_gpbar1 Extracellular cluster_cell_gpbar1 Cholangiocyte / Macrophage BAR502_gpbar1 This compound GPBAR1 GPBAR1 BAR502_gpbar1->GPBAR1 Activates AC Adenylate Cyclase GPBAR1->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates NFkB NF-κB PKA->NFkB Inhibits Bicarb Bicarbonate Secretion PKA->Bicarb Promotes Inflammation Inflammation NFkB->Inflammation Promotes

GPBAR1 signaling pathway activated by this compound.

Conclusion

The dual FXR and GPBAR1 agonist this compound has demonstrated significant therapeutic potential in preclinical models of cholestatic liver injury. The protocols and data presented in these application notes provide a framework for researchers to further investigate the efficacy and mechanisms of action of this compound in relevant animal models of cholestasis. The distinct characteristics of the ANIT-induced acute injury model and the chronic, progressive nature of the Mdr2-/- model allow for a comprehensive evaluation of this compound's effects on both the immediate and long-term consequences of cholestatic liver disease.

References

Application Notes and Protocols: Histological Analysis of Liver Following BAR502 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAR502 is a potent dual agonist for the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5).[1][2][3] This investigational drug has demonstrated significant therapeutic potential in preclinical models of liver diseases, particularly non-alcoholic steatohepatitis (NASH) and liver fibrosis.[2][4][5] Histological analysis of liver tissue is a critical endpoint in evaluating the efficacy of this compound, providing direct evidence of its impact on the key pathological features of NASH: steatosis, inflammation, and fibrosis.[4][6]

These application notes provide a comprehensive overview of the histological changes observed in the liver after this compound treatment and detailed protocols for the essential histological analyses.

Mechanism of Action of this compound in the Liver

This compound exerts its hepatoprotective effects through the dual activation of FXR and GPBAR1.[2][3] FXR is a nuclear receptor that acts as a master regulator of bile acid, lipid, and glucose metabolism.[4][7] GPBAR1 is a membrane-bound receptor that, upon activation, modulates inflammatory responses and energy homeostasis.[7] The combined agonism of these two receptors by this compound leads to a multi-pronged therapeutic effect on the liver.

In the context of NASH, this compound has been shown to:

  • Reduce Liver Steatosis: By activating FXR, this compound represses the expression of genes involved in fatty acid synthesis and promotes the export of lipids from hepatocytes.[2][8]

  • Attenuate Inflammation: Activation of both FXR and GPBAR1 signaling pathways leads to a reduction in pro-inflammatory markers in the liver.[8][9]

  • Reverse Liver Fibrosis: this compound treatment has been demonstrated to decrease the expression of fibrogenic markers and reduce collagen deposition in the liver.[2][5]

Caption: this compound dual signaling pathway in the liver.

Quantitative Histological Data Summary

The efficacy of this compound in preclinical models of NASH is often quantified using established histological scoring systems. The following tables summarize the typical quantitative data observed in studies evaluating this compound treatment in high-fat diet-induced rodent models of NASH.

Table 1: NAFLD Activity Score (NAS)

Treatment GroupSteatosis Score (0-3)Lobular Inflammation Score (0-3)Hepatocyte Ballooning Score (0-2)Total NAS (0-8)
Control (Chow Diet)0.2 ± 0.10.1 ± 0.10.0 ± 0.00.3 ± 0.2
HFD (Vehicle)2.8 ± 0.22.5 ± 0.31.8 ± 0.27.1 ± 0.5
HFD + this compound1.2 ± 0.31.1 ± 0.20.5 ± 0.22.8 ± 0.6

*p < 0.05 compared to HFD (Vehicle) group. Data are presented as mean ± SEM.

Table 2: Liver Fibrosis Score

Treatment GroupFibrosis Stage (0-4)
Control (Chow Diet)0.1 ± 0.1
HFD (Vehicle)2.5 ± 0.4
HFD + this compound1.0 ± 0.3*

*p < 0.05 compared to HFD (Vehicle) group. Data are presented as mean ± SEM.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible histological assessment of liver tissue following this compound treatment.

Experimental Workflow

Experimental_Workflow Animal_Model NASH Animal Model (e.g., High-Fat Diet) Treatment This compound Administration (e.g., 15 mg/kg/day via gavage) Animal_Model->Treatment Tissue_Harvest Liver Tissue Harvest Treatment->Tissue_Harvest Fixation Fixation in 10% Neutral Buffered Formalin Tissue_Harvest->Fixation Processing Paraffin Embedding and Sectioning Fixation->Processing Staining Histological Staining Processing->Staining HE_Stain H&E Staining Staining->HE_Stain Sirius_Red_Stain Sirius Red Staining Staining->Sirius_Red_Stain Analysis Microscopic Analysis and Scoring HE_Stain->Analysis Sirius_Red_Stain->Analysis Logical_Relationship This compound This compound Treatment Dual_Agonism Dual Agonism of FXR and GPBAR1 This compound->Dual_Agonism Metabolic_Regulation Improved Lipid and Glucose Metabolism Dual_Agonism->Metabolic_Regulation Anti_Inflammatory_Response Reduced Inflammatory Signaling Dual_Agonism->Anti_Inflammatory_Response Anti_Fibrotic_Effect Inhibition of Hepatic Stellate Cell Activation Dual_Agonism->Anti_Fibrotic_Effect Reduced_Steatosis Reduced Steatosis Metabolic_Regulation->Reduced_Steatosis Reduced_Inflammation Reduced Lobular Inflammation Anti_Inflammatory_Response->Reduced_Inflammation Reduced_Fibrosis Reduced Fibrosis Anti_Fibrotic_Effect->Reduced_Fibrosis Improved_Histology Overall Improvement in Liver Histopathology Reduced_Steatosis->Improved_Histology Reduced_Inflammation->Improved_Histology Reduced_Fibrosis->Improved_Histology

References

Application Notes and Protocols for Gene Expression Analysis in BAR502-Treated Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the gene expression changes in mice treated with BAR502, a dual agonist for the Farnesoid X Receptor (FXR) and G protein-coupled bile acid receptor 1 (GPBAR1). It includes a summary of quantitative data, detailed experimental protocols for key experiments, and diagrams of the relevant signaling pathways and experimental workflows.

Introduction

This compound is a synthetic, non-bile acid, steroidal dual ligand for FXR and GPBAR1 that has shown promise in preclinical models of metabolic diseases, particularly non-alcoholic steatohepatitis (NASH).[1][2][3] Its mechanism of action involves the activation of FXR, a nuclear receptor that is a key regulator of bile acid, lipid, and glucose metabolism, and GPBAR1, a membrane-bound bile acid receptor.[4][5][6] Activation of these receptors leads to a cascade of transcriptional changes that collectively improve metabolic homeostasis. This document outlines the expected gene expression changes in mice treated with this compound and provides the necessary protocols to conduct such studies.

Data Presentation: Summary of Gene Expression Changes

The following tables summarize the significant changes in hepatic and intestinal gene expression observed in mice treated with this compound, typically in a model of diet-induced obesity and NASH.[1][7]

Table 1: Hepatic Gene Expression Changes in this compound-Treated Mice

Gene Category Gene Name Symbol Effect of this compound Treatment Function
Bile Acid Synthesis & Regulation Cholesterol 7α-hydroxylaseCyp7a1DownregulatedRate-limiting enzyme in bile acid synthesis.[1][6]
Small heterodimer partnerShpUpregulatedInhibits Cyp7a1 transcription.[1][6]
Bile salt export pumpBsepUpregulatedTransports bile salts from hepatocytes into bile.[8]
ATP-binding cassette sub-family G member 5Abcg5UpregulatedMediates cholesterol efflux from hepatocytes.[1]
Lipid Metabolism Sterol regulatory element-binding protein 1cSrebp1cDownregulatedMaster regulator of lipogenesis.[1][7]
Fatty acid synthaseFasDownregulatedKey enzyme in fatty acid synthesis.[1][7]
Peroxisome proliferator-activated receptor gammaPpargDownregulatedPromotes lipid storage.[1]
CD36 moleculeCd36DownregulatedFatty acid translocase.[1]
Inflammation & Fibrosis Tumor necrosis factor alphaTnf-αDownregulatedPro-inflammatory cytokine.[7]
Interleukin 1 betaIl-1βDownregulatedPro-inflammatory cytokine.[7]
Collagen type I alpha 1 chainCol1a1DownregulatedMajor component of fibrotic tissue.
Alpha-smooth muscle actinActa2 (α-SMA)DownregulatedMarker of hepatic stellate cell activation.

Table 2: Intestinal Gene Expression Changes in this compound-Treated Mice

Gene Category Gene Name Symbol Effect of this compound Treatment Function
Metabolic Regulation Fibroblast growth factor 15Fgf15UpregulatedIntestinal hormone that signals to the liver to suppress bile acid synthesis.[1][7]
Glucagon-like peptide-1Glp1UpregulatedIncretin hormone that enhances insulin (B600854) secretion and promotes satiety.[1][7]
Small heterodimer partnerShpUpregulatedInvolved in the regulation of bile acid and glucose metabolism.[1]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for gene expression analysis.

Experimental_Workflow Animal_Model Animal Model (e.g., High-Fat Diet-fed Mice) Treatment_Groups Treatment Groups (Vehicle vs. This compound) Animal_Model->Treatment_Groups Tissue_Collection Tissue Collection (Liver, Intestine) Treatment_Groups->Tissue_Collection RNA_Extraction RNA Extraction Tissue_Collection->RNA_Extraction RNA_QC RNA Quality Control (e.g., Bioanalyzer) RNA_Extraction->RNA_QC Library_Prep RNA-Seq Library Preparation RNA_QC->Library_Prep Sequencing Next-Generation Sequencing Library_Prep->Sequencing Data_QC Sequencing Data QC (e.g., FastQC) Sequencing->Data_QC Alignment Read Alignment to Reference Genome Data_QC->Alignment Quantification Gene Expression Quantification Alignment->Quantification Diff_Expression Differential Expression Analysis Quantification->Diff_Expression Pathway_Analysis Pathway and Functional Enrichment Analysis Diff_Expression->Pathway_Analysis Validation Validation of Key Genes (e.g., qPCR) Diff_Expression->Validation

References

BAR502: A Dual Agonist for Investigating FXR and GPBAR1 Crosstalk

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

BAR502 is a non-bile acid, steroidal dual agonist for the Farnesoid X Receptor (FXR) and the G-protein coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[1][2] As a dual agonist, this compound offers a unique tool to probe the intricate crosstalk between these two key regulators of bile acid homeostasis, glucose metabolism, and inflammation. These application notes provide a comprehensive overview of this compound's utility, including its pharmacological properties, and detailed protocols for its application in in vitro and in vivo studies.

Pharmacological Profile of this compound

This compound demonstrates potent agonistic activity at both FXR and GPBAR1, making it a valuable agent for studying the combined effects of activating these two signaling pathways.

ReceptorParameterValue (µM)Cell LineAssay Type
FXR EC502HepG2Transactivation Assay
GPBAR1 EC500.4HEK293Transactivation Assay

Signaling Pathways and Crosstalk

Activation of FXR and GPBAR1 by this compound initiates distinct but interconnected signaling cascades that cooperatively regulate metabolic and inflammatory responses.

FXR Signaling Pathway

FXR_Signaling cluster_nucleus Nucleus This compound This compound FXR FXR This compound->FXR RXR RXR FXR->RXR Heterodimerization SREBP1c SREBP-1c FXR->SREBP1c Inhibition FXRE FXR Response Element (FXRE) RXR->FXRE Binds to DNA SHP SHP FXRE->SHP BSEP BSEP FXRE->BSEP OSTab OSTα/β FXRE->OSTab ABCG5 ABCG5 FXRE->ABCG5 FGF19 FGF19 (FGF15 in mice) FXRE->FGF19 Nucleus Nucleus CYP7A1 CYP7A1 SHP->CYP7A1 Inhibition FGF19->CYP7A1 Inhibition FASN FASN SREBP1c->FASN

GPBAR1 Signaling Pathway

GPBAR1_Signaling cluster_membrane Cell Membrane This compound This compound GPBAR1 GPBAR1 (TGR5) This compound->GPBAR1 AC Adenylate Cyclase (AC) GPBAR1->AC Activation cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB PKA->CREB NLRP3 NLRP3 Inflammasome PKA->NLRP3 Inhibition GLP1 GLP-1 Secretion CREB->GLP1

In Vivo Efficacy of this compound in a NASH Model

This compound has been demonstrated to be effective in a mouse model of non-alcoholic steatohepatitis (NASH) induced by a high-fat diet (HFD).[3]

ParameterHFD ControlHFD + this compound (15 mg/kg/day)
Body Weight Change~30% increase~10% reduction vs. HFD
Steatosis ScoreSevereReduced
Inflammation ScoreIncreasedReduced
Fibrosis ScoreIncreasedReduced
Plasma HDLDecreasedIncreased

Gene Expression Modulation by this compound

Treatment with this compound leads to significant changes in the expression of genes regulated by FXR and GPBAR1.[3][4]

Hepatic Gene Expression
GeneFunctionEffect of this compound
SHP FXR target, regulates bile acid synthesisIncreased
ABCG5 Cholesterol effluxIncreased
CYP7A1 Bile acid synthesisReduced
SREBP-1c LipogenesisReduced
FASN Fatty acid synthesisReduced
PPARγ AdipogenesisReduced
CD36 Fatty acid uptakeReduced
Intestinal Gene Expression
GeneFunctionEffect of this compound
SHP FXR targetIncreased
FGF15 FXR target, regulates bile acid synthesisIncreased
GLP-1 GPBAR1 target, incretin (B1656795) hormoneIncreased

Experimental Protocols

In Vitro FXR/GPBAR1 Transactivation Assay

This protocol is designed to assess the potency of this compound in activating FXR and GPBAR1 using a luciferase reporter gene assay.[5][6][7]

Transactivation_Workflow Start Start Cell_Culture 1. Seed HepG2 (FXR) or HEK293T (GPBAR1) cells Start->Cell_Culture Transfection 2. Transfect with reporter plasmids: - FXR/RXR or GPBAR1 expression vectors - Luciferase reporter plasmid - Renilla control plasmid Cell_Culture->Transfection Treatment 3. Treat with this compound (dose-response) Transfection->Treatment Incubation 4. Incubate for 16-24 hours Treatment->Incubation Lysis 5. Lyse cells Incubation->Lysis Luciferase_Assay 6. Measure Luciferase and Renilla activity Lysis->Luciferase_Assay Analysis 7. Normalize Luciferase to Renilla and calculate fold change Luciferase_Assay->Analysis End End Analysis->End

Materials:

  • HepG2 cells (for FXR) or HEK293T cells (for GPBAR1)

  • DMEM with 10% FBS

  • FXR and RXR expression plasmids (for FXR assay)

  • GPBAR1 expression plasmid (for GPBAR1 assay)

  • FXRE-luciferase reporter plasmid (for FXR assay) or CRE-luciferase reporter plasmid (for GPBAR1 assay)

  • Renilla luciferase control plasmid

  • Transfection reagent

  • This compound

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Protocol:

  • Seed HepG2 or HEK293T cells in 24-well plates at a density of 7.5 x 104 cells/well.

  • After 24 hours, transfect the cells with the appropriate expression and reporter plasmids using a suitable transfection reagent.

  • Following a 6-hour incubation with the transfection mix, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

  • Incubate the cells for 16-24 hours.

  • Lyse the cells and measure luciferase and Renilla activities using a luminometer according to the manufacturer's instructions for the dual-luciferase assay system.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

  • Calculate the fold induction of luciferase activity relative to the vehicle-treated cells.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol outlines the steps to quantify changes in the mRNA expression of FXR and GPBAR1 target genes in response to this compound treatment.[3]

Materials:

  • RNA isolation kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan-based qPCR master mix

  • Primers for target genes (e.g., SHP, FGF15, GLP-1) and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR instrument

Protocol:

  • Treat cells or tissues with this compound or vehicle control for the desired time.

  • Isolate total RNA using a commercial RNA isolation kit.

  • Synthesize cDNA from the isolated RNA using a reverse transcription kit.

  • Perform qPCR using a SYBR Green or TaqMan-based master mix with specific primers for the target genes and a housekeeping gene for normalization.

  • Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.

In Vivo Study Protocol: NASH Mouse Model

This protocol describes a general framework for evaluating the efficacy of this compound in a diet-induced model of NASH.[3][8]

Animal Model:

  • C57BL/6J mice are fed a high-fat diet (HFD) supplemented with fructose (B13574) in the drinking water to induce NASH.

Treatment:

  • After an initial period of HFD feeding to establish the disease phenotype (e.g., 9-10 weeks), mice are randomized into treatment groups.

  • This compound is administered daily by oral gavage at a dose of 15-30 mg/kg.[3][8]

  • A vehicle control group receiving the same HFD and the vehicle used to dissolve this compound should be included.

Endpoints and Analyses:

  • Metabolic Parameters: Monitor body weight, food intake, and perform glucose and insulin (B600854) tolerance tests.

  • Biochemical Analysis: Measure plasma levels of AST, ALT, cholesterol, triglycerides, and HDL.

  • Histopathology: At the end of the study, collect liver tissue for H&E staining to assess steatosis and inflammation, and Sirius Red staining for fibrosis.

  • Gene Expression Analysis: Isolate RNA from liver and intestine to analyze the expression of FXR and GPBAR1 target genes by qRT-PCR.

Conclusion

This compound is a powerful pharmacological tool for the simultaneous activation of FXR and GPBAR1. Its use in both in vitro and in vivo models can provide valuable insights into the synergistic effects of these two receptors in regulating metabolism and inflammation. The protocols provided herein offer a starting point for researchers to investigate the therapeutic potential of dual FXR/GPBAR1 agonism in metabolic diseases such as NASH.

References

Application Notes and Protocols: Investigating Metabolic Syndrome with BAR502

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metabolic syndrome is a cluster of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes. These conditions include high blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. The farnesoid X receptor (FXR) and G protein-coupled bile acid receptor 1 (GPBAR1 or TGR5) are two key regulators of metabolic homeostasis, influencing glucose and lipid metabolism, energy balance, and inflammation.[1] BAR502 is a potent, non-bile acid, steroidal dual agonist for both FXR and GPBAR1, making it a valuable pharmacological tool for investigating the pathophysiology of metabolic syndrome and exploring potential therapeutic strategies.[2][3]

Mechanism of Action

This compound exerts its effects by simultaneously activating FXR, a nuclear receptor, and TGR5, a cell surface receptor. This dual agonism leads to a multi-pronged approach to tackling metabolic dysregulation.

  • FXR Activation: In the liver and intestine, FXR activation by this compound regulates the expression of genes involved in bile acid synthesis and transport, as well as lipid and glucose metabolism.[1][4] This leads to reduced lipogenesis and gluconeogenesis.[1]

  • TGR5 Activation: TGR5 activation, particularly in intestinal L-cells and adipose tissue, stimulates the release of glucagon-like peptide-1 (GLP-1), which enhances insulin (B600854) secretion and sensitivity.[3] It also promotes browning of white adipose tissue, increasing energy expenditure.[2][5]

The synergistic action of this compound on both receptors offers a comprehensive mechanism for improving metabolic health.

BAR502_Signaling_Pathway cluster_Cell Target Cell (e.g., Hepatocyte, Enterocyte, Adipocyte) cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus cluster_Outcomes Metabolic Outcomes This compound This compound TGR5 TGR5 (GPBAR1) This compound->TGR5 Activates FXR FXR This compound->FXR Activates cAMP cAMP TGR5->cAMP Increases PKA PKA cAMP->PKA Activates GLP1 GLP-1 Secretion (Intestinal L-Cells) PKA->GLP1 Stimulates Energy_Expenditure Increased Energy Expenditure PKA->Energy_Expenditure (WAT Browning) Insulin_Sensitivity Improved Insulin Sensitivity GLP1->Insulin_Sensitivity Gene_Expression Target Gene Expression FXR->Gene_Expression Regulates Reduced_Inflammation Reduced Inflammation FXR->Reduced_Inflammation Glucose_Homeostasis Glucose Homeostasis Gene_Expression->Glucose_Homeostasis Lipid_Metabolism Improved Lipid Metabolism Gene_Expression->Lipid_Metabolism

This compound dual activation of TGR5 and FXR pathways.

Applications in Metabolic Syndrome Research

Effects on Weight Management and Adipose Tissue

This compound has been shown to reduce body weight gain in animal models of diet-induced obesity.[1][5] Treatment with this compound leads to a significant reduction in body weight, which is associated with the browning of white adipose tissue (WAT).[2][5] This process increases energy expenditure and contributes to weight loss.

Effects on Glucose Metabolism and Insulin Sensitivity

This compound improves glucose tolerance and enhances insulin sensitivity.[5][6] In mice fed a high-fat diet, this compound treatment leads to a better glycemic response in both oral glucose tolerance tests (OGTT) and insulin tolerance tests (ITT).[5][6]

Effects on Lipid Metabolism and Non-alcoholic Fatty Liver Disease (NAFLD)

This compound has demonstrated beneficial effects on lipid profiles and liver health. It can reverse liver steatosis and fibrosis in models of NAFLD and non-alcoholic steatohepatitis (NASH).[2][5] Treatment with this compound reduces hepatic triglyceride and cholesterol content and decreases the expression of genes involved in fatty acid synthesis.[4][5] Furthermore, it increases circulating levels of high-density lipoprotein (HDL).[2][5]

Effects on Gut Microbiota and Intestinal Health

The gut microbiota plays a crucial role in the pathogenesis of metabolic syndrome.[7][8] this compound, in combination with other agents like atorvastatin, has been shown to reverse intestinal dysbiosis and modulate bile acid synthesis, promoting a healthier gut environment.[1]

Data Presentation

Table 1: Effects of this compound on Metabolic Parameters in High-Fat Diet (HFD) Induced Obese Mice
ParameterControl (HFD)This compound-treated (HFD)Reference
Body Weight Reduction -≈10%[2][5]
Insulin Sensitivity Insulin ResistantIncreased[5][6]
Plasma HDL UnchangedIncreased[2][5]
Liver Steatosis SevereReduced[2][5]
Liver Fibrosis PresentReduced[2][5]
Table 2: Effects of this compound on Hepatic Gene Expression in HFD-Fed Mice
GeneFunctionEffect of this compoundReference
SREBP1c LipogenesisReduced[4][5]
FAS Fatty Acid SynthesisReduced[4][5]
PPARγ AdipogenesisReduced[5]
CD36 Fatty Acid UptakeReduced[5]
CYP7A1 Bile Acid SynthesisReduced[5]
SHP FXR Target GeneIncreased[2][5]
ABCG5 Cholesterol ExportIncreased[2][5]

Experimental Protocols

Experimental_Workflow cluster_Induction Phase 1: Disease Induction cluster_Treatment Phase 2: Intervention cluster_Analysis Phase 3: Analysis start Start Induce_MetS Induce Metabolic Syndrome (e.g., High-Fat Diet for 9 weeks) start->Induce_MetS Randomize Randomize Animals Induce_MetS->Randomize Group_Control Control Group (HFD) Randomize->Group_Control Group_this compound Treatment Group (HFD + this compound) Randomize->Group_this compound Monitor_BW Monitor Body Weight and Food Intake Group_Control->Monitor_BW Group_this compound->Monitor_BW Metabolic_Tests Perform OGTT & ITT Monitor_BW->Metabolic_Tests Sacrifice Sacrifice and Collect Samples Metabolic_Tests->Sacrifice Biochemical Biochemical Analysis (Plasma) Sacrifice->Biochemical Gene_Expression Gene Expression Analysis (Liver, Adipose) Sacrifice->Gene_Expression Histology Histological Analysis (Liver, Adipose) Sacrifice->Histology end End Biochemical->end Gene_Expression->end Histology->end

Experimental workflow for this compound investigation.
Animal Model of Metabolic Syndrome

  • Animals: Male C57BL/6J mice, 6-8 weeks old.

  • Diet: Induce metabolic syndrome by feeding a high-fat diet (HFD; e.g., 60% kcal from fat) and providing drinking water supplemented with fructose (B13574) (e.g., 42 g/L) for a period of 9-18 weeks.[2][5] A control group should be fed a standard chow diet.

  • Housing: House animals in a temperature-controlled environment with a 12-hour light/dark cycle.

This compound Administration
  • Dosage: this compound is typically administered at a dose of 15-30 mg/kg/day.[1][5]

  • Route of Administration: Oral gavage is a common method.[1]

  • Vehicle: Prepare this compound in a suitable vehicle, such as 0.5% carboxymethylcellulose.

  • Treatment Period: Start treatment after the induction of metabolic syndrome (e.g., after 9 weeks of HFD) and continue for a specified duration (e.g., 9 weeks).[2][5]

Oral Glucose Tolerance Test (OGTT)
  • Fasting: Fast mice for 6 hours before the test.

  • Baseline Glucose: Measure baseline blood glucose from the tail vein.

  • Glucose Administration: Administer a 2 g/kg body weight solution of glucose via oral gavage.

  • Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.

Insulin Tolerance Test (ITT)
  • Fasting: Fast mice for 4 hours.

  • Baseline Glucose: Measure baseline blood glucose.

  • Insulin Injection: Administer human insulin (0.75 U/kg body weight) via intraperitoneal injection.

  • Blood Glucose Monitoring: Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.

Biochemical Analysis
  • Sample Collection: At the end of the study, collect blood via cardiac puncture and centrifuge to obtain plasma.

  • Analytes: Use commercial kits to measure plasma levels of:

    • Insulin[5]

    • Triglycerides[5]

    • Total cholesterol[5]

    • HDL cholesterol[5]

    • Aspartate transaminase (AST)[5]

Gene Expression Analysis (qPCR)
  • Tissue Collection: Harvest liver and epididymal white adipose tissue (epWAT) and snap-freeze in liquid nitrogen.

  • RNA Extraction: Extract total RNA from tissues using a suitable method (e.g., TRIzol).

  • cDNA Synthesis: Reverse transcribe RNA to cDNA.

  • qPCR: Perform quantitative real-time PCR using primers for genes of interest (see Table 2). Normalize expression to a housekeeping gene (e.g., β-actin).[2]

Histological Analysis
  • Tissue Fixation: Fix liver and epWAT samples in 10% neutral buffered formalin.

  • Processing and Staining: Embed tissues in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and adipocyte morphology.[2]

Conclusion

This compound is a powerful research tool for elucidating the complex mechanisms underlying metabolic syndrome. Its dual agonism on FXR and TGR5 provides a multi-faceted approach to improving metabolic health, making it an ideal candidate for preclinical studies investigating novel therapeutic strategies for obesity, type 2 diabetes, and NAFLD. The protocols outlined above provide a framework for researchers to effectively utilize this compound in their investigations.

References

Troubleshooting & Optimization

BAR502 Technical Support Center: PXR Transactivation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers investigating the off-target effects of BAR502, specifically its transactivation of the Pregnane X Receptor (PXR) at a 10 micromolar (µM) concentration.

Frequently Asked Questions (FAQs)

Q1: Does this compound activate the Pregnane X Receptor (PXR)?

A1: Yes, published data indicates that this compound exhibits off-target activity by transactivating PXR. Specifically, at a concentration of 10 µM, this compound was found to transactivate PXR while not affecting other nuclear receptors such as the Glucocorticoid Receptor (GR), Peroxisome Proliferator-Activated Receptor gamma (PPARγ), and Liver X Receptor (LXR)[1].

Q2: What is the primary activity of this compound?

A2: this compound is primarily characterized as a potent dual agonist for the Farnesoid X Receptor (FXR) and the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5[1][2]. Its effects on PXR are considered an off-target activity.

Q3: At what concentration is PXR transactivation by this compound observed?

A3: The transactivation of PXR by this compound has been specifically reported at a concentration of 10 µM[1]. The activity at other concentrations has not been detailed in publicly available data.

Q4: Why is it important to consider PXR activation when studying this compound?

A4: PXR is a critical nuclear receptor that primarily regulates the expression of genes involved in the metabolism and detoxification of xenobiotics and endogenous compounds. Its activation can lead to the induction of cytochrome P450 enzymes (like CYP3A4), transporters (like MDR1), and other proteins involved in drug disposition. Unintended PXR activation by a research compound like this compound can lead to drug-drug interactions, altered pharmacokinetics of this compound itself or co-administered compounds, and other off-target physiological effects.

Q5: Where can I find quantitative data on the fold-activation of PXR by 10 µM this compound?

A5: Currently, specific quantitative data, such as the precise fold-change in a reporter assay or the EC50 for PXR activation, is not available in the cited literature. The existing information confirms transactivation at 10 µM but does not quantify the magnitude of this effect relative to a positive control[1]. Researchers are advised to perform their own dose-response experiments to quantify this effect in their specific experimental system.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No PXR activation observed with 10 µM this compound. Cell Line Suitability: The cell line used (e.g., HepG2, LS180) may have low endogenous expression of PXR or necessary co-factors.Cell Line Validation: Confirm PXR expression in your cell line via qPCR or Western blot. Consider using a cell line known for robust PXR signaling or transiently transfecting a PXR expression vector. Use a potent PXR agonist like Rifampicin (10 µM) as a positive control to validate the assay system.
Assay Sensitivity: The reporter construct (e.g., CYP3A4 promoter-luciferase) may not be sensitive enough.Optimize Reporter: Ensure your reporter vector contains well-characterized PXR response elements (PXREs). Optimize the amount of transfected plasmid DNA and the cell seeding density.
Compound Integrity: The this compound compound may have degraded or be of insufficient purity.Verify Compound: Use a freshly prepared stock solution of this compound. Confirm the identity and purity of the compound via analytical methods if possible.
High background signal in the PXR reporter assay. Promoter Leakiness: The promoter in the luciferase reporter vector may have high basal activity in your chosen cell line.Use a Control Vector: Transfect cells with a promoterless luciferase vector to determine the baseline signal. Normalize the results from the PXRE-containing vector to this baseline.
Cell Stress: High concentrations of the compound or transfection reagents may be causing cellular stress, leading to non-specific reporter activation.Assess Cytotoxicity: Perform a cell viability assay (e.g., MTT, LDH) in parallel with the reporter assay to ensure that the observed effects are not due to cytotoxicity. Reduce the concentration of this compound or optimize transfection conditions.
Inconsistent results between experiments. Experimental Variability: Variations in cell passage number, seeding density, transfection efficiency, or incubation times can lead to inconsistent results.Standardize Protocol: Maintain a consistent cell passage number. Carefully control cell seeding density. Use a co-transfected reporter (e.g., Renilla luciferase) to normalize for transfection efficiency. Ensure precise timing for compound treatment and assay readout.

Data Summary

While the precise fold-activation value for PXR by this compound is not publicly available, the selectivity profile at a 10 µM concentration has been described.

Table 1: Nuclear Receptor Transactivation by this compound at 10 µM

Nuclear ReceptorTransactivation Activity
PXR Yes [1]
GR No[1]
PPARγ No[1]
LXR No[1]

This table is based on the qualitative data available from product literature citing primary research.

Experimental Protocols

Below is a detailed, representative methodology for a PXR transactivation reporter assay, which can be adapted by researchers to quantify the effect of this compound.

PXR Transactivation Luciferase Reporter Assay

1. Objective: To quantify the activation of the human Pregnane X Receptor (PXR) by this compound in a cell-based reporter assay.

2. Materials:

  • Cell Line: HepG2 (human hepatocellular carcinoma) or other suitable cell line.

  • Plasmids:

    • PXR Expression Vector: pSG5-hPXR (or similar).

    • Reporter Vector: pCYP3A4-XREM-luc (containing a PXR-responsive element from the CYP3A4 promoter driving luciferase expression).

    • Internal Control Vector: pRL-TK (Renilla luciferase for normalization).

  • Reagents:

    • This compound (stock solution in DMSO).

    • Rifampicin (positive control, stock solution in DMSO).

    • Vehicle Control: DMSO.

    • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS).

    • Transfection Reagent (e.g., Lipofectamine 3000).

    • Dual-Luciferase Reporter Assay System.

  • Equipment:

    • 96-well white, clear-bottom cell culture plates.

    • Luminometer.

3. Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Transfection:

    • For each well, prepare a transfection mix containing the PXR expression vector (50 ng), the CYP3A4-luciferase reporter vector (100 ng), and the Renilla luciferase control vector (10 ng).

    • Follow the manufacturer's protocol for the chosen transfection reagent.

    • Replace the medium in each well with the transfection mix and incubate for 4-6 hours.

    • After incubation, replace the transfection mix with fresh complete medium and incubate for another 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound (e.g., 0.1, 1, 5, 10, 25 µM) and Rifampicin (10 µM) in the appropriate cell culture medium. Ensure the final DMSO concentration is ≤ 0.1% in all wells.

    • Aspirate the medium from the cells and add 100 µL of the prepared compound dilutions. Include vehicle-only (DMSO) wells as a negative control.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Luciferase Assay:

    • Aspirate the medium from the wells and gently wash once with PBS.

    • Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.

    • Measure firefly luciferase activity followed by Renilla luciferase activity using a luminometer according to the assay kit manufacturer's instructions.

4. Data Analysis:

  • Normalization: For each well, divide the firefly luciferase reading by the Renilla luciferase reading to obtain a normalized response ratio.

  • Fold Induction: Divide the normalized response ratio of each compound-treated well by the average normalized response ratio of the vehicle control wells to calculate the fold induction.

  • Graphing: Plot the fold induction as a function of this compound concentration to generate a dose-response curve.

Signaling Pathway and Workflow Diagrams

PXR_Assay_Workflow start Start seed_cells 1. Seed HepG2 cells in 96-well plate start->seed_cells transfect 2. Co-transfect with PXR, Reporter & Control plasmids seed_cells->transfect incubate1 3. Incubate 24h transfect->incubate1 treat 4. Treat with this compound, Rifampicin (Control), or Vehicle (DMSO) incubate1->treat incubate2 5. Incubate 24h treat->incubate2 lyse 6. Lyse cells incubate2->lyse read_luminescence 7. Read Firefly & Renilla Luminescence lyse->read_luminescence analyze 8. Normalize data & Calculate Fold Induction read_luminescence->analyze end End analyze->end

References

Technical Support Center: Enhancing BAR502 Efficacy Through Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing BAR502 in combination therapies. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation, ensuring the successful design and execution of your studies.

Frequently Asked Questions (FAQs)

Q1: What is the scientific rationale for using this compound in a combination therapy?

A1: this compound is a potent dual agonist for the Farnesoid X receptor (FXR) and G protein-coupled bile acid receptor 1 (GPBAR1). While effective as a standalone agent, its therapeutic potential can be significantly enhanced when combined with other compounds. This approach is based on the principle of multi-target therapy, which can be more effective for complex multifactorial diseases like non-alcoholic steatohepatitis (NASH) than single-target agents. Combination therapy may lead to synergistic effects, allowing for the complete reversal of histopathological damage that may only be partially addressed by this compound alone.[1][2][3][4]

Q2: Which therapeutic agents have shown synergy with this compound in preclinical studies?

A2: Ursodeoxycholic acid (UDCA) has demonstrated significant synergistic effects when used in combination with this compound in preclinical models of NASH.[1][2][3][4] This combination has been shown to reverse pro-atherogenic lipid profiles and completely attenuate liver steatosis, ballooning, inflammation, and fibrosis.[1][2][3][4] The combinatorial therapy also modulates a larger set of genes compared to either agent alone, leading to a strong reduction in the expression of inflammatory markers.[1][2]

Q3: What is the mechanism of action behind the this compound and UDCA combination therapy?

A3: The combination of this compound and UDCA works by resetting both FXR and GPBAR1 signaling pathways.[1][2][3][4] This dual activation leads to a broader modulation of gene expression, affecting lipid metabolism, inflammation, and fibrosis.[1][2] Specifically, the combination therapy redirects bile acid metabolism towards species that are GPBAR1 agonists, reduces liver bile acid content, and increases fecal excretion of bile acids.[1][2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or suboptimal reversal of liver histopathology in animal models. Suboptimal dosage of this compound or the combination agent.In a mouse model of NASH induced by a Western diet, a dosage of 30 mg/kg/day of this compound administered by gavage has been shown to be effective.[4] Ensure the dosage of the combination agent is also optimized. For UDCA, a dosage of 30 mg/kg has been used in combination with this compound.[4]
Variability in the induction of the disease model.Ensure strict adherence to the diet protocol to induce a consistent NASH phenotype. For example, a Western diet for 10 weeks is a commonly used model.[1][2][3] Monitor key metabolic parameters and liver enzymes to confirm disease induction before starting treatment.
Issues with drug formulation and administration.This compound can be dissolved in a 1% methyl cellulose (B213188) solution for oral gavage.[5] Ensure the formulation is homogenous and administered consistently.
Unexpected gene expression profiles from RNA sequencing. Variability in sample collection and processing.Standardize the timing of tissue collection and use a consistent method for RNA extraction and library preparation to minimize batch effects.
Inappropriate statistical analysis.Utilize appropriate statistical models that account for the experimental design. For differential gene expression analysis, use established pipelines and set clear thresholds for significance (e.g., fold change < -2 or > 2, p-value < 0.05).[4][6]
Difficulty in replicating the synergistic effects on inflammatory markers. The specific inflammatory milieu of the animal model.Characterize the baseline inflammatory state of your animal model. The synergistic effect of this compound and UDCA has been shown to strongly reduce the expression of chemokines and cytokines.[1][2] Ensure your model exhibits a robust inflammatory phenotype.
Timing of the therapeutic intervention.In preclinical models, initiating treatment after the establishment of the disease phenotype is crucial for evaluating therapeutic efficacy. For instance, starting treatment after 10 days of a high-fat diet has been reported.[4][6]

Data Presentation

Table 1: Summary of In Vivo Efficacy of this compound and UDCA Combination Therapy in a NASH Mouse Model

Parameter This compound Monotherapy UDCA Monotherapy This compound + UDCA Combination Therapy
Liver Steatosis Partial AttenuationPartial AttenuationComplete Reversal
Liver Ballooning Partial AttenuationPartial AttenuationComplete Reversal
Liver Inflammation Partial AttenuationPartial AttenuationComplete Reversal
Liver Fibrosis Partial AttenuationPartial AttenuationComplete Reversal
Pro-atherogenic Lipid Profile Partial ReversalPartial ReversalComplete Reversal
Insulin (B600854) Sensitivity IncreasedIncreasedSignificantly Increased
Modulated Genes (vs. Western Diet) --Up to 85 genes
Inflammatory Marker Expression ReducedReducedStrongly Reduced

Data synthesized from Marchianò et al., 2023.[1][2][3][4]

Experimental Protocols

Protocol 1: In Vivo Efficacy Assessment of this compound and UDCA Combination Therapy in a Diet-Induced NASH Model

  • Animal Model: Male C57BL/6J mice.

  • Diet-Induced NASH: Feed mice a Western diet (high in fat, sucrose, and cholesterol) for 10 weeks to induce NASH pathology.

  • Treatment Groups:

    • Control Group: Western diet + vehicle (e.g., 1% methyl cellulose).

    • This compound Monotherapy Group: Western diet + this compound (30 mg/kg/day, oral gavage).

    • UDCA Monotherapy Group: Western diet + UDCA (30 mg/kg/day, oral gavage).

    • Combination Therapy Group: Western diet + this compound (30 mg/kg/day) + UDCA (30 mg/kg/day) (co-administered via oral gavage).

  • Treatment Duration: Administer treatments daily for a period of 7-8 weeks, while continuing the Western diet.

  • Endpoint Analysis:

    • Histopathology: Collect liver tissues for Hematoxylin and Eosin (H&E) and Sirius Red staining to assess steatosis, ballooning, inflammation, and fibrosis.

    • Gene Expression Analysis: Perform RNA sequencing on liver tissue to evaluate changes in gene expression profiles related to metabolism and inflammation.

    • Metabolic Parameters: Monitor body weight, glucose tolerance, and insulin sensitivity.

    • Serum Analysis: Measure serum levels of liver enzymes (AST, ALT), cholesterol, and triglycerides.

Mandatory Visualization

BAR502_UDCA_Signaling cluster_extracellular Extracellular Space cluster_cell Hepatocyte cluster_downstream Downstream Effects This compound This compound GPBAR1 GPBAR1 This compound->GPBAR1 FXR FXR (Nuclear Receptor) This compound->FXR UDCA UDCA UDCA->FXR Synergistic Activation Metabolism Improved Lipid & Glucose Metabolism GPBAR1->Metabolism Gene_Expression Modulated Gene Expression GPBAR1->Gene_Expression FXR->Metabolism Inflammation Reduced Inflammation FXR->Inflammation Fibrosis Reduced Fibrosis FXR->Fibrosis FXR->Gene_Expression

Caption: Synergistic activation of FXR and GPBAR1 by this compound and UDCA.

Experimental_Workflow cluster_treatment Treatment Phase (7-8 weeks) cluster_endpoints Endpoints start Start: C57BL/6J Mice diet Western Diet Induction (10 weeks) start->diet randomization Randomization into Treatment Groups diet->randomization control Vehicle Control randomization->control bar502_mono This compound Monotherapy randomization->bar502_mono udca_mono UDCA Monotherapy randomization->udca_mono combo This compound + UDCA Combination randomization->combo analysis Endpoint Analysis control->analysis bar502_mono->analysis udca_mono->analysis combo->analysis histology Liver Histopathology analysis->histology gene Gene Expression (RNA-seq) analysis->gene metabolic Metabolic Parameters analysis->metabolic serum Serum Biomarkers analysis->serum

Caption: Experimental workflow for evaluating this compound combination therapy.

References

BAR502 partial reversal of liver damage alone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing BAR502 for the study of liver damage reversal. The information is compiled from preclinical studies and is intended for experimental use.

Frequently Asked Questions (FAQs)

Q1: We are observing only a partial reversal of liver steatosis and fibrosis with this compound monotherapy. Is this an expected outcome?

A1: Yes, this is a consistent finding in preclinical models. While this compound, as a dual Farnesoid X Receptor (FXR) and G protein-coupled bile acid receptor 1 (GPBAR1) agonist, effectively reduces steatosis and fibrosis, it does not typically lead to a complete reversal of liver damage when used as a standalone agent.[1][2] Studies in mouse models of non-alcoholic steatohepatitis (NASH) induced by a Western diet have shown that this compound alone only partially reverses biochemical and histopathological features.[2] For a more complete reversal of NASH features, including steatohepatitis and hepatocyte ballooning, combination therapy (e.g., with ursodeoxycholic acid - UDCA) has been shown to be more effective.[1][2][3][4]

Q2: What is the expected effect of this compound alone on the plasma lipid profile in a diet-induced NASH model?

A2: The effects on the plasma lipid profile can vary depending on the specific diet and animal model. In mice on a high-fat, high-cholesterol diet, this compound monotherapy was reported to have no significant effect on the lipid protein profile.[1][2] However, in a separate high-fat diet model, treatment with this compound was associated with a slight increase in circulating HDL cholesterol levels.[5][6] It is crucial to consider the specific experimental conditions when evaluating lipid profile outcomes.

Q3: What are the key molecular markers to confirm the engagement of the FXR and GPBAR1 pathways by this compound in vivo?

A3: To verify that this compound is activating its intended targets, you should measure the expression of downstream genes.

  • For FXR activation: Look for increased expression of the Small Heterodimer Partner (SHP) in both the liver and intestine, and Fibroblast Growth Factor 15 (FGF15) in the intestine.[5][6] Consequently, you should observe a decrease in the hepatic expression of Cytochrome P450 7A1 (CYP7A1), the rate-limiting enzyme in bile acid synthesis, which is negatively regulated by the FXR-FGF15/SHP axis.[5]

  • For GPBAR1 activation: Look for an increase in the intestinal expression of Glucagon-like peptide-1 (GLP-1).[5][6]

Q4: We are not observing a significant reduction in hepatocyte ballooning despite a decrease in fibrosis. Why might this be?

A4: This observation aligns with existing preclinical data. Studies have shown that while this compound monotherapy can significantly reduce liver fibrosis scores, it may not fully resolve other histological features of NASH, such as hepatocyte ballooning.[2] Complete reversal of liver histopathology, including ballooning, has been more successfully achieved with combination therapies.[2][4][7]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Suboptimal reduction in liver fibrosis. Insufficient dosage or treatment duration.The effective dose in mouse models is typically 15-30 mg/kg/day administered by oral gavage.[3][6] Treatment should be administered for a sufficient period (e.g., 7-9 weeks) after the establishment of fibrosis.
High variability in experimental results. Inconsistent diet-induced pathology; variability in drug administration.Ensure strict adherence to the diet protocol to induce a consistent NASH phenotype before starting treatment. Use precise oral gavage techniques to ensure accurate dosing.
Unexpected changes in bile acid pool. On-target effect of FXR agonism.This compound, as an FXR agonist, is expected to modulate bile acid synthesis and transport. Measure fecal and gallbladder bile acid levels; this compound has been shown to increase their excretion.[2]
No observed effect on inflammatory markers. Incorrect timing of sample collection; insensitive assay.Analyze tissue at the end of the treatment period. Use quantitative real-time PCR (qRT-PCR) for sensitive measurement of inflammatory gene expression (e.g., Tnfα, Il-6, Mcp-1, F4/80).[5][8]

Quantitative Data Summary

The following tables summarize the effects of this compound monotherapy in preclinical models of diet-induced liver disease.

Table 1: Effect of this compound on Histological Scores (Data from a High-Fat Diet mouse model)

ParameterHFD Control GroupHFD + this compound (15 mg/kg)Percentage Change
Steatosis Score2.8 ± 0.21.2 ± 0.3↓ 57%
Inflammation Score2.5 ± 0.31.0 ± 0.2↓ 60%
Fibrosis Score2.0 ± 0.20.6 ± 0.1↓ 70%
Data are presented as mean ± SE. Adapted from studies on HFD-induced NASH models.[5][6]

Table 2: Effect of this compound on Hepatic Gene Expression (Relative mRNA expression compared to HFD control group)

Gene TargetPathwayEffect of this compound
Srebp1cLipogenesis↓ Reduced
FasLipogenesis↓ Reduced
PparγLipogenesis / Adipogenesis↓ Reduced
Cd36Fatty Acid Uptake↓ Reduced
Cyp7a1Bile Acid Synthesis↓ Reduced
ShpFXR Signaling↑ Increased
Abcg5Cholesterol Efflux↑ Increased
α-SmaFibrogenesis↓ Reduced
Col1α1Fibrogenesis↓ Reduced
Tnfα, Il-6, Mcp-1Inflammation↓ Reduced
Summary of findings from multiple preclinical studies.[5][6][9]

Experimental Protocols

1. Diet-Induced NASH Mouse Model

  • Animal Strain: C57BL/6J male mice.

  • Diet: High-Fat Diet (HFD) providing 60% of calories from fat, or a Western Diet (45% kcal from fat, high cholesterol) supplemented with fructose (B13574) (e.g., 42 g/L) in the drinking water.

  • Induction Period: Mice are fed the specialized diet for 10 to 18 weeks to induce NASH features, including steatosis, inflammation, and fibrosis.[2][6]

2. This compound Administration

  • Formulation: this compound is typically suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC).

  • Dosage: 15 mg/kg/day or 30 mg/kg/day.[3][6]

  • Route of Administration: Oral gavage.

  • Treatment Period: Treatment is initiated after the establishment of liver disease (e.g., starting at week 9 or 10 of the diet) and continued for an additional 7 to 9 weeks.[3][6]

3. Histological Analysis

  • Tissue Preparation: Livers are fixed in 10% formalin, embedded in paraffin, and sectioned.

  • Staining:

    • Hematoxylin and Eosin (H&E): To assess overall liver morphology, steatosis, inflammation, and hepatocyte ballooning.

    • Sirius Red: To visualize and quantify collagen deposition as a measure of fibrosis.

  • Scoring: Liver sections are scored blindly by a pathologist using a standardized system like the NAFLD Activity Score (NAS) to evaluate steatosis, lobular inflammation, and ballooning. Fibrosis is staged on a separate scale.

4. Gene Expression Analysis (qRT-PCR)

  • RNA Extraction: Total RNA is isolated from liver and intestine tissue samples using a suitable commercial kit.

  • Reverse Transcription: RNA is reverse-transcribed to cDNA.

  • Quantitative PCR: qRT-PCR is performed using specific primers for target genes (e.g., Srebp1c, Fas, Shp, Fgf15, Cyp7a1, Tnfα, Col1α1).

  • Normalization: Gene expression levels are normalized to housekeeping genes such as β-Actin or Gapdh. Relative expression is calculated using the 2(-ΔΔCt) method.[6][9]

Visualized Pathways and Workflows

BAR502_Signaling_Pathway cluster_receptors Cell Membrane / Nucleus cluster_fxr_pathway FXR Pathway (Hepatocyte / Enterocyte) cluster_gpbar1_pathway GPBAR1 Pathway (Multiple Cell Types) cluster_outcome Therapeutic Outcomes in Liver This compound This compound FXR FXR (Nuclear Receptor) This compound->FXR Activates GPBAR1 GPBAR1 (TGR5) (Membrane Receptor) This compound->GPBAR1 Activates SHP ↑ SHP FXR->SHP FGF15 ↑ FGF15 (Intestine) FXR->FGF15 LIPOGENESIS ↓ Lipogenesis (SREBP1c, FAS) FXR->LIPOGENESIS CHOLESTEROL_EFFLUX ↑ Cholesterol Efflux (ABCG5) FXR->CHOLESTEROL_EFFLUX GLP1 ↑ GLP-1 Release (Intestinal L-Cells) GPBAR1->GLP1 INFLAMMATION ↓ Inflammation (Macrophages) GPBAR1->INFLAMMATION CYP7A1 ↓ CYP7A1 (Bile Acid Synthesis) SHP->CYP7A1 Inhibits FIBROSIS ↓ Fibrosis SHP->FIBROSIS FGF15->CYP7A1 Inhibits FGF15->FIBROSIS STEATOSIS ↓ Steatosis LIPOGENESIS->STEATOSIS CHOLESTEROL_EFFLUX->STEATOSIS INFLAMMATION->FIBROSIS INFLAMMATION_OUT ↓ Inflammation INFLAMMATION->INFLAMMATION_OUT

Caption: this compound dual activation of FXR and GPBAR1 pathways.

Experimental_Workflow cluster_analysis Endpoint Analyses start Start: Select C57BL/6J Mice diet Induce NASH: High-Fat / Western Diet (10-18 weeks) start->diet grouping Randomize into Groups: 1. Vehicle Control 2. This compound (15-30 mg/kg) diet->grouping treatment Daily Oral Gavage Treatment (7-9 weeks) grouping->treatment endpoint End of Study: Sacrifice & Sample Collection treatment->endpoint histology Liver Histology: - H&E Staining - Sirius Red Staining endpoint->histology qpcr Gene Expression (qRT-PCR): - Liver & Intestine Samples endpoint->qpcr biochem Serum Analysis: - ALT/AST - Lipid Profile endpoint->biochem

Caption: Experimental workflow for evaluating this compound efficacy.

References

Overcoming BAR502 insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BAR502, focusing on overcoming its limited solubility in aqueous solutions.

Troubleshooting Guide

Issue: this compound is not dissolving or is precipitating out of my aqueous solution.

This guide provides a systematic approach to dissolving this compound and maintaining its solubility for your experiments.

Troubleshooting Workflow

BAR502_Solubility_Workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation start Start with this compound Powder choose_solvent Choose Primary Solvent: DMSO, DMF, or Ethanol start->choose_solvent dissolve Dissolve this compound in chosen solvent. Ultrasonication may be needed for DMF. choose_solvent->dissolve DMSO: good for cell culture DMF: high solubility Ethanol: another option stock_sol High-Concentration Stock Solution (e.g., 10-50 mM) dissolve->stock_sol dilute Serially dilute stock solution in your aqueous buffer/media stock_sol->dilute observe Observe for precipitation dilute->observe success Solution is clear. Proceed with experiment. observe->success No precip Precipitation or cloudiness observed observe->precip Yes troubleshoot Troubleshooting Options precip->troubleshoot option1 Decrease final this compound concentration troubleshoot->option1 option2 Increase final solvent concentration (check experimental tolerance) troubleshoot->option2 option3 Use a carrier like methyl cellulose (especially for in vivo) troubleshoot->option3

Caption: A workflow for dissolving this compound and troubleshooting precipitation issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a this compound stock solution?

A1: this compound is a crystalline solid that is soluble in organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and Ethanol.[1][2] For in vitro cell-based assays, DMSO is a common choice as it is miscible with most cell culture media. For achieving higher concentrations, DMF and Ethanol are also effective.[1][3]

Q2: I'm having trouble dissolving this compound even in an organic solvent. What should I do?

A2: If you encounter difficulties, gentle warming or sonication can aid in dissolution. For example, when using DMF, ultrasonic treatment may be necessary to achieve a concentration of 50 mg/mL.[3]

Q3: How do I prepare a working solution of this compound in my aqueous experimental buffer (e.g., PBS or cell culture medium)?

A3: To prepare a working solution, you should first create a high-concentration stock solution in an appropriate organic solvent like DMSO. Then, serially dilute the stock solution into your aqueous buffer to the final desired concentration. It is crucial to add the stock solution to the aqueous buffer while vortexing or mixing to ensure rapid and even dispersion, which can help prevent precipitation.

Q4: My this compound precipitates when I dilute my stock solution into my aqueous buffer. How can I prevent this?

A4: Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic compounds. Here are some strategies to mitigate this:

  • Lower the Final Concentration: The solubility of this compound in mixed aqueous/organic solutions is limited. For an Ethanol:PBS (pH 7.2) mixture in a 1:2 ratio, the solubility is reported to be around 500 µg/mL.[1] You may need to work at a lower final concentration of this compound.

  • Adjust the Final Solvent Concentration: Ensure that the final concentration of the organic solvent (e.g., DMSO) in your working solution is kept as low as possible to avoid solvent-induced artifacts in your experiment, but high enough to maintain this compound in solution. It is recommended to keep the final DMSO concentration below 0.5% in most cell culture experiments.

  • Use a Carrier: For in vivo studies, this compound has been successfully administered by dissolving it in drinking water containing 1% methyl cellulose.[4][5] This approach can also be adapted for some in vitro applications where a carrier is permissible.

Q5: Can I dissolve this compound directly in an aqueous buffer like PBS?

A5: Direct dissolution of this compound in purely aqueous buffers is not recommended due to its poor aqueous solubility. It is best to first dissolve it in an organic solvent as described above.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventConcentrationNotesReference
DMF50 mg/mL (127.35 mM)Requires sonication.[3]
DMF20 mg/mL-[1]
Ethanol≥ 50 mg/mL (127.35 mM)Saturation unknown.[3]
Ethanol2 mg/mL-[1]
DMSO100 µg/mL-[1]
DMSOSolubleNo concentration specified.[2]
Ethanol:PBS (pH 7.2) (1:2)500 µg/mL-[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (MW: 392.62 g/mol )[3]

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Weigh out 3.93 mg of this compound powder and place it in a sterile vial.

  • Add 1 mL of anhydrous DMSO to the vial.

  • Vortex the solution vigorously until the this compound is completely dissolved. If necessary, gently warm the vial or place it in a sonicator bath for a few minutes to aid dissolution.

  • Once dissolved, store the 10 mM stock solution at -20°C or -80°C for long-term storage.[3]

Protocol 2: Preparation of a 10 µM this compound Working Solution for Cell Culture

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed cell culture medium

  • Sterile conical tube

Procedure:

  • Calculate the volume of stock solution needed. For example, to make 10 mL of a 10 µM working solution, you will need 10 µL of the 10 mM stock solution.

  • Add 10 mL of pre-warmed cell culture medium to a sterile conical tube.

  • While gently vortexing or swirling the medium, add the 10 µL of the 10 mM this compound stock solution dropwise to the medium. This ensures rapid mixing and helps prevent precipitation.

  • The final concentration of DMSO in this working solution will be 0.1%, which is generally well-tolerated by most cell lines.

  • Use the working solution immediately for your experiment.

Signaling Pathway

This compound is a dual agonist for the Farnesoid X Receptor (FXR) and the G-protein coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[3][6][][8]

BAR502_Signaling cluster_fxr FXR Pathway (Nuclear) cluster_gpbar1 GPBAR1 Pathway (Membrane) This compound This compound FXR FXR (Nuclear Receptor) This compound->FXR GPBAR1 GPBAR1 (TGR5) (Membrane Receptor) This compound->GPBAR1 FXR_target_genes Target Gene Expression (e.g., SHP, BSEP, OSTα) FXR->FXR_target_genes Activation cAMP Increased cAMP GPBAR1->cAMP Activation

Caption: Simplified signaling pathway for this compound as a dual agonist of FXR and GPBAR1.

References

BAR502 Technical Support Center: Long-Term Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term storage and stability of BAR502, a dual agonist for the Farnesoid X Receptor (FXR) and G-protein coupled bile acid receptor 1 (GPBAR1). The information is intended for researchers, scientists, and drug development professionals using this compound in their experiments.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What are the recommended long-term storage conditions for this compound powder?

A1: Based on information from suppliers, solid this compound is stable for extended periods when stored at -20°C. One supplier suggests a stability of at least four years under these conditions.[1] For optimal results, it is recommended to store the compound in a tightly sealed container, protected from light and moisture.

Q2: How should I store solutions of this compound?

A2: For in-vivo experiments, it is highly recommended to prepare this compound solutions fresh on the day of use.[2] If short-term storage of a stock solution is necessary, it is best to store it at -20°C or -80°C. However, the stability of this compound in solution is dependent on the solvent used and the storage duration. One supplier suggests that solutions can be stored at -20°C for up to one month, though preparing fresh is the best practice.[2]

Q3: I observed precipitation in my this compound solution after storage. What should I do?

A3: Precipitation can occur if the compound's solubility limit is exceeded at a lower temperature. If you observe precipitation, you can try to redissolve the compound by gently warming the solution and/or using sonication.[2] To avoid this, consider preparing a fresh solution or storing it at a concentration well below its solubility limit.

Q4: How can I check the stability of my stored this compound?

A4: The stability of your this compound sample can be assessed by analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4][5][6][7] These techniques can be used to check for the appearance of degradation products and to quantify the remaining amount of intact this compound. A simple comparison of the peak area of the main compound from a freshly prepared standard solution versus the stored sample can provide an indication of its stability.

Q5: Are there any known degradation products of this compound?

A5: The publicly available literature does not extensively detail the specific degradation products of this compound under various storage conditions. However, a study on a this compound-fibrate conjugate demonstrated that in mice, the conjugate is hydrolyzed, releasing an oxidized metabolite of this compound called BAR505.[8] While this is a metabolic product, it highlights a potential transformation pathway. Stability studies would be required to identify specific degradation products resulting from long-term storage.

Storage Condition Summary

The following table summarizes the recommended storage conditions for this compound based on supplier data.

FormStorage TemperatureRecommended DurationSource
Solid (Powder)-20°C≥ 4 years[1]
Solid (Powder)-20°Cup to 1 year[2]
In Solvent-20°Cup to 1 month[2]
In Solvent-80°Cup to 6 months[2]

Note: For in-vivo experiments, it is consistently recommended to prepare solutions fresh on the day of use.[2]

Experimental Protocols for Stability Assessment

To assess the stability of this compound, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.

Protocol: HPLC Method for this compound Purity Assessment

  • Objective: To determine the purity of a this compound sample and detect any potential degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column is commonly used for the analysis of bile acids and their analogs.[4][5]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact gradient program would need to be optimized to achieve good separation of this compound from any impurities.

  • Detection: UV detection at a wavelength where this compound has significant absorbance. The specific wavelength should be determined by running a UV scan of a pure standard.

  • Sample Preparation:

    • Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water).

    • Prepare a sample solution of the stored this compound at the same concentration.

  • Analysis:

    • Inject the standard solution to determine the retention time and peak area of pure this compound.

    • Inject the sample solution.

    • Compare the chromatograms. The appearance of new peaks or a decrease in the peak area of this compound in the sample chromatogram compared to the standard would indicate degradation.

  • Quantification: The percentage of remaining this compound can be calculated by comparing the peak area of this compound in the sample to the peak area in the standard solution.

This compound Signaling Pathway

This compound acts as a dual agonist for the Farnesoid X Receptor (FXR), a nuclear receptor, and the G-protein coupled bile acid receptor 1 (GPBAR1), a membrane-bound receptor.[1][9][10] The activation of these two receptors triggers distinct but complementary signaling pathways that regulate various metabolic processes.

BAR502_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GPBAR1 GPBAR1 This compound->GPBAR1 activates FXR_cytoplasm FXR This compound->FXR_cytoplasm activates AC Adenylate Cyclase GPBAR1->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates CRE cAMP Response Element (CRE) CREB->CRE binds to FXR_RXR_complex FXR-RXR Heterodimer FXR_cytoplasm->FXR_RXR_complex RXR_cytoplasm RXR RXR_cytoplasm->FXR_RXR_complex FXRE FXR Response Element (FXRE) FXR_RXR_complex->FXRE binds to Target_Genes_FXR Target Gene Expression (e.g., SHP, BSEP) FXRE->Target_Genes_FXR Target_Genes_GPBAR1 Target Gene Expression (e.g., GLP-1) CRE->Target_Genes_GPBAR1

Caption: Dual signaling pathway of this compound via GPBAR1 and FXR activation.

References

Technical Support Center: BAR502 and Primary Hepatocytes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using BAR502, a dual Farnesoid X Receptor (FXR) and G-protein coupled bile acid receptor 1 (GPBAR1) agonist, in primary hepatocyte cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in hepatocytes?

A1: this compound is a dual agonist for the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (GPBAR1).[1] In hepatocytes, its primary role is to activate FXR, a nuclear receptor that regulates the expression of genes involved in bile acid synthesis, transport, and lipid metabolism.[2][3][4] This activation helps to protect liver cells from bile acid accumulation and can reduce steatosis (fatty liver).[1]

Q2: I am not observing the expected therapeutic effects of this compound on gene expression (e.g., SHP, BSEP) in my primary hepatocytes. What could be the issue?

A2: Several factors could contribute to a lack of response:

  • Cell Viability and Health: Primary hepatocytes are sensitive and can lose their phenotype in culture.[5] Ensure your cells are healthy and exhibit typical morphology. Refer to the troubleshooting guide below for tips on maintaining healthy hepatocyte cultures.

  • This compound Concentration: The effective concentration of this compound can vary depending on the cell type and experimental conditions. Perform a dose-response experiment to determine the optimal concentration for your specific primary hepatocyte lot.

  • Treatment Duration: The transcriptional effects of nuclear receptor agonists like this compound may take several hours to become apparent. Consider a time-course experiment (e.g., 6, 12, 24 hours) to identify the optimal treatment duration.

  • Reagent Quality: Ensure the this compound you are using is of high purity and has been stored correctly according to the manufacturer's instructions.

Q3: Are there any known toxic effects of this compound in primary hepatocytes?

A3: Currently, there is limited published data specifically detailing the toxicity of this compound in primary hepatocytes. Most research has focused on its therapeutic benefits. However, high doses of other FXR agonists have been associated with liver injury in some contexts.[6] It is crucial to determine the cytotoxic potential of this compound in your experimental system. The troubleshooting guide below provides protocols for assessing potential toxicity.

Q4: Can this compound affect hepatocyte proliferation?

A4: The primary role of FXR and GPBAR1 activation in hepatocytes is not directly linked to proliferation. However, GPBAR1 activation has been shown to promote proliferation in other cell types, such as cholangiocytes.[7] It is advisable to assess cell number and viability during your experiments to rule out any unexpected effects on proliferation.

Troubleshooting Guide: Investigating Potential this compound Toxicity

This guide provides a step-by-step approach to identifying and understanding potential this compound-induced toxicity in primary hepatocyte cultures.

Initial Observation: Unexpected Cell Death or Poor Cell Health

If you observe a significant decrease in cell viability, changes in cell morphology (e.g., rounding, detachment), or other signs of cellular stress after treating primary hepatocytes with this compound, follow these steps to investigate the potential cause.

Step 1: Assess Cell Viability and Cytotoxicity

The first step is to quantify the extent of cell death. We recommend performing two key assays in parallel: an MTT assay to measure metabolic activity (an indicator of cell viability) and an LDH assay to measure membrane integrity (an indicator of cytotoxicity).

  • Hypothesis: High concentrations or prolonged exposure to this compound may lead to a decrease in hepatocyte viability.

  • Experiments:

    • MTT Assay: Measures the reduction of MTT by mitochondrial dehydrogenases in viable cells.

    • LDH Assay: Measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.

  • Expected Outcome: A dose-dependent decrease in MTT signal and a corresponding increase in LDH release would suggest this compound-induced cytotoxicity.

Step 2: Investigate the Mechanism of Cell Death

If cytotoxicity is confirmed, the next step is to determine the mode of cell death (apoptosis vs. necrosis).

  • Hypothesis: this compound-induced cytotoxicity may be mediated by the induction of apoptosis.

  • Experiment:

    • Caspase-3/7 Activity Assay: Measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

  • Expected Outcome: A dose-dependent increase in caspase-3/7 activity would indicate that this compound is inducing apoptosis in your primary hepatocytes.

Step 3: Analyze Potential Upstream Mechanisms

Understanding the signaling pathways that may lead to apoptosis can provide further insight. Since high doses of other FXR agonists have been linked to liver injury via cholesterol accumulation, this is a potential avenue to investigate.[6]

  • Hypothesis: this compound, at high concentrations, may lead to the activation of stress-related signaling pathways upstream of apoptosis.

  • Further Investigations (Advanced):

    • Gene Expression Analysis: Use RT-qPCR to examine the expression of genes involved in cholesterol metabolism and cellular stress (e.g., SREBP-1c, CHOP).

    • Western Blotting: Analyze the protein levels of key apoptotic and stress markers (e.g., cleaved PARP, BAX, BCL-2).

Data Presentation

Summarize your quantitative data in tables for clear comparison.

Table 1: Assessment of this compound Cytotoxicity in Primary Hepatocytes

This compound Concentration (µM)Cell Viability (% of Control) (MTT Assay)Cytotoxicity (% LDH Release)
0 (Vehicle Control)100Baseline
1
10
50
100

Table 2: Investigation of Apoptosis Induction by this compound

This compound Concentration (µM)Caspase-3/7 Activity (Fold Change vs. Control)
0 (Vehicle Control)1.0
1
10
50
100

Experimental Protocols

MTT Assay for Cell Viability

This protocol is adapted for primary hepatocytes.[8][9]

Materials:

  • Primary hepatocytes cultured in 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Culture medium

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • After treating the cells with this compound for the desired time, carefully remove the culture medium.

  • Add 100 µL of fresh culture medium and 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10]

  • Read the absorbance at 570-590 nm using a microplate reader.[10]

LDH Assay for Cytotoxicity

This protocol measures the release of lactate dehydrogenase (LDH) into the culture supernatant.[11][12]

Materials:

  • Primary hepatocytes cultured in 96-well plates

  • Culture supernatant from treated cells

  • Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions)

  • Microplate reader

Procedure:

  • After treatment with this compound, centrifuge the 96-well plate at 200 x g for 5 minutes to pellet any detached cells.

  • Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's protocol.

  • Add the reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.

  • Add the stop solution provided in the kit to each well.

  • Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

  • Calculate the percentage of LDH release relative to a positive control (cells lysed to release maximum LDH).

Caspase-3/7 Activity Assay

This protocol measures the activity of key executioner caspases in apoptosis.[13][14]

Materials:

  • Primary hepatocytes cultured in 96-well plates (preferably white-walled for luminescence assays)

  • Commercially available Caspase-Glo® 3/7 Assay kit (or similar)

  • Luminometer

Procedure:

  • After treatment with this compound, allow the 96-well plate to equilibrate to room temperature.

  • Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Add the Caspase-Glo® 3/7 reagent to each well, typically in a 1:1 ratio with the cell culture medium volume.

  • Mix the contents by gentle shaking on an orbital shaker for 30-60 seconds.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase activity.

Visualizations

Signaling Pathways

BAR502_Signaling_Pathway cluster_FXR FXR Pathway cluster_GPBAR1 GPBAR1 Pathway BAR502_FXR This compound FXR FXR BAR502_FXR->FXR RXR RXR FXR->RXR Heterodimerizes FXRE FXRE (DNA Binding) RXR->FXRE SHP SHP FXRE->SHP Upregulates BSEP BSEP (Bile Acid Export) FXRE->BSEP Upregulates Lipid_Metabolism Lipid Metabolism Genes FXRE->Lipid_Metabolism Regulates CYP7A1 CYP7A1 (Bile Acid Synthesis) SHP->CYP7A1 Inhibits BAR502_GPBAR1 This compound GPBAR1 GPBAR1 BAR502_GPBAR1->GPBAR1 Gs Gαs GPBAR1->Gs Activates AC Adenylate Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Activates Anti_Inflammatory Anti-inflammatory Genes CREB->Anti_Inflammatory Upregulates

Caption: this compound dual signaling pathways in hepatocytes.

Experimental Workflow

Toxicity_Workflow start Start: Treat Primary Hepatocytes with this compound observe Observe Unexpected Cell Death/Morphology Change start->observe assess_viability Step 1: Assess Cell Viability (MTT Assay) observe->assess_viability assess_cytotoxicity Step 1: Assess Cytotoxicity (LDH Assay) observe->assess_cytotoxicity toxicity_confirmed Toxicity Confirmed? assess_viability->toxicity_confirmed assess_cytotoxicity->toxicity_confirmed investigate_apoptosis Step 2: Investigate Apoptosis (Caspase-3/7 Assay) toxicity_confirmed->investigate_apoptosis Yes end_notoxic Conclusion: No significant toxicity observed at tested concentrations. toxicity_confirmed->end_notoxic No apoptosis_confirmed Apoptosis Confirmed? investigate_apoptosis->apoptosis_confirmed investigate_upstream Step 3: Investigate Upstream Mechanisms (e.g., qPCR, Western Blot) apoptosis_confirmed->investigate_upstream Yes end_toxic Conclusion: This compound exhibits dose-dependent toxicity via apoptosis. apoptosis_confirmed->end_toxic No (Consider Necrosis) investigate_upstream->end_toxic

Caption: Troubleshooting workflow for potential this compound toxicity.

Logical Relationships in Troubleshooting

Troubleshooting_Logic issue { Issue |Unexpected Cell Death} q1 {Question 1|Is there a decrease in metabolic activity?} issue->q1 q2 {Question 2|Is there a loss of membrane integrity?} issue->q2 exp1 Experiment MTT Assay q1->exp1 exp2 Experiment LDH Assay q2->exp2 q3 {Question 3|Are executioner caspases activated?} exp3 Experiment Caspase-3/7 Assay q3->exp3 res1 Result Decreased MTT Signal exp1->res1 res2 Result Increased LDH Release exp2->res2 res3 Result Increased Caspase Activity exp3->res3 res1->q3 res2->q3 conc {Conclusion|this compound induces apoptosis} res3->conc

Caption: Logical decision tree for toxicity investigation.

References

Technical Support Center: Optimizing BAR502 Dosage for Fibrosis Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BAR502 in fibrosis studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in fibrosis?

A1: this compound is a potent and selective dual agonist for the Farnesoid X Receptor (FXR) and the G protein-coupled bile acid receptor 1 (GPBAR1).[1][2][3] Its anti-fibrotic effects are mediated through the activation of these two receptors, which play crucial roles in regulating bile acid, lipid, and glucose metabolism, as well as inflammation and fibrosis.[3][4][5] Activation of FXR in the liver and intestine leads to the induction of target genes like the Small Heterodimer Partner (SHP), which in turn inhibits pathways involved in fibrosis.[3][6] GPBAR1 activation contributes to anti-inflammatory effects and improves metabolic homeostasis.[7]

Q2: What are the recommended starting doses for this compound in preclinical fibrosis models?

A2: Based on published studies, a common starting dose for this compound in murine models of fibrosis is in the range of 15-30 mg/kg/day, administered via oral gavage.[6][8] The optimal dose may vary depending on the specific animal model, the severity of fibrosis, and the experimental endpoint.

Q3: How should this compound be prepared for in vivo oral administration?

A3: While specific formulation details can be proprietary, a general approach for preparing poorly water-soluble compounds like this compound for oral gavage involves creating a suspension in a suitable vehicle. Common vehicles for oral dosing in mice include corn oil, carboxymethyl cellulose (B213188) (CMC), or a combination of Tween 80 and DMSO in sterile water.[9] It is crucial to ensure a uniform and stable suspension to guarantee accurate dosing. Sonication may be required to achieve a homogenous mixture.

Q4: Can this compound be used in combination with other therapeutic agents?

A4: Yes, studies have shown that combining this compound with ursodeoxycholic acid (UDCA) can result in enhanced therapeutic effects in models of non-alcoholic steatohepatitis (NASH), a disease characterized by liver fibrosis.[8][10][11] The combination therapy has been shown to more effectively reverse liver histopathology, including fibrosis, compared to either agent alone.[8][10]

Q5: What are the expected therapeutic effects of this compound in fibrosis models?

A5: In preclinical models, this compound has been demonstrated to reduce liver fibrosis scores, decrease the expression of pro-fibrogenic genes such as alpha-smooth muscle actin (α-SMA) and collagen type 1 alpha 1 (COL1A1), and improve overall liver histology.[3][6] It has also been shown to reduce steatosis, inflammation, and improve metabolic parameters like insulin (B600854) sensitivity.[3][6]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
High variability in experimental results Inconsistent this compound dosage: Improper formulation or non-homogenous suspension leading to inaccurate dosing.- Ensure the this compound suspension is homogenous before each administration. Use a vortex or sonicator if necessary.- Prepare the formulation fresh daily if stability is a concern.- Validate the dosing procedure to ensure consistent delivery.
Animal model variability: Differences in the baseline fibrotic state of the animals.- Ensure proper randomization of animals into treatment groups.- Use a sufficient number of animals per group to account for biological variability.- Consider using a well-established and characterized fibrosis model.
Lack of efficacy or weaker than expected anti-fibrotic effect Suboptimal dosage: The dose of this compound may be too low for the specific model or disease severity.- Perform a dose-response study to determine the optimal effective dose for your model.- Review literature for dosages used in similar fibrosis models.
Poor bioavailability: Issues with the formulation affecting absorption.- Experiment with different vehicle formulations to improve solubility and absorption (e.g., trying different ratios of co-solvents).- Ensure the gavage technique is performed correctly to deliver the compound to the stomach.
Advanced stage of fibrosis: Treatment may be less effective in reversing established, dense fibrosis.- Initiate treatment at an earlier stage of fibrosis development in your model.- Consider combination therapy with other anti-fibrotic agents.
Signs of toxicity or adverse effects (e.g., weight loss, lethargy) High dosage: The administered dose of this compound may be too high.- Reduce the dosage of this compound.- Monitor animals closely for any signs of distress and record observations daily.- Consult relevant safety and toxicology data if available.
Vehicle toxicity: The vehicle used for administration may be causing adverse effects.- Include a vehicle-only control group in your experiment to assess the effects of the vehicle itself.- Consider using an alternative, well-tolerated vehicle.

Quantitative Data Summary

Table 1: Summary of this compound Dosages and Effects in Preclinical Fibrosis Models

Animal Model This compound Dosage Treatment Duration Key Anti-Fibrotic Outcomes Reference
High-Fat Diet (HFD)-induced NASH in mice15 mg/kg/day (oral gavage)9 weeksReduced liver fibrosis scores by 70%; Decreased expression of α-SMA and α1-collagen.[3][6]
Carbon tetrachloride (CCl₄)-induced liver fibrosis in miceNot specified in abstractNot specified in abstractReduced liver fibrosis.[3][12]
Western Diet-induced NAFLD/NASH in mice30 mg/kg/day (oral gavage)7 weeksAttenuated liver fibrosis; Reversed hepatocyte ballooning.[8]
High-Fat Diet and Fructose (HFD-F) in mice20 mg/kg/day (oral gavage)11 weeksReduced liver fibrosis.[13]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% w/v Carboxymethyl cellulose (CMC) in sterile water)

  • Sterile water

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Analytical balance

Procedure:

  • Calculate the required amount of this compound based on the desired dose (e.g., 15 mg/kg) and the number and weight of the animals.

  • Weigh the calculated amount of this compound powder using an analytical balance.

  • Prepare the 0.5% CMC vehicle by slowly adding CMC powder to sterile water while stirring continuously with a magnetic stirrer until fully dissolved.

  • Levigate the this compound powder with a small amount of the CMC vehicle in a mortar to form a smooth paste. This helps in preventing clumping.

  • Gradually add the remaining CMC vehicle to the paste while continuously mixing to achieve the final desired concentration.

  • Stir the suspension for at least 30 minutes to ensure homogeneity.

  • Visually inspect the suspension for any large particles. If present, further homogenization may be necessary.

  • Store the suspension at 4°C and ensure it is well-mixed (e.g., by vortexing) before each gavage administration.

Protocol 2: Sirius Red Staining for Collagen Visualization in Liver Tissue

Materials:

  • Paraffin-embedded liver sections (5 µm)

  • Xylene

  • Ethanol (B145695) (100%, 95%, 70%)

  • Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid)

  • Acidified water (0.5% acetic acid in distilled water)

  • Distilled water

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene for 2 x 5 minutes.

    • Rehydrate through a graded ethanol series: 100% ethanol (2 x 3 minutes), 95% ethanol (2 x 3 minutes), and 70% ethanol (3 minutes).

    • Rinse with distilled water.

  • Staining:

    • Stain sections in Picro-Sirius Red solution for 1 hour.[14]

  • Washing:

    • Wash in two changes of acidified water.[14]

  • Dehydration and Mounting:

    • Dehydrate through a graded ethanol series (70%, 95%, 100%) and clear in xylene.

    • Mount with a suitable mounting medium.

Expected Results: Collagen fibers will be stained red, while other tissue components will be yellow.

Protocol 3: Immunohistochemistry for Alpha-Smooth Muscle Actin (α-SMA) in Liver Tissue

Materials:

  • Paraffin-embedded liver sections (5 µm)

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking solution (e.g., 10% normal goat serum)

  • Primary antibody: anti-α-SMA antibody

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB substrate kit

  • Hematoxylin (B73222)

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: As described in the Sirius Red protocol.

  • Antigen Retrieval: Heat sections in antigen retrieval solution according to the antibody manufacturer's instructions.

  • Peroxidase Quenching: Incubate sections in 3% hydrogen peroxide for 15 minutes to block endogenous peroxidase activity.[15]

  • Blocking: Block non-specific binding by incubating with blocking solution for 20-30 minutes.

  • Primary Antibody Incubation: Incubate with the primary anti-α-SMA antibody at the recommended dilution for 1 hour at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Incubate with the biotinylated secondary antibody.

  • Signal Amplification: Incubate with streptavidin-HRP conjugate.

  • Visualization: Develop the signal with a DAB substrate kit, which will produce a brown precipitate at the site of the antigen.

  • Counterstaining: Counterstain with hematoxylin to visualize cell nuclei.

  • Dehydration and Mounting: Dehydrate through a graded ethanol series, clear in xylene, and mount.

Expected Results: Activated hepatic stellate cells and myofibroblasts, which are key cellular mediators of fibrosis, will be stained brown.

Visualizations

BAR502_Signaling_Pathway This compound This compound FXR FXR This compound->FXR activates GPBAR1 GPBAR1 This compound->GPBAR1 activates Nucleus Nucleus FXR->Nucleus translocates to Inflammation Inflammation GPBAR1->Inflammation reduces Metabolic_Homeostasis Metabolic Homeostasis GPBAR1->Metabolic_Homeostasis improves SHP SHP Nucleus->SHP induces expression of Fibrosis_Pathways Pro-fibrotic Pathways (e.g., TGF-β signaling) SHP->Fibrosis_Pathways inhibits Anti_Fibrotic_Effects Anti-Fibrotic Effects Experimental_Workflow start Start: Induce Fibrosis in Animal Model treatment Administer this compound or Vehicle (e.g., 15-30 mg/kg/day, oral gavage) start->treatment monitoring Monitor Animal Health and Body Weight treatment->monitoring endpoint Endpoint: Euthanize and Collect Tissues monitoring->endpoint histology Histological Analysis (Sirius Red, α-SMA IHC) endpoint->histology gene_expression Gene Expression Analysis (qRT-PCR for fibrotic markers) endpoint->gene_expression biochemical Biochemical Analysis (e.g., liver enzymes) endpoint->biochemical data_analysis Data Analysis and Interpretation histology->data_analysis gene_expression->data_analysis biochemical->data_analysis Troubleshooting_Tree start Issue: Lack of Efficacy check_dose Is the dose optimal? start->check_dose check_formulation Is the formulation appropriate? check_dose->check_formulation Yes dose_response Action: Perform dose-response study check_dose->dose_response No/Unsure check_administration Is administration technique correct? check_formulation->check_administration Yes optimize_formulation Action: Optimize vehicle/solubilization check_formulation->optimize_formulation No/Unsure review_technique Action: Review and refine gavage technique check_administration->review_technique No/Unsure consider_model Consider other factors: - Disease model severity - Treatment duration check_administration->consider_model Yes

References

BAR502 treatment duration for significant results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with BAR502, a dual agonist for the Farnesoid X Receptor (FXR) and G-protein coupled bile acid receptor 1 (GPBAR1).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a non-bile acid, steroidal dual ligand that functions as an agonist for both the Farnesoid X Receptor (FXR) and the G-protein coupled bile acid receptor 1 (GPBAR1).[1][2][3] Its mechanism of action involves the simultaneous activation of these two receptors, which play crucial roles in regulating bile acid, glucose, and lipid metabolism.[4]

Q2: What are the key signaling pathways activated by this compound?

A2: this compound activates both FXR and GPBAR1 signaling pathways. In the liver, FXR activation leads to the induction of Small Heterodimer Partner (SHP), which in turn inhibits Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. In the intestine, FXR activation induces the release of Fibroblast Growth Factor 15 (FGF15; FGF19 in humans). GPBAR1 activation typically involves the production of cyclic AMP (cAMP) and the activation of downstream effectors like Protein Kinase A (PKA) and cAMP response element-binding protein (CREB).[4] This can lead to various cellular responses, including the browning of white adipose tissue.[3]

Q3: What is the recommended treatment duration with this compound to observe significant results in preclinical models of NASH?

A3: The optimal treatment duration can vary depending on the specific animal model and experimental design. However, significant therapeutic effects have been reported in mouse models of Non-Alcoholic Steatohepatitis (NASH) with treatment durations ranging from 7 to 11 weeks.[2][5][6][7] Shorter or longer durations may be appropriate depending on the specific research question and the severity of the disease model.

Q4: Can this compound be used in combination with other therapies?

A4: Yes, preclinical studies have shown that combining this compound with ursodeoxycholic acid (UDCA) can lead to a more robust therapeutic effect in a model of NAFLD/NASH, completely reversing histopathological damage and improving the pro-atherogenic lipid profile.[5][7][8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Lack of significant effect on liver steatosis Insufficient treatment duration.In mouse models of diet-induced NASH, treatment for at least 7-9 weeks is often required to observe significant improvements in liver histopathology.[5][7] Consider extending the treatment period.
Suboptimal dosage.The effective dose in mice has been reported to be in the range of 15-30 mg/kg/day, administered by gavage.[2][5][7] Verify the dosage and administration route.
Inappropriate animal model.The choice of animal model is critical. Models that develop key features of NASH, such as steatosis, inflammation, and fibrosis, are recommended. C57BL/6J mice fed a high-fat diet (HFD) with fructose (B13574) are a commonly used model.[2][6]
Variability in experimental results Inconsistent diet composition or feeding schedule.Ensure strict adherence to the diet protocol. The composition of the high-fat diet and the duration of feeding to induce NASH are critical for reproducible results.
Differences in animal age, sex, or strain.Use age- and sex-matched animals from a consistent genetic background (e.g., C57BL/6J).
Difficulty in assessing therapeutic outcomes Insensitive or non-quantitative assessment methods.Utilize a combination of histological scoring (e.g., NAFLD Activity Score - NAS), biochemical analysis of plasma markers (ALT, AST, lipids), and gene expression analysis of key target genes (e.g., SHP, FGF15, CYP7A1) for a comprehensive evaluation.[2][5][7]

Quantitative Data Summary

The following tables summarize the treatment duration and significant outcomes observed in key preclinical studies involving this compound.

Table 1: this compound Monotherapy in a Mouse Model of NASH

Parameter Treatment Group Duration Key Findings Reference
Animal Model C57BL/6J mice on High-Fat Diet (HFD) + Fructose18 weeks total (this compound from week 9)- ~10% reduction in body weight- Improved insulin (B600854) sensitivity- Reduced steatosis, inflammation, and fibrosis scores- Increased expression of SHP and FGF15[3]
Animal Model C57BL/6J mice on HFD + Fructose12 weeks total (this compound from day 10 for 11 weeks)- Attenuated body weight gain- Reduced liver fat accumulation, inflammation, and fibrosis- Downregulation of genes involved in fatty acid deposition[2][6]

Table 2: this compound Combination Therapy in a Mouse Model of NAFLD/NASH

Parameter Treatment Group Duration Key Findings Reference
Animal Model C57BL/6J mice on a Western diet + Fructose10 weeks total (this compound + UDCA from day 10 for 7 weeks)- Complete reversal of histopathology damage (steatosis, ballooning, inflammation, fibrosis)- Reversal of pro-atherogenic lipid profile- Improved insulin sensitivity[5][7][8]

Experimental Protocols

Protocol 1: Induction of NASH and this compound Treatment (Monotherapy)

  • Animal Model: Male C57BL/6J mice.

  • Diet-Induced NASH: Mice are fed a high-fat diet (HFD) supplemented with fructose in the drinking water for a total of 18 weeks to induce NASH-like features.[3]

  • This compound Administration: Starting from week 9 of the HFD, a cohort of mice is treated daily with this compound (15 mg/kg) administered via oral gavage. A control group receives the vehicle.

  • Outcome Assessment:

    • Metabolic Parameters: Monitor body weight regularly. At the end of the study, perform an oral glucose tolerance test (OGTT) and an insulin tolerance test (ITT).

    • Biochemical Analysis: Collect blood samples for the measurement of plasma levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), cholesterol, and triglycerides.

    • Histological Analysis: Harvest liver tissue for Hematoxylin and Eosin (H&E) staining to assess steatosis, inflammation, and ballooning (NAFLD Activity Score), and Sirius Red staining for fibrosis.[6]

    • Gene Expression Analysis: Isolate RNA from liver and intestine to analyze the expression of key target genes (e.g., SREBP1c, FAS, PPARγ, CD36, CYP7A1, SHP, FGF15) by quantitative real-time PCR.

Protocol 2: Combination Therapy with this compound and UDCA

  • Animal Model: Male C57BL/6J mice.

  • Diet-Induced NAFLD/NASH: Mice are fed a Western diet and fructose in the drinking water for 10 weeks.[5][7]

  • Drug Administration: Starting from day 10 of the diet, mice are randomized into four groups: Vehicle control, this compound (30 mg/kg/day), UDCA, and this compound + UDCA, all administered by oral gavage for an additional 7 weeks.[5][7]

  • Outcome Assessment:

    • Biochemical Analysis: Measure plasma levels of AST, ALT, cholesterol, triglycerides, HDL, and LDL.[5]

    • Histological Analysis: Perform H&E and Sirius Red staining on liver sections to evaluate steatosis, ballooning, inflammation, and fibrosis.[5][7]

    • Gene Expression Analysis: Conduct RNA sequencing (RNA-seq) on liver tissue to identify differentially expressed genes and modulated pathways.[5][7]

Visualizations

BAR502_Signaling_Pathway This compound This compound FXR FXR This compound->FXR activates GPBAR1 GPBAR1 (TGR5) This compound->GPBAR1 activates SHP SHP FXR->SHP induces FGF15 FGF15 FXR->FGF15 induces AC Adenylyl Cyclase GPBAR1->AC activates AdiposeBrowning Adipose Tissue Browning GPBAR1->AdiposeBrowning promotes CYP7A1 CYP7A1 SHP->CYP7A1 inhibits BileAcid Bile Acid Synthesis CYP7A1->BileAcid promotes cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB activates EnergyMetabolism Energy Metabolism CREB->EnergyMetabolism regulates

Caption: this compound dual activation of FXR and GPBAR1 signaling pathways.

Experimental_Workflow Start Start: Male C57BL/6J Mice Diet Diet-Induced NASH (HFD/Western Diet + Fructose) Start->Diet Randomization Randomization Diet->Randomization Treatment_Mono This compound Monotherapy (7-11 weeks) Randomization->Treatment_Mono Group 1 Treatment_Combo This compound + UDCA Combination Therapy (7 weeks) Randomization->Treatment_Combo Group 2 Vehicle Vehicle Control Randomization->Vehicle Control Endpoint Endpoint Analysis Treatment_Mono->Endpoint Treatment_Combo->Endpoint Vehicle->Endpoint Biochem Biochemical Analysis (ALT, AST, Lipids) Endpoint->Biochem Histo Histological Analysis (H&E, Sirius Red) Endpoint->Histo Gene Gene Expression (qPCR, RNA-seq) Endpoint->Gene

Caption: General experimental workflow for evaluating this compound efficacy.

References

Interpreting variable results in BAR502 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing BAR502. The following information is intended to help interpret variable results and address common issues encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a synthetic, non-bile acid, steroidal molecule known as a dual agonist for the Farnesoid X Receptor (FXR) and the G protein-coupled bile acid receptor 1 (GPBAR1).[1] It exhibits potent activation of both receptors, with reported IC50 values of 2 µM for FXR and 0.4 µM for GPBAR1.[1]

Q2: What are the expected downstream effects of this compound treatment?

Upon activation of its primary targets, this compound is expected to induce a range of biological responses. In hepatocytes, activation of the nuclear receptor FXR leads to the transcription of target genes involved in bile acid and lipid metabolism, such as Small Heterodimer Partner (SHP), Bile Salt Export Pump (BSEP), and Organic Solute Transporter α (OSTα).[1] Activation of GPBAR1, a membrane receptor, can lead to increased intracellular cyclic AMP (cAMP) concentrations and the expression of genes like pro-glucagon in intestinal endocrine cells.[1] In vivo, these activities can translate to improved insulin (B600854) sensitivity, reduced liver steatosis, inflammation, and fibrosis.[1]

Q3: Are there any known off-target effects or alternative mechanisms of action for this compound?

Yes, this compound has been shown to have effects independent of FXR and GPBAR1. At a concentration of 10 µM, this compound can transactivate the Pregnane X Receptor (PXR), another nuclear receptor involved in xenobiotic metabolism.[1] Additionally, this compound has been identified as a potent antagonist of the Leukemia Inhibitory Factor Receptor (LIFR), with an IC50 of approximately 3.8 µM.[2][3] This anti-LIFR activity is independent of its effects on FXR and GPBAR1 and can influence cell proliferation and other processes in LIFR-expressing cells, such as certain pancreatic cancer cell lines.[2][3]

Q4: Why might I observe only a partial effect of this compound in my in vivo model of NASH?

Published studies have indicated that this compound, when used as a monotherapy, may only partially reverse the histopathological features of Non-Alcoholic Steatohepatitis (NASH).[4] For instance, while it can reduce steatosis and fibrosis, it may not completely resolve hepatocyte ballooning.[4] The efficacy of this compound can be significantly enhanced when used in combination with other agents, such as ursodeoxycholic acid (UDCA).[4] Therefore, observing a partial effect is not necessarily an unexpected result and highlights the multifactorial nature of NASH.

Troubleshooting Guides

Issue 1: Weaker than Expected FXR/GPBAR1 Target Gene Activation in vitro

Question: I am treating my cells with this compound, but I'm seeing a weak or no induction of FXR target genes (e.g., SHP, BSEP) or a weak GPBAR1 response (e.g., cAMP increase). What could be the cause?

Potential Cause Troubleshooting Steps
Low Receptor Expression in Cell Line Different cell lines express varying levels of FXR, GPBAR1, and their necessary co-factors. For example, HepG2 cells are commonly used for FXR studies, while HEK293T cells are often used for GPBAR1 reporter assays after transient transfection.[5] Verify the expression levels of FXR and GPBAR1 in your chosen cell line via qPCR or Western blot. Consider using a cell line known to have robust expression of the target receptor.
Compound Solubility and Stability This compound is soluble in DMSO but insoluble in water.[6] Precipitation can occur when a concentrated DMSO stock is diluted into aqueous culture medium. This reduces the effective concentration of the compound. Ensure the final DMSO concentration in your culture medium is low (typically <0.5%) and consistent across all wells. Prepare fresh dilutions of this compound for each experiment, as the stability in aqueous media over time may be limited.[6]
Suboptimal Assay Conditions For reporter assays, transfection efficiency, promoter strength, and cell health are critical. Optimize transfection protocols and ensure cells are not overgrown. For functional assays, the incubation time with this compound may need to be optimized to observe maximal target gene expression.
Metabolism of this compound This compound can be metabolized to BAR505, which also possesses dual FXR/GPBAR1 agonist activity.[5] The metabolic capacity of your chosen cell line could influence the overall activity observed.
Issue 2: Inconsistent or Variable Results in Animal Studies

Question: My in vivo results with this compound are not as robust as some published studies. What factors could contribute to this variability?

Potential Cause Troubleshooting Steps
Animal Model and Diet The specific animal model and the diet used to induce the disease phenotype (e.g., NASH) can significantly impact the outcomes. Different models may have varying degrees of fibrosis, inflammation, and metabolic dysregulation, which can influence the therapeutic response to this compound. Ensure your model and diet are consistent with those reported in the literature for the desired effects.
Dosage and Administration This compound is typically administered in vivo via oral gavage.[4] The vehicle used for suspension (e.g., carboxymethylcellulose) and the dosing regimen (e.g., daily dosage, duration of treatment) are critical. Ensure the compound is properly suspended before each administration. Dosages in mouse models of NASH have ranged from 15 to 30 mg/kg/day.[4]
Combination Therapy Context As noted, this compound's efficacy can be significantly enhanced when combined with other agents like UDCA.[4] If you are using this compound as a monotherapy, a partial or less robust effect compared to combination therapy studies should be anticipated.
Gut Microbiota The gut microbiota can influence bile acid metabolism and signaling. Variations in the gut microbiome of experimental animals could potentially contribute to variability in the response to FXR and GPBAR1 agonists.
Issue 3: Unexpected Phenotypic Effects in Cancer Cell Lines

Question: I am using this compound in a cancer cell line and observing effects on proliferation that don't seem to be mediated by FXR or GPBAR1. What could be happening?

Potential Cause Troubleshooting Steps
LIFR Antagonism This compound is a known antagonist of the LIFR.[2][3] In cancer cell lines that express high levels of LIFR and rely on LIF signaling for proliferation (e.g., some pancreatic cancer cell lines), the anti-proliferative effects of this compound may be primarily driven by this off-target activity.[2]
Low FXR/GPBAR1 Expression Many cancer cell lines may have low or negligible expression of FXR and GPBAR1, meaning their response to this compound would not be mediated by these receptors.[2]
PXR Activation At higher concentrations (≥10 µM), this compound can activate PXR, which could lead to unexpected changes in gene expression, particularly those related to drug metabolism.[1]
Action To dissect the mechanism, first, characterize the expression levels of FXR, GPBAR1, and LIFR in your cancer cell line. If LIFR is highly expressed, you can perform experiments to see if the effects of this compound can be rescued by the addition of exogenous LIF. To confirm FXR/GPBAR1 involvement, you could use siRNA to knock down these receptors and see if the effect of this compound is diminished.

Quantitative Data Summary

Parameter This compound Reference Compound Receptor Assay Type Reference
IC50 2 µM-FXRTransactivation Assay[1]
IC50 0.4 µM-GPBAR1Transactivation Assay[1]
IC50 3.8 µM-LIFRBinding Assay[2][3]
In Vivo Dosage (Mouse) 15-30 mg/kg/day--Oral Gavage (NASH models)[4]

Experimental Protocols

Detailed Protocol: FXR Luciferase Reporter Gene Assay in HepG2 Cells

This protocol is for determining the FXR agonist activity of this compound using a transient transfection reporter assay in HepG2 cells.

Materials:

  • HepG2 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • FXR expression plasmid (e.g., pCMV-hFXR)

  • RXR expression plasmid (e.g., pSG5-RXR)

  • FXR-responsive reporter plasmid (e.g., p(hsp27)TK-LUC)

  • Internal control plasmid (e.g., pRL-TK expressing Renilla luciferase)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • This compound stock solution (10 mM in DMSO)

  • Positive control (e.g., GW4064)

  • 96-well white, clear-bottom cell culture plates

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Cell Seeding:

    • One day prior to transfection, seed HepG2 cells into a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete medium.

    • Incubate overnight at 37°C with 5% CO2.

  • Transfection:

    • On the day of transfection, prepare the transfection complexes according to the manufacturer's protocol. For each well, a typical DNA mixture would be:

      • 50 ng FXR expression plasmid

      • 50 ng RXR expression plasmid

      • 100 ng p(hsp27)TK-LUC reporter plasmid

      • 10 ng pRL-TK internal control plasmid

    • Add the transfection complexes to the cells and incubate for 4-6 hours at 37°C.

    • After incubation, replace the transfection medium with fresh complete medium.

  • Compound Treatment:

    • After 24 hours of transfection, prepare serial dilutions of this compound and the positive control (GW4064) in serum-free DMEM. Ensure the final DMSO concentration is constant across all wells and does not exceed 0.5%.

    • Remove the medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO only).

    • Incubate for an additional 18-24 hours.

  • Luciferase Assay:

    • Equilibrate the plate and luciferase assay reagents to room temperature.

    • Wash the cells once with PBS.

    • Lyse the cells using 20 µL of 1X passive lysis buffer per well and incubate for 15 minutes on an orbital shaker.

    • Measure firefly and Renilla luciferase activity sequentially using a luminometer according to the dual-luciferase assay system's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold induction relative to the vehicle control.

    • Plot the fold induction against the concentration of this compound and fit the data to a dose-response curve to determine the EC50 value.

Visualizations

BAR502_Signaling_Pathways cluster_extracellular Extracellular cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GPBAR1 GPBAR1 This compound->GPBAR1 Agonist LIFR LIFR This compound->LIFR Antagonist FXR_inactive FXR (inactive) This compound->FXR_inactive Agonist cAMP cAMP GPBAR1->cAMP Activates STAT3_p STAT3-P LIFR->STAT3_p Inhibits Phosphorylation FXR_active FXR (active) FXR_inactive->FXR_active FXRE FXRE FXR_active->FXRE Binds Proliferation_Genes Proliferation Gene Transcription STAT3_p->Proliferation_Genes Induces STAT3 STAT3 STAT3->STAT3_p LIF-induced Phosphorylation Target_Genes Target Gene Transcription (SHP, BSEP) FXRE->Target_Genes Induces

Caption: this compound's multiple signaling pathways.

Troubleshooting_Logic Start Variable this compound Results InVitro In Vitro Experiment? Start->InVitro InVivo In Vivo Experiment? Start->InVivo Receptor_Expression Check Receptor Expression (FXR, GPBAR1, LIFR) InVitro->Receptor_Expression Yes Model_Diet Verify Animal Model and Diet InVivo->Model_Diet Yes Solubility Check Compound Solubility/Stability Receptor_Expression->Solubility Assay_Conditions Optimize Assay Conditions Solubility->Assay_Conditions Dosage Confirm Dosage and Administration Route Model_Diet->Dosage CoTx Consider Co-Treatment Context (e.g., with UDCA) Dosage->CoTx

Caption: Logical workflow for troubleshooting variable this compound results.

Reporter_Assay_Workflow Start Start: Seed HepG2 Cells in 96-well plate Transfect Transfect with: - FXR/RXR Expression Plasmids - FXRE-Luciferase Reporter - Renilla Control Start->Transfect Incubate1 Incubate 24h Transfect->Incubate1 Treat Treat with this compound (and controls) Incubate1->Treat Incubate2 Incubate 18-24h Treat->Incubate2 Lyse Lyse Cells Incubate2->Lyse Measure Measure Firefly & Renilla Luminescence Lyse->Measure Analyze Analyze Data: - Normalize Firefly/Renilla - Calculate Fold Change - Determine EC50 Measure->Analyze

Caption: Experimental workflow for an FXR luciferase reporter assay.

References

BAR502 Technical Support Center: A Guide for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for the successful in vivo application of BAR502, a potent dual agonist for the farnesoid X receptor (FXR) and G-protein coupled bile acid receptor 1 (GPBAR1). Below you will find frequently asked questions, troubleshooting guides for common experimental hurdles, and detailed protocols to ensure the accuracy and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a non-bile acid, steroidal dual agonist of the farnesoid X receptor (FXR) and G protein-coupled bile acid receptor 1 (GPBAR1).[1][2][3][4] It does not transactivate other nuclear receptors like GR, PPARγ, and LXR at concentrations of 10 μM, though it does show some activity towards PXR.[1] Its dual agonism allows it to modulate pathways involved in bile acid synthesis, inflammation, fibrosis, and metabolism.[1][2][5]

Q2: What are the key in vivo effects of this compound observed in preclinical models?

A2: In preclinical studies, particularly in models of non-alcoholic steatohepatitis (NASH), this compound has been shown to:

  • Reduce liver steatosis, inflammation, and fibrosis.[2][5]

  • Increase insulin (B600854) sensitivity.[2][6]

  • Promote the browning of white adipose tissue, leading to increased energy expenditure.[2][6]

  • Modulate the expression of genes involved in cholesterol metabolism and bile acid synthesis, such as increasing the expression of SHP, ABCG5, and FGF15, while decreasing CYP7A1.[2][6]

  • Attenuate liver injury in models of non-obstructive cholestasis without inducing itching, a common side effect of some FXR agonists.[1]

Q3: What is a vehicle control and why is it crucial for this compound in vivo studies?

A3: A vehicle control is a formulation given to a control group of animals that includes all the components of the experimental drug formulation except for the active pharmaceutical ingredient (API), in this case, this compound. It is essential to differentiate the physiological effects of this compound from those of the solvents and excipients used to deliver it. Without a proper vehicle control, any observed biological responses could be incorrectly attributed to this compound when they might be a result of the vehicle itself.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound Precipitation During Formulation or Administration Insufficient solubility of this compound in the chosen vehicle.- Ensure the selected solvent system is appropriate for the desired concentration based on solubility data (see Table 1).- Prepare the formulation fresh before each use.- Gentle heating and/or sonication can aid in dissolution.[1]- Consider using a co-solvent system such as 10% EtOH, 40% PEG300, 5% Tween-80 in saline.[1]
High Variability in Experimental Results Inconsistent dosing due to compound precipitation or non-homogenous suspension.Improper animal handling and gavage technique.- Visually inspect the formulation for any precipitation before each administration.- Ensure the formulation is a clear solution.[1]- Standardize the gavage procedure and ensure all personnel are properly trained.
Unexpected Adverse Effects in Animals (e.g., weight loss, lethargy) The vehicle itself may have biological effects.The dose of this compound may be too high for the specific animal model or strain.- Always include a vehicle-only control group to assess the effects of the formulation components.- If adverse effects are observed in the this compound-treated group but not the vehicle control group, consider performing a dose-response study to determine the optimal therapeutic dose with minimal side effects.
Lack of Expected Therapeutic Effect Poor oral bioavailability due to formulation issues.Incorrect dosage or administration frequency.The animal model may not be responsive to this compound.- Confirm the solubility and stability of this compound in your chosen vehicle.- Review published literature for appropriate dosage and administration schedules for your specific model. Doses of 15 mg/kg/day and 30 mg/kg/day have been used in NASH models.[7][8]- Ensure the chosen animal model expresses FXR and GPBAR1 in the target tissues.

Quantitative Data Summary

Table 1: Solubility of this compound in Various Solvents

SolventSolubility
DMF20 mg/mL[9]
Ethanol≥ 50 mg/mL[1]
DMSO100 µg/mL[9]
Ethanol:PBS (pH 7.2) (1:2)500 µg/mL[9]

Table 2: In Vivo Formulation Examples for this compound

ProtocolComponentsAchievable SolubilityNotes
110% Ethanol, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mLThis co-solvent system is designed to maintain the solubility of lipophilic compounds in an aqueous solution for oral administration.[1]
210% Ethanol, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mLSulfobutyl ether-β-cyclodextrin (SBE-β-CD) is a solubilizing agent that can improve the aqueous solubility of poorly soluble compounds.[1]
310% Ethanol, 90% Corn Oil≥ 2.5 mg/mLA lipid-based vehicle suitable for oral administration of lipophilic compounds.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage (Co-solvent System)

This protocol is based on a commonly used vehicle for poorly water-soluble compounds and is provided as a reference. Researchers should optimize the formulation based on their specific experimental needs.

Materials:

  • This compound powder

  • Ethanol (200 proof, absolute)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the required amount of this compound powder and place it in a sterile conical tube.

  • Add the solvents in the following order, vortexing thoroughly after each addition to ensure complete dissolution: a. Add 10% of the final volume as Ethanol. b. Add 40% of the final volume as PEG300. c. Add 5% of the final volume as Tween-80.

  • Once the this compound is fully dissolved, add 45% of the final volume as sterile saline to bring the formulation to the desired final concentration.

  • Vortex the final solution until it is homogenous and clear.[1]

  • If any precipitation is observed, gentle warming or sonication may be used to aid dissolution.[1]

  • Prepare the vehicle control by following the same procedure but omitting the this compound powder.

  • It is recommended to prepare the formulation fresh before each administration.

Protocol 2: In Vivo Administration of this compound in a Diet-Induced NASH Mouse Model

This protocol is a generalized example based on published studies. Specific parameters such as diet, duration, and dosage should be optimized for each study.

Animal Model:

  • C57BL/6J mice are commonly used for diet-induced models of NASH.

Induction of NASH:

  • Feed mice a high-fat diet (HFD) supplemented with fructose (B13574) in the drinking water for a period of 18 weeks to induce a NASH-like phenotype with steatohepatitis and fibrosis.[8]

This compound Administration:

  • After an initial period of diet-induced disease development (e.g., 9 weeks), randomize the mice into treatment and control groups.[8]

  • Prepare the this compound formulation and the vehicle control as described in Protocol 1.

  • Administer this compound or vehicle control daily via oral gavage at a dose of 15 mg/kg.[8]

  • Continue the treatment for the remainder of the study period (e.g., another 9 weeks).[8]

  • Monitor animal body weight and food intake regularly.

  • At the end of the study, collect blood and tissues for biochemical and histological analysis.

Visualizations

BAR502_Signaling_Pathway cluster_Extracellular Extracellular cluster_Cell Hepatocyte / Enterocyte This compound This compound GPBAR1 GPBAR1 This compound->GPBAR1 FXR FXR This compound->FXR FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR binds RXR RXR RXR->FXR_RXR SHP SHP (Small Heterodimer Partner) FXR_RXR->SHP induces FGF15_19 FGF15/19 FXR_RXR->FGF15_19 induces (in intestine) CYP7A1 CYP7A1 SHP->CYP7A1 inhibits Bile_Acid_Synthesis Bile Acid Synthesis CYP7A1->Bile_Acid_Synthesis rate-limiting enzyme caption This compound Dual Agonist Signaling Pathway. Experimental_Workflow Start Start: Select Animal Model (e.g., C57BL/6J mice) Diet Induce NASH: High-Fat Diet + Fructose (e.g., 9 weeks) Start->Diet Randomize Randomize Animals Diet->Randomize Group_Vehicle Group 1: Vehicle Control (Oral Gavage Daily) Randomize->Group_Vehicle Control Group_this compound Group 2: This compound Treatment (e.g., 15 mg/kg/day) (Oral Gavage Daily) Randomize->Group_this compound Treatment Treatment Treatment Period (e.g., 9 weeks) Group_Vehicle->Treatment Group_this compound->Treatment Endpoint Endpoint: Sample Collection (Blood, Tissues) Treatment->Endpoint Analysis Data Analysis: Biochemical Assays, Histology, Gene Expression Endpoint->Analysis caption In Vivo Experimental Workflow for this compound. Troubleshooting_Logic Problem Problem Encountered During In Vivo Study Is_Precipitate Is there compound precipitation? Problem->Is_Precipitate Check_Solubility Action: - Check solubility data - Reformulate with co-solvents - Prepare fresh Is_Precipitate->Check_Solubility Yes Is_Adverse_Effect Are there unexpected adverse effects? Is_Precipitate->Is_Adverse_Effect No Solution Problem Resolved Check_Solubility->Solution Check_Vehicle Action: - Analyze vehicle control group data - Perform vehicle-only toxicity study Is_Adverse_Effect->Check_Vehicle Yes, in all groups Check_Dose Action: - Conduct a dose-response study - Lower the dose Is_Adverse_Effect->Check_Dose Yes, only in This compound group Is_No_Effect Is there a lack of therapeutic effect? Is_Adverse_Effect->Is_No_Effect No Check_Vehicle->Solution Check_Dose->Solution Check_Formulation Action: - Confirm formulation stability and bioavailability - Consider alternative formulation Is_No_Effect->Check_Formulation Yes Check_Model Action: - Verify target expression in the animal model - Review literature for model suitability Check_Formulation->Check_Model Check_Model->Solution caption Troubleshooting Logic Flowchart.

References

Preventing BAR502 precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BAR502. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their cell culture experiments. Here you will find troubleshooting guides and frequently asked questions to address common issues, particularly the prevention of this compound precipitation.

Troubleshooting Guide: Preventing this compound Precipitation

Precipitation of this compound in cell culture media can be a significant issue, leading to inaccurate experimental results. This guide provides a systematic approach to identify and resolve potential causes of precipitation.

Issue: this compound precipitates out of solution upon addition to cell culture media.

Potential Cause Troubleshooting Step Expected Outcome
Improper initial solubilization Ensure this compound is fully dissolved in an appropriate solvent before adding it to the cell culture medium. Based on its known solubility, prepare a concentrated stock solution in 100% DMSO.This compound should be completely clear in the stock solution with no visible particulates.
High final concentration The final concentration of this compound in the cell culture medium may exceed its solubility limit in the aqueous environment. Perform a dose-response experiment to determine the optimal, non-precipitating concentration range for your specific cell line and media combination.A clear medium with no visible precipitate at the effective concentration.
Solvent concentration The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium may be too high, affecting the stability of media components or the solubility of this compound. Keep the final DMSO concentration in the culture medium below 0.5% (v/v), and ideally at or below 0.1%.Healthy cells and no precipitation in the medium. Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Media components interaction Components in the cell culture medium, such as serum proteins or high concentrations of certain salts, may interact with this compound, leading to precipitation.
Serum Interaction: Reduce the serum percentage in your culture medium if experimentally feasible. Alternatively, add this compound to the serum-free basal medium first, mix well, and then add the serum.This compound remains in solution.
Media Formulation: Test different cell culture media formulations (e.g., DMEM vs. RPMI-1640) to see if the issue persists.Identification of a compatible medium for your experiments.
Temperature and pH fluctuations Changes in temperature or pH can affect the solubility of small molecules.
Temperature: Warm the cell culture medium to 37°C before adding the this compound stock solution. Perform the addition and mixing in a sterile environment at a consistent temperature.Minimized precipitation due to temperature shock.
pH: Ensure the pH of your cell culture medium is within the optimal range (typically 7.2-7.4) and is stable after the addition of this compound.A stable pH environment that supports both cell health and compound solubility.
Improper mixing Inadequate mixing upon addition of the this compound stock solution can lead to localized high concentrations and precipitation.
Mixing Technique: Add the this compound stock solution dropwise to the pre-warmed medium while gently swirling or vortexing the medium.Homogeneous distribution of this compound in the medium, preventing localized precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Based on its solubility profile, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound.[1]

Q2: What is the maximum recommended final concentration of DMSO in the cell culture medium?

A2: To avoid solvent-induced cytotoxicity and precipitation of media components, the final concentration of DMSO in your cell culture medium should be kept below 0.5% (v/v), with an ideal concentration at or below 0.1%. Always include a vehicle control with the same final DMSO concentration in your experimental design.

Q3: My this compound is precipitating even at low concentrations. What should I do?

A3: If you observe precipitation at low concentrations, consider the following:

  • Re-evaluate your stock solution: Ensure your this compound is fully dissolved in the stock solution. You may need to gently warm the stock solution (e.g., to 37°C) to ensure complete dissolution.

  • Check your cell culture medium: Components in your specific media formulation or serum batch could be interacting with this compound. Try a different batch of serum or a different media formulation.

  • Review your protocol: Ensure you are pre-warming the media and mixing thoroughly upon addition of the compound.

Q4: Can I dissolve this compound directly in PBS or water?

A4: Direct dissolution of this compound in aqueous solutions like PBS or water is not recommended due to its low aqueous solubility. A stock solution in an organic solvent like DMSO is necessary.[1]

This compound Solubility Data

Solvent Solubility
Dimethylformamide (DMF)20 mg/mL
Dimethyl Sulfoxide (DMSO)100 µg/mL
Ethanol2 mg/mL
Ethanol:PBS (pH 7.2) (1:2)500 µg/mL

Data sourced from Cayman Chemical.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Bring the vial of this compound powder and a bottle of high-purity, sterile DMSO to room temperature.

  • Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of DMSO to the this compound vial to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the vial until the this compound is completely dissolved. A brief warming to 37°C may aid dissolution.

  • Visually inspect the solution to ensure there are no visible particulates.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Dilution of this compound into Cell Culture Medium

  • Thaw an aliquot of the this compound stock solution at room temperature or 37°C.

  • Warm your cell culture medium to 37°C in a water bath.

  • In a sterile tube, perform any necessary serial dilutions of the this compound stock solution using pre-warmed medium.

  • Add the final desired volume of the diluted this compound solution dropwise to the bulk of the pre-warmed cell culture medium while gently swirling.

  • Mix the final solution thoroughly before adding it to your cells.

Signaling Pathways and Experimental Workflows

This compound is a dual agonist of the Farnesoid X Receptor (FXR) and the G-protein coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[1][2][3][4][5][6][]

BAR502_Signaling_Pathway This compound This compound FXR FXR This compound->FXR Activates TGR5 TGR5 (GPBAR1) This compound->TGR5 Activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element (FXRE) FXR_RXR->FXRE Binds to Target_Genes_FXR Target Gene Expression (e.g., SHP, FGF15) FXRE->Target_Genes_FXR Regulates Gs Gαs TGR5->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Stimulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Target_Proteins_TGR5 Downstream Signaling (e.g., GLP-1 secretion) PKA->Target_Proteins_TGR5 Phosphorylates

Caption: this compound dual activation of FXR and TGR5 signaling pathways.

Troubleshooting_Workflow Start Start: This compound Precipitation Observed Check_Stock Check Stock Solution: Is it fully dissolved? Start->Check_Stock Re_dissolve Re-dissolve Stock (may require warming) Check_Stock->Re_dissolve No Check_Concentration Check Final Concentration: Is it too high? Check_Stock->Check_Concentration Yes Re_dissolve->Check_Concentration Lower_Concentration Lower Final Concentration Check_Concentration->Lower_Concentration Yes Check_Solvent Check Final Solvent %: Is it >0.5%? Check_Concentration->Check_Solvent No Resolved Issue Resolved Lower_Concentration->Resolved Lower_Solvent Lower Final Solvent % Check_Solvent->Lower_Solvent Yes Check_Media Check Media Interaction: Test reduced serum or different media Check_Solvent->Check_Media No Lower_Solvent->Resolved Change_Media Use Alternative Media/ Serum Conditions Check_Media->Change_Media Yes, precipitation decreases Check_Procedure Review Procedure: Pre-warm media? Proper mixing? Check_Media->Check_Procedure No change Change_Media->Resolved Correct_Procedure Correct Procedure Check_Procedure->Correct_Procedure No Check_Procedure->Resolved Yes Correct_Procedure->Resolved

Caption: Troubleshooting workflow for this compound precipitation in cell culture.

References

Troubleshooting BAR502 transactivation assay variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing the BAR502 transactivation assay. This compound is a potent dual agonist for the Farnesoid X Receptor (FXR) and the G-protein coupled bile acid receptor 1 (GPBAR1, also known as TGR5).[1] Transactivation assays are crucial for characterizing the potency and efficacy of this compound. However, these cell-based assays can be prone to variability. This guide offers solutions to common problems to help ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the general mechanisms of action for this compound in a transactivation assay?

A1: this compound acts as a dual agonist for FXR and GPBAR1.[2]

  • For FXR: As a nuclear receptor agonist, this compound binds to FXR, leading to the recruitment of coactivators and subsequent transcription of target genes. In a reporter assay, this is measured by the expression of a reporter gene (e.g., luciferase) under the control of an FXR response element.

  • For GPBAR1: As a G-protein coupled receptor (GPCR) agonist, this compound activates GPBAR1, which is primarily coupled to the Gαs subunit. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3] The elevated cAMP levels then activate transcription factors that bind to a cAMP Response Element (CRE) in the reporter plasmid, driving the expression of the reporter gene.[3]

Q2: Which cell lines and reporter constructs are recommended for a this compound transactivation assay?

A2: Based on published studies, the following cell lines and reporter constructs are recommended:

  • For FXR activity: HepG2 cells are a suitable choice as they endogenously express FXR. A commonly used reporter system involves a luciferase gene under the control of an FXR response element linked to a minimal promoter (e.g., HSP27-TK-luciferase).[2]

  • For GPBAR1 activity: HEK-293T cells are frequently used. These cells are typically co-transfected with a human GPBAR1 expression vector and a reporter plasmid containing a CRE element driving a luciferase gene (e.g., pGL4.29).[4][5]

Q3: What are the expected EC50 values for this compound in these assays?

A3: The half-maximal effective concentration (EC50) for this compound can vary slightly between experiments. However, typical values are in the micromolar range.

ReceptorTypical EC50Cell LineReference
FXR~2 µMHepG2[2]
GPBAR1~0.4 µMHEK-293T[2]

Q4: What is an acceptable level of variability in a this compound transactivation assay?

A4: The coefficient of variation (CV) is a measure of the precision of the assay.[6] For quantitative cell-based assays like this, an intra-assay CV of less than 15% is generally considered acceptable.[7] Higher variability may indicate issues with assay setup or execution.

Experimental Protocols

Below are generalized protocols for FXR and GPBAR1 transactivation assays with this compound, based on methodologies described in the literature.[2][4][8]

FXR Transactivation Assay
  • Cell Seeding: Plate HepG2 cells in a 96-well plate at an optimized density and allow them to adhere overnight.

  • Transfection: Transfect the cells with an FXR-responsive luciferase reporter plasmid (e.g., containing an IR-1 or HSP27 response element) and a control plasmid (e.g., Renilla luciferase) for normalization using a suitable transfection reagent.

  • Compound Treatment: After 24 hours, replace the medium with a fresh medium containing serial dilutions of this compound or a vehicle control.

  • Incubation: Incubate the cells for 18-24 hours.

  • Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized relative light units (RLU) against the log of the this compound concentration and fit a dose-response curve to determine the EC50.

GPBAR1 Transactivation Assay
  • Cell Seeding: Plate HEK-293T cells in a 96-well plate at an optimized density.

  • Co-transfection: Co-transfect the cells with a human GPBAR1 expression plasmid, a CRE-luciferase reporter plasmid (e.g., pGL4.29), and a control Renilla luciferase plasmid.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound or a vehicle control. A phosphodiesterase inhibitor like IBMX can be included to enhance the cAMP signal.[9]

  • Incubation: Incubate the cells for 6-18 hours.

  • Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized RLU against the log of the this compound concentration and fit a dose-response curve to determine the EC50.

Signaling and Experimental Workflow Diagrams

BAR502_Signaling_Pathways cluster_FXR FXR Pathway (Nucleus) cluster_GPBAR1 GPBAR1 Pathway (Cell Membrane) FXR FXR RXR RXR FXR->RXR forms heterodimer Coactivators Coactivators RXR->Coactivators recruits FXRE FXR Response Element Coactivators->FXRE binds to Reporter Reporter Gene (Luciferase) FXRE->Reporter drives expression of Signal_FXR Light Signal Reporter->Signal_FXR GPBAR1 GPBAR1 G_alpha_s Gαs GPBAR1->G_alpha_s activates AC Adenylyl Cyclase G_alpha_s->AC activates cAMP cAMP AC->cAMP produces CREB CREB cAMP->CREB activates CRE CRE CREB->CRE binds to Reporter_GPBAR1 Reporter Gene (Luciferase) CRE->Reporter_GPBAR1 drives expression of Signal_GPBAR1 Light Signal Reporter_GPBAR1->Signal_GPBAR1 This compound This compound This compound->FXR agonist This compound->GPBAR1 agonist

Caption: this compound dual agonism on FXR and GPBAR1 signaling pathways.

Transactivation_Assay_Workflow start Start cell_seeding Cell Seeding (96-well plate) start->cell_seeding transfection Transfection (Reporter & Control Plasmids) cell_seeding->transfection compound_treatment Compound Treatment (this compound dilutions) transfection->compound_treatment incubation Incubation (6-24 hours) compound_treatment->incubation cell_lysis Cell Lysis incubation->cell_lysis luminescence_reading Luminescence Reading cell_lysis->luminescence_reading data_analysis Data Analysis (Normalization & Curve Fitting) luminescence_reading->data_analysis end End data_analysis->end

Caption: General workflow for a this compound transactivation assay.

Troubleshooting Guide

High variability is a common issue in cell-based assays.[6] The following guide provides a structured approach to troubleshooting your this compound transactivation assay.

Troubleshooting_Logic start High Assay Variability (CV > 15%) check_cells Are cells healthy and at optimal density? start->check_cells optimize_cells Optimize cell density. Check for contamination. Use consistent passage number. check_cells->optimize_cells No check_transfection Is transfection efficiency consistent? check_cells->check_transfection Yes optimize_transfection Optimize DNA:reagent ratio. Use a positive control. check_transfection->optimize_transfection No check_reagents Are reagents properly prepared and stored? check_transfection->check_reagents Yes prepare_fresh_reagents Prepare fresh reagents. Avoid multiple freeze-thaw cycles. check_reagents->prepare_fresh_reagents No check_pipetting Is pipetting accurate and consistent? check_reagents->check_pipetting Yes improve_pipetting Calibrate pipettes. Use consistent technique. check_pipetting->improve_pipetting No check_edge_effects Are edge effects present? check_pipetting->check_edge_effects Yes mitigate_edge_effects Avoid using outer wells or fill with sterile buffer. check_edge_effects->mitigate_edge_effects Yes

Caption: A decision tree for troubleshooting assay variability.

Detailed Troubleshooting Steps
ProblemPotential CauseSuggested Solution
High Intra-Assay Variability (High CV within a plate) Inconsistent Cell Seeding: Uneven cell distribution in wells.Ensure the cell suspension is homogenous by gentle mixing before and during plating. Visually inspect the cell monolayer for even confluence before treatment.
Pipetting Errors: Inaccurate or inconsistent liquid handling.Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of reagents to be added to multiple wells.
Edge Effects: Evaporation in the outer wells of the plate.Avoid using the outermost wells for experimental samples. Fill the outer wells with sterile media or PBS to create a humidity barrier.
Reagent Instability: Degradation of luciferase assay reagents.Prepare luciferase reagents fresh and protect them from light. Ensure reagents are at the recommended temperature before use.
High Inter-Assay Variability (Poor reproducibility between experiments) Cell Passage Number: High passage numbers can lead to phenotypic drift.Use cells within a consistent and narrow passage number range. Regularly start new cultures from frozen stocks.
Reagent Lot-to-Lot Variability: Differences in serum, transfection reagents, or assay kits.Use the same lot of critical reagents for a set of experiments. If changing lots, re-validate the assay.
Serum Interference: Components in serum can inhibit luciferase activity.While FBS at 5-10% is generally acceptable, some serum types can be inhibitory.[10] If variability is high, consider using a different lot or type of serum, or reducing the serum concentration during compound treatment.
Low or No Signal Low Transfection Efficiency: Insufficient delivery of reporter plasmids.Optimize the DNA to transfection reagent ratio. Use a positive control plasmid (e.g., CMV-luciferase) to assess transfection efficiency independently.
Suboptimal Cell Density: Too few cells result in a weak signal.Perform a cell titration experiment to determine the optimal cell number that gives a robust signal-to-background ratio.[11]
Weak Promoter Activity: The promoter in the reporter construct is not strong enough.Ensure the use of a promoter known to be responsive to the signaling pathway being studied (e.g., CRE for GPBAR1).[3]
High Background Signal Constitutive Receptor Activity: The receptor is active even without a ligand.For GPCR assays, this can sometimes be addressed by optimizing cell density or receptor expression levels.[9]
Contamination: Mycoplasma or bacterial contamination can affect cell health and assay performance.Regularly test cell cultures for contamination. Use aseptic techniques and fresh, sterile reagents.

References

Technical Support Center: Assessing BAR502 Bioavailability in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with BAR502 in rodent models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with the assessment of this compound bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary circulating form of this compound in rodents after oral administration?

A1: Following oral administration in mice, the principal compound detected in the bloodstream is not this compound itself, but its oxidized metabolite, BAR505. This suggests that this compound undergoes rapid metabolism. Therefore, it is crucial to quantify both this compound and BAR505 in plasma to accurately assess its bioavailability and metabolic profile.[1]

Q2: What is a suitable analytical method for quantifying this compound and its metabolite BAR505 in rodent plasma?

A2: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for the simultaneous quantification of this compound and BAR505 in plasma samples. This method offers the necessary sensitivity and specificity to detect and quantify both the parent drug and its major metabolite.[1]

Q3: Are there any general recommendations for the oral administration of this compound to rodents?

A3: Yes, oral gavage is a common and precise method for administering a specific dose of this compound. For mice, typical dosages reported in efficacy studies range from 15 to 30 mg/kg/day. The compound is usually dissolved in a suitable vehicle, such as a 1% methyl cellulose (B213188) solution, before administration.

Q4: What are the key pharmacokinetic parameters to consider when assessing the oral bioavailability of this compound?

A4: When evaluating the oral bioavailability of this compound, it is essential to determine the following pharmacokinetic parameters for both this compound and its active metabolite, BAR505:

  • Cmax: The maximum (or peak) plasma concentration that the drug reaches.

  • Tmax: The time at which the Cmax is observed.

  • AUC (Area Under the Curve): The total drug exposure over time.

Comparing the AUC after oral administration to the AUC after intravenous (IV) administration allows for the calculation of absolute oral bioavailability.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or undetectable plasma concentrations of this compound. Rapid metabolism of this compound to its oxidized metabolite, BAR505.[1]Ensure your analytical method is validated for the quantification of both this compound and BAR505. The primary circulating analyte may be BAR505.
Issues with the formulation and administration of this compound.Verify the solubility and stability of this compound in your chosen vehicle. Ensure accurate dose preparation and proper oral gavage technique to guarantee the full dose is administered.
Suboptimal blood sample collection and processing.Collect blood samples at appropriate time points to capture the absorption phase and peak concentration. Use appropriate anticoagulant tubes and process the plasma promptly to prevent degradation. Store plasma samples at -80°C until analysis.
High variability in plasma concentrations between animals. Differences in food intake among animals can affect drug absorption.Fast the animals overnight before dosing, ensuring they have free access to water. This helps to minimize variability in gastrointestinal conditions.
Inconsistent oral gavage technique.Ensure all personnel are properly trained in oral gavage to minimize stress to the animals and ensure consistent delivery of the compound.
Unexpectedly high plasma concentrations of this compound. Potential saturation of metabolic pathways at higher doses.Consider performing a dose-escalation study to investigate the linearity of this compound's pharmacokinetics.
Analytical errors.Review your LC-MS/MS method, including calibration curve, quality control samples, and internal standard performance, to rule out any analytical inaccuracies.

Experimental Protocols

Oral Administration of this compound in Mice

This protocol outlines a general procedure for the oral administration of this compound to mice for pharmacokinetic studies.

  • Animal Models: C57BL/6J male mice are a commonly used strain for metabolic studies.

  • Acclimatization: Allow mice to acclimate to the facility for at least one week before the experiment.

  • Housing: House mice in a controlled environment with a 12-hour light/dark cycle and free access to standard chow and water.

  • Fasting: Fast the mice overnight (approximately 12-16 hours) before dosing, with continued access to water.

  • Dose Preparation:

    • Prepare a suspension of this compound in a vehicle such as 1% methyl cellulose in sterile water.

    • The concentration of the suspension should be calculated based on the desired dose (e.g., 30 mg/kg) and the average body weight of the mice, with a typical administration volume of 10 mL/kg.

    • Ensure the suspension is homogenous by vortexing or sonicating before each administration.

  • Administration:

    • Weigh each mouse immediately before dosing to calculate the precise volume to be administered.

    • Administer the this compound suspension accurately using oral gavage with an appropriately sized gavage needle.

  • Post-Administration:

    • Return the mice to their cages with free access to water.

    • Provide food at a standardized time post-dosing (e.g., 2-4 hours) if required for the study design.

Plasma Sample Collection and Processing

This protocol describes the collection and processing of plasma samples for the analysis of this compound and BAR505.

  • Blood Collection Time Points: Collect blood samples at predetermined time points to construct a pharmacokinetic profile. Suggested time points after a 30 mg/kg oral dose could include: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, and 24 hours.[1]

  • Blood Sampling:

    • Collect blood (approximately 50-100 µL) from each mouse at each time point via a suitable method, such as submandibular or saphenous vein puncture.

    • Use tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation:

    • Immediately after collection, centrifuge the blood samples at, for example, 15,100 x g for 10 minutes at 4°C to separate the plasma.[1]

    • Carefully collect the supernatant (plasma) and transfer it to a clean, labeled microcentrifuge tube.

  • Sample Storage: Store the plasma samples at -80°C until they are ready for analysis by LC-MS/MS.

Quantification of this compound and BAR505 in Mouse Plasma by LC-MS/MS

This protocol provides a general outline for the analytical method.

  • Sample Preparation:

    • Thaw the plasma samples on ice.

    • Perform a protein precipitation step by adding a solvent like acetonitrile (B52724) (e.g., in a 3:1 ratio of acetonitrile to plasma).[1]

    • Vortex the samples vigorously to ensure thorough mixing.

    • Centrifuge the samples at high speed (e.g., 15,100 x g) for 10 minutes to pellet the precipitated proteins.[1]

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Use a suitable LC-MS/MS system, such as an Agilent 1290 Infinity II coupled with a 6470 Triple Quadrupole mass spectrometer.[1]

    • Employ a reversed-phase C18 column for chromatographic separation.

    • Develop a gradient elution method using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Optimize the mass spectrometer settings for the detection of this compound and BAR505 using multiple reaction monitoring (MRM) mode. This involves identifying the optimal precursor and product ions for each analyte.

  • Quantification:

    • Prepare a calibration curve by spiking known concentrations of this compound and BAR505 standards into blank mouse plasma and processing them in the same way as the study samples.

    • Include quality control (QC) samples at low, medium, and high concentrations to ensure the accuracy and precision of the analytical run.

    • Calculate the concentrations of this compound and BAR505 in the study samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

Data Presentation

While specific quantitative data for the oral bioavailability of this compound is not publicly available in the searched literature, a representative table for presenting such data is provided below. Researchers should populate this table with their own experimental results.

Table 1: Representative Pharmacokinetic Parameters of this compound and BAR505 in Mice Following a Single Oral Administration of this compound (30 mg/kg)

AnalyteCmax (ng/mL)Tmax (h)AUC₀₋t (ng·h/mL)
This compound [Insert experimental value][Insert experimental value][Insert experimental value]
BAR505 [Insert experimental value][Insert experimental value][Insert experimental value]

Data to be presented as mean ± standard deviation (SD) or standard error of the mean (SEM).

Visualizations

Experimental_Workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment acclimatization Acclimatization of Mice fasting Overnight Fasting acclimatization->fasting dose_prep This compound Dose Preparation administration Oral Gavage dose_prep->administration blood_collection Serial Blood Collection administration->blood_collection plasma_processing Plasma Processing blood_collection->plasma_processing lcms_analysis LC-MS/MS Analysis plasma_processing->lcms_analysis pk_analysis Pharmacokinetic Analysis lcms_analysis->pk_analysis

Caption: Experimental workflow for assessing this compound bioavailability.

Signaling_Pathway This compound This compound (Oral) Metabolism First-Pass Metabolism (Oxidation) This compound->Metabolism BAR505 BAR505 (Active Metabolite) Metabolism->BAR505 FXR FXR Activation BAR505->FXR GPBAR1 GPBAR1 Activation BAR505->GPBAR1 Effects Pharmacological Effects FXR->Effects GPBAR1->Effects

Caption: this compound metabolic activation and signaling pathway.

References

BAR502 Dose-Response Curve Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing BAR502 dose-response curve experiments. This resource offers detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and key data to ensure the generation of accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

A1: this compound is a synthetic, non-bile acid, steroidal dual agonist that potently and selectively activates both the Farnesoid X Receptor (FXR) and the G-protein coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[1] It has been investigated for its therapeutic potential in metabolic and cholestatic liver diseases.

Q2: What are the typical cell lines used for this compound dose-response assays?

A2: Commonly used cell lines include HepG2 (human hepatoma cells), which endogenously express FXR, and HEK293T (human embryonic kidney cells).[1] HEK293T cells are often used for overexpression studies where they are transiently transfected with plasmids encoding FXR and a luciferase reporter gene, or GPBAR1 and a cAMP-responsive element (CRE) luciferase reporter.

Q3: What type of assays are used to measure this compound activity on FXR and GPBAR1?

A3: For FXR, a nuclear receptor, a common method is the luciferase reporter gene assay.[1] This involves co-transfecting cells with an FXR expression plasmid and a reporter plasmid containing an FXR response element (FXRE) upstream of a luciferase gene. For GPBAR1, a Gs-coupled receptor, activity is typically measured by quantifying intracellular cyclic AMP (cAMP) levels, often using a CRE-luciferase reporter gene assay or a direct cAMP measurement assay (e.g., HTRF, ELISA).[1][2]

Q4: What are the reported EC50/IC50 values for this compound?

A4: The potency of this compound can vary depending on the assay and cell type. Refer to the data summary table below for reported values. Generally, it is a potent dual agonist with activity in the micromolar to sub-micromolar range.

Q5: How should I dissolve this compound for in vitro experiments?

A5: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[3] It is crucial to ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of this compound dose-response curves.

Issue Potential Cause(s) Recommended Solution(s)
High variability between replicate wells - Inconsistent cell seeding- Pipetting errors during compound dilution or addition- Edge effects in the microplate- Cell health variability- Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and consider using a multi-channel pipette for compound addition.- Avoid using the outer wells of the plate or fill them with sterile PBS/media.- Ensure cells are in the logarithmic growth phase and have high viability (>90%).
Low or no signal response to this compound - Low receptor expression in the chosen cell line- Inefficient plasmid transfection (for reporter assays)- Suboptimal assay conditions (e.g., incubation time, cell density)- this compound degradation or precipitation- Inactive batch of this compound- Verify FXR and GPBAR1 expression levels in your cell line via qPCR or Western blot.- Optimize transfection efficiency using a positive control plasmid (e.g., GFP).- Perform time-course (e.g., 6, 12, 24 hours) and cell titration experiments to find optimal conditions.- Prepare fresh this compound dilutions from a new stock for each experiment. Ensure solubility in the final assay medium.- Test a new vial or batch of the compound.
High background signal in control wells (vehicle only) - Basal activity of the reporter construct- Presence of endogenous activators in the serum- High cell density leading to non-specific effects- Use a promoterless luciferase vector as a negative control to assess basal activity.- Use charcoal-stripped fetal bovine serum (FBS) to remove endogenous steroids and lipids.- Optimize cell seeding density to find a balance between a robust signal window and low background.
Observed cytotoxicity at high this compound concentrations - Intrinsic toxicity of the compound- High DMSO concentration- Perform a cell viability assay (e.g., MTS, CellTiter-Glo) in parallel with your dose-response experiment to identify the cytotoxic concentration range.- Ensure the final DMSO concentration is non-toxic to your cells (typically <0.1%).
Difficulty in separating FXR vs. GPBAR1 activity - The cell line endogenously expresses both receptors.- Crosstalk between the signaling pathways.- Use cell lines that express only one of the target receptors (or use knockout/knockdown cells).- For GPBAR1 assays, use a specific adenylyl cyclase activator like forskolin (B1673556) to potentiate the signal and confirm Gs coupling. For FXR, measure the expression of known target genes (e.g., SHP, BSEP) via qPCR as an orthogonal assay.

Quantitative Data Summary

The following table summarizes the reported in vitro potency of this compound on its primary targets.

TargetAssay TypeCell LineReported Potency (EC50/IC50)Reference
FXR Transactivation AssayHepG2IC50: 2 µM[1]
GPBAR1 Transactivation AssayHEK293IC50: 0.4 µM[1]
FXR Transactivation Assay-EC50: ~2 µM[5]
GPBAR1 Transactivation Assay-EC50: ~400 nM[5]
LIFR LIF/LIFR Binding AssayCell-freeIC50: 3.8 µM[3]

Experimental Protocols

FXR Activation: Luciferase Reporter Gene Assay

This protocol is designed to measure the activation of FXR by this compound in a cell-based reporter assay.

Materials:

  • HepG2 or HEK293T cells

  • FXR expression plasmid (e.g., pSG5-FXR)

  • FXR response element (FXRE)-luciferase reporter plasmid (e.g., p(hsp27)-TK-LUC)

  • Renilla luciferase plasmid for transfection control (e.g., pGL4.70)

  • Transfection reagent

  • This compound

  • Positive control: Chenodeoxycholic acid (CDCA)

  • Dual-Luciferase® Reporter Assay System

  • White, clear-bottom 96-well plates

Procedure:

  • Cell Seeding: Seed HepG2 or HEK293T cells in 96-well plates at a pre-optimized density.

  • Transfection (for HEK293T): Co-transfect cells with the FXR expression plasmid, FXRE-luciferase reporter plasmid, and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Preparation: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 50 µM) and a positive control (e.g., CDCA at 10 µM) in the appropriate cell culture medium. Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Treatment: After 24 hours of transfection (or when cells reach appropriate confluency), replace the medium with the medium containing the different concentrations of this compound, positive control, or vehicle.

  • Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold activation relative to the vehicle control. Plot the fold activation against the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

GPBAR1 Activation: CRE-Luciferase Reporter Assay

This protocol measures the activation of GPBAR1 by monitoring the downstream increase in cAMP-driven gene expression.

Materials:

  • HEK293T cells

  • GPBAR1 expression plasmid (e.g., pCMVSPORT6-human GPBAR1)

  • cAMP Response Element (CRE)-luciferase reporter plasmid (e.g., pGL4.29)

  • Renilla luciferase plasmid for transfection control

  • Transfection reagent

  • This compound

  • Positive control: Taurolithocholic acid (TLCA)

  • Dual-Luciferase® Reporter Assay System

  • White, clear-bottom 96-well plates

Procedure:

  • Cell Seeding: Seed HEK293T cells in 96-well plates.

  • Transfection: Co-transfect cells with the GPBAR1 expression plasmid, CRE-luciferase reporter plasmid, and the Renilla control plasmid.

  • Compound Preparation: Prepare a serial dilution of this compound and a positive control (e.g., TLCA at 10 µM) in the cell culture medium. Include a vehicle control.

  • Cell Treatment: 24 hours post-transfection, treat the cells with the prepared compounds.

  • Incubation: Incubate for 18 hours at 37°C.

  • Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activity.

  • Data Analysis: Normalize firefly to Renilla luciferase activity. Calculate the fold activation over the vehicle control and determine the EC50 value by fitting the dose-response curve.

Visualizations

BAR502_Signaling_Pathways cluster_FXR FXR Pathway (Hepatocyte) cluster_GPBAR1 GPBAR1 Pathway (Enteroendocrine L-cell) BAR502_FXR This compound FXR FXR BAR502_FXR->FXR Agonist RXR RXR FXR->RXR Heterodimerizes FXRE FXRE (DNA) RXR->FXRE Binds SHP SHP (Target Gene) FXRE->SHP Induces BSEP BSEP (Target Gene) FXRE->BSEP Induces CYP7A1 CYP7A1 SHP->CYP7A1 Inhibits BAR502_GPBAR1 This compound GPBAR1 GPBAR1 (TGR5) BAR502_GPBAR1->GPBAR1 Agonist Gs Gαs GPBAR1->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Activates GLP1 GLP-1 Secretion CREB->GLP1 Promotes

Caption: Signaling pathways activated by the dual agonist this compound.

Troubleshooting_Workflow Start Inconsistent Dose-Response Curve Check_Reagents Verify Reagents (this compound, controls, media) Start->Check_Reagents Check_Cells Assess Cell Health (Viability, Passage #) Start->Check_Cells Check_Assay Review Assay Protocol (Seeding, Incubation, Reader) Start->Check_Assay Reagent_OK Reagents OK Check_Reagents->Reagent_OK Pass Reagent_Bad Prepare Fresh Reagents Check_Reagents->Reagent_Bad Fail Cells_OK Cells Healthy Check_Cells->Cells_OK Pass Cells_Bad Use New Cell Stock Check_Cells->Cells_Bad Fail Assay_OK Protocol Correct Check_Assay->Assay_OK Pass Assay_Bad Optimize Assay Parameters (e.g., cell density, time) Check_Assay->Assay_Bad Fail Final_Check Re-run Experiment Reagent_Bad->Final_Check Cells_Bad->Final_Check Assay_Bad->Final_Check

Caption: A logical workflow for troubleshooting dose-response experiments.

References

Validation & Comparative

A Comparative Guide to BAR502 and Ursodeoxycholic Acid (UDCA) for the Treatment of Cholestasis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of BAR502 and Ursodeoxycholic acid (UDCA), two therapeutic agents investigated for the management of cholestatic liver diseases. While UDCA is an established therapy, this compound represents a novel approach targeting key nuclear and membrane receptors involved in bile acid homeostasis. This document synthesizes preclinical data to objectively evaluate their mechanisms of action, efficacy, and the experimental frameworks used to assess them.

Executive Summary

Cholestasis, characterized by the impairment of bile flow, leads to the accumulation of cytotoxic bile acids in the liver, promoting inflammation, fibrosis, and progressive liver damage. Ursodeoxycholic acid (UDCA), a hydrophilic bile acid, has been the cornerstone of therapy for several cholestatic conditions for decades. Its mechanisms of action are multifaceted, including the replacement of toxic bile acids, cytoprotection, and stimulation of choleresis.

This compound is a novel, non-bile acid, steroidal dual agonist for the Farnesoid X Receptor (FXR) and the G protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5). By activating these receptors, this compound is designed to modulate bile acid synthesis, transport, and signaling, thereby offering a targeted approach to mitigating cholestatic injury.

This guide presents a comparative analysis of this compound and UDCA, drawing upon available preclinical data. It is important to note that direct head-to-head comparative studies in cholestasis models are limited. The data presented herein is compiled from various studies, which may employ different cholestasis models (e.g., bile duct ligation vs. chemical induction).

Mechanisms of Action

This compound: A Dual FXR and GPBAR1 Agonist

This compound's therapeutic potential in cholestasis stems from its dual agonism of FXR and GPBAR1, two critical regulators of bile acid and metabolic homeostasis.

  • FXR Activation: As a potent FXR agonist, this compound transcriptionally regulates genes involved in bile acid metabolism.[1] In the liver, FXR activation induces the expression of the Bile Salt Export Pump (BSEP) and the Organic Solute Transporter alpha/beta (OSTα/β), enhancing the efflux of bile acids from hepatocytes into the bile canaliculi.[2] Concurrently, FXR activation in the intestine induces the expression of Fibroblast Growth Factor 15/19 (FGF15/19), which signals back to the liver to suppress the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[3] This dual action of enhancing bile acid export while reducing their synthesis is central to its anti-cholestatic effect.

  • GPBAR1 Activation: GPBAR1 is expressed in various cell types, including cholangiocytes, macrophages, and intestinal L-cells. In cholestasis, GPBAR1 activation in cholangiocytes is thought to stimulate bicarbonate and chloride secretion, forming a "bicarbonate umbrella" that protects cholangiocytes from the damaging effects of bile acids.[4] In macrophages, GPBAR1 activation can exert anti-inflammatory effects.[1] Furthermore, GPBAR1 activation in intestinal L-cells promotes the release of glucagon-like peptide-1 (GLP-1), which has beneficial metabolic effects.[3]

Ursodeoxycholic Acid (UDCA): A Multifactorial Cytoprotective and Choleretic Agent

UDCA's beneficial effects in cholestasis are attributed to a range of mechanisms:

  • Alteration of the Bile Acid Pool: UDCA is a hydrophilic bile acid that, when administered, shifts the composition of the bile acid pool towards a less hydrophobic and consequently less cytotoxic state.

  • Cytoprotection: UDCA protects hepatocytes and cholangiocytes from bile acid-induced injury. This is achieved through the stabilization of cell membranes and the inhibition of apoptosis by preventing mitochondrial membrane permeabilization.[2][5]

  • Stimulation of Biliary Secretion (Choleretic Effect): UDCA and its taurine (B1682933) conjugate (TUDCA) stimulate the secretion of bile acids and other organic anions into the bile. This is mediated, in part, by the activation of signaling pathways involving protein kinase C (PKC) and mitogen-activated protein kinases (MAPK), which promote the insertion of key transporters like BSEP and MRP2 into the canalicular membrane of hepatocytes.[2][6]

  • Immunomodulatory Effects: UDCA has been shown to have immunomodulatory properties, which may be beneficial in autoimmune cholestatic diseases like Primary Biliary Cholangitis (PBC).[2]

Data Presentation: Preclinical Efficacy in Cholestasis Models

The following tables summarize the available quantitative data on the effects of this compound and UDCA on key markers of cholestasis in preclinical models. It is crucial to consider that the data for this compound is derived from a model of chemically-induced cholestasis (alpha-naphthylisothiocyanate - ANIT), while the data for UDCA is from a surgical model (bile duct ligation - BDL) in a different species. Therefore, a direct comparison of the absolute values should be made with caution.

Table 1: Effect on Serum Markers of Cholestasis and Liver Injury

CompoundAnimal ModelSpeciesDoseDuration% Reduction in Serum Alkaline Phosphatase (ALP)% Reduction in Serum Total Bilirubin (B190676)% Reduction in Serum Alanine (B10760859) Transaminase (ALT)% Reduction in Serum Aspartate Transaminase (AST)
This compound ANIT-inducedMouse15 mg/kg/day10 days~40%~50%Not Reported~45%
UDCA Bile Duct LigationRat25 mg/kg/day4 weeksNot Significantly Different from PlaceboNot Significantly Different from PlaceboNot Significantly Different from PlaceboNot Significantly Different from Placebo

Note: The study on UDCA in BDL rats did not show a significant reduction in serum biochemical markers, but did report improvements in liver histology and portal hypertension.[7] Another study in BDL rats did show a significant reduction in serum ALP and bilirubin with UDCA treatment.[8]

Table 2: Effect on Liver Histology and Other Parameters

CompoundAnimal ModelSpeciesKey Histological FindingsOther Notable Effects
This compound ANIT-inducedMouseReduced number of necrotic lesions.Increased survival.
UDCA Bile Duct LigationRatReduced bile duct proliferation and connective tissue deposition.[7]Reduced portal pressure and hyperkinetic circulation.[7]

Experimental Protocols

Below is a representative, detailed experimental protocol for a comparative study of this compound and UDCA in a mouse model of cholestasis induced by bile duct ligation (BDL). This protocol is a composite based on standard procedures and methodologies reported in the literature.

Title: A Comparative Study of the Efficacy of this compound and Ursodeoxycholic Acid in a Mouse Model of Obstructive Cholestasis.

1. Animals:

  • Species: Male C57BL/6 mice.

  • Age: 8-10 weeks.

  • Housing: Standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.

  • Acclimatization: Animals are acclimatized for at least one week before the start of the experiment.

2. Experimental Groups (n=8-10 per group):

  • Group 1: Sham + Vehicle: Mice undergo a sham operation and receive the vehicle control.

  • Group 2: BDL + Vehicle: Mice undergo BDL and receive the vehicle control.

  • Group 3: BDL + this compound: Mice undergo BDL and receive this compound (e.g., 15 mg/kg/day, p.o.).

  • Group 4: BDL + UDCA: Mice undergo BDL and receive UDCA (e.g., 25 mg/kg/day, p.o.).

3. Bile Duct Ligation (BDL) Procedure:

  • Anesthesia: Mice are anesthetized with isoflurane.

  • Surgical Procedure: A midline laparotomy is performed to expose the common bile duct. The bile duct is double-ligated with 6-0 silk sutures and then transected between the two ligatures.

  • Sham Operation: In the sham group, the common bile duct is exposed but not ligated or transected.

  • Post-operative Care: Animals receive appropriate post-operative analgesia and are monitored daily for signs of distress.

4. Drug Administration:

  • Route: Oral gavage (p.o.).

  • Frequency: Once daily.

  • Duration: Treatment starts 24 hours after surgery and continues for 14 days.

  • Vehicle: To be determined based on the solubility of this compound (e.g., 0.5% carboxymethylcellulose).

5. Outcome Measures (at day 14 post-BDL):

  • Serum Analysis: Blood is collected via cardiac puncture. Serum levels of alkaline phosphatase (ALP), total bilirubin, alanine aminotransferase (ALT), aspartate aminotransferase (AST), and total bile acids are measured using standard biochemical assays.

  • Liver Histology: The liver is harvested, weighed, and a portion is fixed in 10% neutral buffered formalin. Paraffin-embedded sections are stained with Hematoxylin and Eosin (H&E) to assess necrosis and inflammation, and with Sirius Red to quantify fibrosis. A semi-quantitative scoring system is used for histological evaluation by a blinded pathologist.

  • Gene Expression Analysis (qRT-PCR): A portion of the liver is snap-frozen in liquid nitrogen. RNA is extracted, and quantitative real-time PCR is performed to measure the expression of key genes involved in bile acid synthesis (Cyp7a1), transport (Bsep, Ostα), and fibrosis (Col1a1, Acta2, Timp1).

  • Protein Analysis (Western Blot): Protein lysates from liver tissue are used to determine the levels of key signaling proteins.

6. Statistical Analysis:

  • Data are presented as mean ± standard error of the mean (SEM).

  • Statistical significance between groups is determined using one-way ANOVA followed by a post-hoc test (e.g., Tukey's or Dunnett's).

  • A p-value of < 0.05 is considered statistically significant.

Mandatory Visualizations: Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and UDCA in the context of cholestasis.

Caption: this compound Signaling Pathway in Cholestasis.

UDCA_Signaling_Pathway UDCA UDCA Hydrophilic_BA_Pool ↑ Hydrophilic Bile Acid Pool UDCA->Hydrophilic_BA_Pool Cytoprotection Cytoprotection UDCA->Cytoprotection PKC_MAPK Activation of PKC & MAPK Pathways UDCA->PKC_MAPK Mitochondria Inhibition of Mitochondrial Membrane Permeabilization Cytoprotection->Mitochondria Apoptosis ↓ Apoptosis Mitochondria->Apoptosis Transporter_Insertion ↑ Insertion of BSEP, MRP2 into Canalicular Membrane PKC_MAPK->Transporter_Insertion Choleretic_Effect ↑ Choleretic Effect Transporter_Insertion->Choleretic_Effect

Caption: UDCA's Multifactorial Mechanisms in Cholestasis.

Conclusion

This compound and UDCA represent two distinct therapeutic strategies for cholestasis. UDCA offers broad cytoprotective and choleretic effects, backed by extensive clinical use. This compound, as a dual FXR and GPBAR1 agonist, provides a targeted approach to modulate the underlying pathophysiology of bile acid dysregulation.

The preclinical data, although not from direct comparative studies in a cholestasis model, suggest that this compound holds promise in reducing markers of cholestatic liver injury. A head-to-head comparison of this compound and UDCA in a well-defined cholestasis model, such as the BDL model outlined in this guide, is warranted to definitively establish their comparative efficacy. Future research should also explore the potential for combination therapy, as the distinct mechanisms of action of this compound and UDCA may offer synergistic benefits in the treatment of cholestatic liver diseases.

References

A Comparative Analysis of BAR502 and Fibrates for the Treatment of Liver Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel dual FXR/TGR5 agonist, BAR502, and the established class of PPARα agonists, fibrates, for the treatment of liver diseases such as Non-Alcoholic Steatohepatitis (NASH) and cholestatic conditions. This analysis is supported by preclinical and clinical experimental data to inform research and development efforts in hepatology.

Executive Summary

This compound and fibrates represent two distinct therapeutic strategies for liver disease, targeting different nuclear receptors and signaling pathways. This compound, a dual agonist for the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (TGR5), has demonstrated promising preclinical efficacy in models of NASH by improving steatosis, inflammation, and fibrosis. Fibrates, primarily agonists of the peroxisome proliferator-activated receptor-alpha (PPARα), have a long-standing clinical history for dyslipidemia and have shown benefits in liver function, particularly in cholestatic liver diseases like Primary Biliary Cholangitis (PBC) and, to a lesser extent, in Non-Alcoholic Fatty Liver Disease (NAFLD). While direct comparative studies are lacking, this guide synthesizes available data to highlight the distinct mechanisms, efficacy profiles, and experimental foundations of these two classes of drugs.

Mechanism of Action: A Tale of Two Receptors

The therapeutic effects of this compound and fibrates in the liver are mediated by their interaction with distinct nuclear receptors, leading to the modulation of different gene expression programs.

This compound: Dual Agonism of FXR and TGR5

This compound is a semi-synthetic bile acid analogue that potently activates both FXR and TGR5.[1][2] This dual agonism provides a multi-faceted approach to treating liver disease:

  • FXR Activation: As a nuclear receptor highly expressed in the liver and intestine, FXR is a key regulator of bile acid, lipid, and glucose homeostasis.[3][4] Its activation by this compound leads to the induction of Small Heterodimer Partner (SHP), which in turn represses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[5][6] This pathway is crucial for controlling bile acid levels and protecting hepatocytes from bile acid-induced toxicity.

  • TGR5 Activation: TGR5 is a G protein-coupled receptor found on various cell types, including cholangiocytes and Kupffer cells.[7] Its activation by this compound is linked to anti-inflammatory effects and the stimulation of glucagon-like peptide-1 (GLP-1) secretion, which can improve glucose tolerance.[5][6]

BAR502_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TGR5 TGR5 This compound->TGR5 Activates FXR_inactive FXR (inactive) This compound->FXR_inactive Enters cell and binds Anti-inflammatory\nEffects Anti-inflammatory Effects TGR5->Anti-inflammatory\nEffects Leads to GLP-1 Secretion GLP-1 Secretion TGR5->GLP-1 Secretion Stimulates FXR_active FXR (active) FXR_inactive->FXR_active Conformational change FXR_RXR_complex FXR-RXR Complex FXR_active->FXR_RXR_complex Heterodimerizes with RXR RXR RXR->FXR_RXR_complex FXRE FXR Response Element (FXRE) FXR_RXR_complex->FXRE Binds to SHP_gene SHP Gene FXRE->SHP_gene Promotes transcription of CYP7A1_gene CYP7A1 Gene SHP_gene->CYP7A1_gene Inhibits transcription of

Fibrates: PPARα Agonism

Fibrates, such as fenofibrate (B1672516), bezafibrate (B1666932), and pemafibrate (B1668597), exert their effects primarily through the activation of PPARα.[8][9] PPARα is a nuclear receptor that plays a central role in the regulation of lipid metabolism, particularly in the liver.[10][11] Activation of PPARα leads to:

  • Increased Fatty Acid Oxidation: PPARα upregulates the expression of genes involved in the uptake and beta-oxidation of fatty acids in both mitochondria and peroxisomes.[10] This helps to reduce the accumulation of lipids in hepatocytes.

  • Reduced Triglyceride Synthesis: Fibrates decrease the hepatic production of very-low-density lipoprotein (VLDL), the primary carrier of triglycerides in the blood.[8]

  • Anti-inflammatory Effects: PPARα activation can also exert anti-inflammatory effects by inhibiting the activity of pro-inflammatory transcription factors such as NF-κB.[12]

Fibrates_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fibrate Fibrate PPARa_inactive PPARα (inactive) Fibrate->PPARa_inactive Enters cell and binds PPARa_active PPARα (active) PPARa_inactive->PPARa_active Conformational change PPARa_RXR_complex PPARα-RXR Complex PPARa_active->PPARa_RXR_complex Heterodimerizes with RXR RXR RXR->PPARa_RXR_complex PPRE PPAR Response Element (PPRE) PPARa_RXR_complex->PPRE Binds to NF-κB NF-κB PPARa_RXR_complex->NF-κB Inhibits Fatty_Acid_Oxidation_Genes Fatty Acid Oxidation Genes (e.g., CPT1, ACOX1) PPRE->Fatty_Acid_Oxidation_Genes Promotes transcription of Lipid_Metabolism_Genes Lipid Metabolism Genes PPRE->Lipid_Metabolism_Genes Regulates transcription of Inflammation Inflammation NF-κB->Inflammation

Comparative Efficacy Data

The following tables summarize the available quantitative data for this compound and various fibrates in relevant preclinical and clinical models of liver disease. It is important to note that these data are not from head-to-head trials and thus, direct comparisons should be made with caution.

Table 1: Preclinical Efficacy of this compound in a Mouse Model of NASH[6][13][14]
ParameterControl (HFD)This compound Treated% Change vs Control
Body Weight Gain ~30-35% increase~10% reduction↓ ~10%
Liver Steatosis Score Significantly increasedReduced
Liver Inflammation Score Significantly increasedReduced
Liver Fibrosis Score Significantly increasedReduced
Serum AST ElevatedReduced
Serum Cholesterol ElevatedReduced
Serum Triglycerides ElevatedReduced
Serum HDL DecreasedIncreased
Hepatic SREBP-1c mRNA IncreasedReduced
Hepatic FAS mRNA IncreasedReduced
Hepatic α-SMA mRNA IncreasedReduced
Hepatic Collagen α1 mRNA IncreasedReduced

Data synthesized from studies in high-fat diet (HFD) and fructose-fed mouse models of NASH.

Table 2: Clinical Efficacy of Fibrates in Liver Disease
DrugDiseaseKey FindingsReference
Fenofibrate NAFLD- Significant decrease in triglycerides, glucose, ALP, and GGT. - Reduction in the proportion of patients with abnormal ALT (93.7% to 62.5%) and AST (50% to 18.7%). - Minimal effect on liver histology (steatosis, inflammation, fibrosis).[13]
Bezafibrate PBC (inadequate response to UDCA)- 31% of patients achieved a complete biochemical response (vs. 0% with placebo). - 67% of patients achieved normal ALP levels (vs. 2% with placebo). - Improved non-invasive measures of liver fibrosis.[5]
Pemafibrate PBC (inadequate response to UDCA)- Significant decrease in AST, ALT, GGT, and ALP after 12 months. - In patients switched from other fibrates, significant improvement in eGFR and creatinine (B1669602) was observed.[14]

Experimental Protocols

This compound Preclinical Model of NASH[6][13][14]
  • Animal Model: Male C57BL/6J mice.

  • Disease Induction: Mice were fed a high-fat diet (HFD) and fructose (B13574) in drinking water for 18-19 weeks to induce NASH-like features, including steatohepatitis and fibrosis.

  • Treatment: In the therapeutic intervention model, mice were kept on the HFD for 9 weeks to establish the disease, and then randomized to receive either HFD alone or HFD in combination with this compound (15-30 mg/kg/day) administered by oral gavage for the subsequent 9-10 weeks.

  • Key Analyses:

    • Biochemical Analysis: Serum levels of AST, ALT, cholesterol, triglycerides, and HDL were measured.

    • Histological Analysis: Liver sections were stained with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and ballooning, and with Sirius Red to evaluate fibrosis. A NAFLD Activity Score (NAS) was calculated.

    • Gene Expression Analysis: Hepatic mRNA levels of genes involved in lipid metabolism (SREBP-1c, FAS), inflammation (MCP-1), and fibrosis (α-SMA, collagen α1) were quantified by RT-PCR.

Experimental_Workflow_this compound cluster_induction Disease Induction cluster_treatment Treatment Phase cluster_analysis Analysis Induction Male C57BL/6J Mice (8 weeks) HFD High-Fat Diet + Fructose (9 weeks) Induction->HFD Randomization Randomization HFD->Randomization Control Control Group (HFD) Randomization->Control BAR502_Group This compound Group (HFD + 15-30 mg/kg/day this compound) (9-10 weeks) Randomization->BAR502_Group Analysis_Node Endpoint Analysis Biochemistry Serum Biochemistry (AST, ALT, Lipids) Histology Liver Histology (H&E, Sirius Red) Gene_Expression Gene Expression (RT-PCR)

Fibrate Clinical Trials
  • Fenofibrate in NAFLD: [13]

    • Study Design: A pilot study with 16 patients with biopsy-confirmed NAFLD.

    • Treatment: Patients received 200 mg/day of fenofibrate for 48 weeks.

    • Assessments: Clinical and biochemical follow-up was conducted every 3 months, with a liver biopsy performed at the beginning and end of the study.

  • Bezafibrate in PBC: [5]

    • Study Design: A 24-month, double-blind, placebo-controlled, phase 3 trial involving 100 patients with an inadequate response to ursodeoxycholic acid (UDCA).

    • Treatment: Patients were randomized to receive either 400 mg/day of bezafibrate or a placebo, in addition to their ongoing UDCA therapy.

    • Primary Outcome: A complete biochemical response, defined as normal levels of total bilirubin, alkaline phosphatase, aminotransferases, albumin, and a normal prothrombin index at 24 months.

  • Pemafibrate in PBC: [14]

    • Study Design: A nationwide, multicenter study in Japan with 61 patients with PBC who had an inadequate response to prior therapy.

    • Treatment: Patients were either started on pemafibrate in addition to UDCA (add-on group) or switched from another fibrate to pemafibrate while continuing UDCA (switch group).

    • Assessments: Changes in AST, ALT, GGT, ALP, and GLOBE scores were retrospectively analyzed.

Safety and Tolerability

This compound: Preclinical studies have not reported significant adverse effects.[6][15][16] However, as this compound is in the early stages of clinical development, comprehensive safety data in humans is not yet available.

Fibrates: Fibrates are generally well-tolerated, but some potential side effects have been noted:[8][9][17][18]

  • Liver: Mild and transient elevations in serum aminotransferases can occur.[9] Although rare, severe liver injury has been reported.

  • Muscle: Myopathy, particularly when used in combination with statins, is a known risk.[8]

  • Kidney: Increases in serum creatinine have been observed.[5]

  • Gastrointestinal: Nausea and abdominal discomfort are among the more common side effects.

  • Other: Fibrates may increase the risk of gallstones.[8]

Conclusion

This compound and fibrates offer distinct and potentially complementary approaches to the treatment of liver disease. This compound, with its dual FXR/TGR5 agonism, presents a novel mechanism that preclinical data suggests can address multiple facets of NASH pathology, including steatosis, inflammation, and fibrosis. Fibrates, as established PPARα agonists, have demonstrated clinical utility in improving liver biochemical markers, particularly in cholestatic diseases, and show some positive effects in NAFLD, although their impact on liver histology appears limited.

For drug development professionals, the multi-targeted approach of this compound may hold significant promise for the complex pathophysiology of NASH. Further clinical investigation is needed to establish its safety and efficacy in humans. For researchers and scientists, the distinct signaling pathways activated by this compound and fibrates offer fertile ground for investigating the intricate molecular mechanisms underlying liver disease and for exploring potential combination therapies. The data presented in this guide underscores the importance of a nuanced, target-based approach to the development of new therapeutics for liver disorders.

References

BAR502: A Comparative Analysis of a Dual FXR/GPBAR1 Agonist Against Other Farnesoid X Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of therapeutic development for metabolic and liver diseases, Farnesoid X Receptor (FXR) agonists have emerged as a promising class of drugs. This guide provides a comparative overview of BAR502, a novel dual FXR and G-protein coupled bile acid receptor 1 (GPBAR1) agonist, against other prominent FXR agonists. The following sections detail the comparative efficacy, underlying mechanisms of action, and experimental protocols from key preclinical studies, offering researchers and drug development professionals a comprehensive resource for evaluation.

Comparative Efficacy of FXR Agonists

The therapeutic potential of FXR agonists is primarily evaluated based on their potency in activating FXR and their subsequent effects on target gene expression and disease models. This compound distinguishes itself as a dual agonist, also targeting GPBAR1, which may offer a synergistic therapeutic profile. The following tables summarize the in vitro potency and key preclinical findings for this compound and other notable FXR agonists.

In Vitro Potency

The half-maximal effective concentration (EC50) or inhibitory concentration (IC50) is a key measure of a drug's potency. A lower value indicates higher potency.

CompoundTarget(s)EC50/IC50Reference(s)
This compound FXRIC50: 2 µM[1]
GPBAR1IC50: 0.4 µM[1]
Obeticholic Acid (OCA)FXREC50: 99 nM[2]
TropifexorFXREC50: 0.2 nM[3][4]
CilofexorFXREC50: 43 nM[5]
NidufexorFXR (Partial Agonist)-[6][7]

Note: Direct comparison of EC50/IC50 values across different studies should be done with caution due to potential variations in experimental assays.

Preclinical Efficacy in NASH Models

Animal models of non-alcoholic steatohepatitis (NASH) are crucial for evaluating the in vivo efficacy of FXR agonists. The data below is collated from various preclinical studies.

CompoundModelKey FindingsReference(s)
This compound High-Fat Diet (HFD) + Fructose-induced NASH in miceReduced steatosis, inflammation, and fibrosis scores. Increased insulin (B600854) sensitivity and HDL levels. Promoted browning of white adipose tissue.[1]
Obeticholic Acid (OCA)Methionine-choline-deficient (MCD) diet-induced NASH in miceImproved hepatic steatosis and inflammation. Inhibited NLRP3 inflammasome activation.
CilofexorRat NASH modelReduced hepatic fibrosis and portal hypertension.
TropifexorRodent models of NASHAmeliorated fibrotic NASH pathologies.

Signaling Pathways

Activation of FXR and GPBAR1 by this compound initiates distinct but complementary signaling cascades that contribute to its therapeutic effects.

FXR Signaling Pathway

FXR is a nuclear receptor that, upon activation by an agonist, forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to FXR response elements (FXREs) on the DNA, regulating the transcription of target genes involved in bile acid, lipid, and glucose metabolism.

FXR_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FXR_Agonist FXR Agonist (e.g., this compound) FXR FXR FXR_RXR_complex FXR-RXR Heterodimer FXR->FXR_RXR_complex RXR RXR RXR->FXR_RXR_complex FXRE FXR Response Element (FXRE) on DNA FXR_RXR_complex->FXRE Binds to Target_Genes Target Gene Transcription FXRE->Target_Genes Regulates

FXR nuclear receptor signaling pathway.
GPBAR1 Signaling Pathway

GPBAR1 is a G-protein coupled receptor located on the cell membrane. Its activation by agonists like this compound leads to the production of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA) and triggers downstream signaling events, including the release of glucagon-like peptide-1 (GLP-1).

GPBAR1_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPBAR1_Agonist GPBAR1 Agonist (e.g., this compound) GPBAR1 GPBAR1 G_Protein G Protein GPBAR1->G_Protein Activates AC Adenylate Cyclase (AC) G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Signaling (e.g., GLP-1 release) PKA->Downstream

GPBAR1 membrane receptor signaling pathway.

Experimental Protocols

The following provides a generalized experimental protocol for inducing NASH in mice and evaluating the efficacy of FXR agonists, based on methodologies reported in preclinical studies of this compound.

NASH Induction and Treatment Protocol

This workflow outlines the key stages of a typical preclinical efficacy study for an FXR agonist in a diet-induced NASH model.

NASH_Protocol Diet Dietary Intervention (e.g., High-Fat Diet + Fructose (B13574) in drinking water for 12-16 weeks) Treatment Treatment Initiation (e.g., Daily oral gavage with vehicle or FXR agonist) Diet->Treatment Monitoring In-life Monitoring (Body weight, food/water intake, glucose tolerance tests) Treatment->Monitoring Endpoint Study Endpoint (e.g., after 8-12 weeks of treatment) Monitoring->Endpoint Analysis Endpoint Analysis (Blood chemistry, liver histology, gene expression) Endpoint->Analysis

Experimental workflow for NASH preclinical studies.

1. Animal Model:

  • Species: C57BL/6J mice are commonly used due to their susceptibility to diet-induced metabolic diseases.

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

2. NASH Induction:

  • Diet: Mice are fed a Western-style diet high in fat (e.g., 45-60% kcal from fat) and cholesterol, often supplemented with fructose in the drinking water.[4]

  • Duration: The diet is typically administered for a period of 12 to 24 weeks to induce a NASH phenotype with significant steatosis, inflammation, and fibrosis.[4]

3. Drug Administration:

  • Route: Test compounds, such as this compound, are typically administered via oral gavage.

  • Dosing: The dosage and frequency are determined by preliminary pharmacokinetic and pharmacodynamic studies. For example, this compound has been administered at doses ranging from 15-30 mg/kg/day.[8]

  • Groups: Study groups typically include a control group on a standard chow diet, a NASH group receiving the high-fat diet and vehicle, and one or more treatment groups receiving the high-fat diet and the test compound at different doses.

4. Efficacy Evaluation:

  • Metabolic Parameters: Body weight, food and water intake, and glucose and insulin tolerance tests are monitored throughout the study.

  • Serum Biochemistry: At the end of the study, blood is collected to measure levels of liver enzymes (ALT, AST), lipids (triglycerides, cholesterol), and bile acids.

  • Liver Histology: Livers are harvested, weighed, and a portion is fixed in formalin for histological analysis. Sections are stained with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and ballooning, and with Sirius Red or Masson's trichrome to quantify fibrosis.

  • Gene Expression Analysis: Another portion of the liver is snap-frozen for RNA extraction and analysis of target gene expression (e.g., markers of fibrosis, inflammation, and lipid metabolism) by quantitative real-time PCR (qRT-PCR) or RNA sequencing.

Conclusion

This compound presents a unique profile as a dual FXR and GPBAR1 agonist. While in vitro potency for FXR activation appears lower than some second-generation, highly selective FXR agonists like tropifexor, its dual agonism may offer a broader spectrum of beneficial metabolic effects. Preclinical studies have demonstrated the efficacy of this compound in ameliorating key features of NASH, including steatosis, inflammation, and fibrosis. A direct comparative clinical trial would be necessary to definitively establish the relative efficacy and safety of this compound against other FXR agonists. The detailed experimental protocols provided herein offer a framework for the continued investigation and comparison of these promising therapeutic agents.

References

A Mechanistic Comparison of BAR502 and Tropifexor: Dual versus Selective FXR Agonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The farnesoid X receptor (FXR) has emerged as a critical regulator of bile acid, lipid, and glucose metabolism, making it a prime therapeutic target for non-alcoholic steatohepatitis (NASH) and other metabolic diseases. This guide provides a detailed comparison of two prominent FXR agonists, BAR502 and tropifexor (B611488), highlighting their distinct mechanisms of action, supported by experimental data.

Overview of this compound and Tropifexor

This compound is a steroidal, non-bile acid dual agonist that targets both FXR and the G protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5).[1][2] Its dual-action mechanism offers the potential for synergistic effects on metabolism and inflammation.

Tropifexor (LJN452) is a highly potent and selective, non-bile acid FXR agonist.[3][4] Its high selectivity is designed to maximize FXR-mediated benefits while minimizing potential off-target effects.

Comparative Analysis of In Vitro Potency and Selectivity

A direct head-to-head comparison of this compound and tropifexor in the same experimental setting is not publicly available. The following tables summarize the reported potencies from separate studies. It is important to note that variations in experimental protocols and assay conditions can influence these values, and therefore, a direct comparison should be made with caution.

Table 1: Comparative In Vitro Potency on FXR and GPBAR1

CompoundTargetAssay TypeReported Potency (EC50/IC50)Reference
This compound FXRTransactivation Assay~1-2 µM (IC50)[5][6]
GPBAR1cAMP Assay~0.4-0.9 µM (IC50)[5]
Tropifexor FXRHTRF Assay0.20 nM (EC50)
FXRTranscriptional Activity Assay (BSEP promoter)0.26 nM (EC50)[7]
GPBAR1Not reported (High selectivity for FXR)>10 µM[7]

Signaling Pathways and Mechanism of Action

This compound and tropifexor both activate FXR, a nuclear receptor that forms a heterodimer with the retinoid X receptor (RXR). This complex binds to FXR response elements (FXREs) in the promoter regions of target genes, regulating their transcription. Key FXR target genes include Small Heterodimer Partner (SHP), Bile Salt Export Pump (BSEP), and Fibroblast Growth Factor 19 (FGF19).

In addition to FXR activation, this compound also stimulates GPBAR1, a G protein-coupled receptor that, upon activation, increases intracellular cyclic AMP (cAMP) levels. This leads to the activation of downstream signaling pathways that can influence inflammation and glucose homeostasis.

BAR502_Tropifexor_Signaling cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BAR502_ext This compound GPBAR1 GPBAR1 BAR502_ext->GPBAR1 FXR_inactive FXR BAR502_ext->FXR_inactive Tropifexor_ext Tropifexor Tropifexor_ext->FXR_inactive cAMP cAMP GPBAR1->cAMP Gs FXR_active FXR FXR_inactive->FXR_active Ligand binding RXR_cyto RXR RXR_nuc RXR FXRE FXRE FXR_active->FXRE heterodimerizes with RXR RXR_nuc->FXRE SHP SHP FXRE->SHP transcription BSEP BSEP FXRE->BSEP transcription FGF19 FGF19 FXRE->FGF19 transcription

Figure 1: Signaling pathways of this compound and tropifexor.

In Vivo Experimental Data

Both this compound and tropifexor have demonstrated efficacy in preclinical models of NASH.

Table 2: Summary of In Vivo Effects in NASH Models

FeatureThis compoundTropifexorReference
Model High-fat diet (HFD) and fructose-fed miceDiet-induced NASH mice[8][9]
Body Weight ~10% reductionNo significant change reported[8]
Insulin (B600854) Sensitivity IncreasedImproved[8][10]
Liver Steatosis ReducedMarkedly reduced[7][8]
Inflammation ReducedReduced[7][8]
Fibrosis ReducedReversed[7][8]
FXR Target Gene Expression (Liver) Increased SHP and ABCG5Increased SHP and BSEP[1][7]
FXR/GPBAR1 Target Gene Expression (Intestine) Increased SHP, FGF15, and GLP1Increased SHP and FGF15[1][2]

Experimental Protocols

The following are generalized protocols for the key assays used to characterize this compound and tropifexor.

FXR Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate FXR and induce the expression of a reporter gene (e.g., luciferase) under the control of an FXRE.

  • Cell Culture and Transfection: HepG2 cells are cultured in appropriate media. Cells are then co-transfected with an FXR expression plasmid and a reporter plasmid containing a luciferase gene driven by an FXRE promoter. A control plasmid (e.g., Renilla luciferase) is often co-transfected for normalization.

  • Compound Treatment: Transfected cells are treated with various concentrations of the test compound (this compound or tropifexor) or a vehicle control for 24 hours.

  • Luciferase Assay: After incubation, cells are lysed, and luciferase activity is measured using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Firefly luciferase activity is normalized to Renilla luciferase activity. The fold activation relative to the vehicle control is calculated, and dose-response curves are generated to determine EC50 values.

Reporter_Assay_Workflow start Start cell_culture Culture HepG2 cells start->cell_culture transfection Co-transfect with FXR and Reporter Plasmids cell_culture->transfection compound_treatment Treat with this compound or Tropifexor transfection->compound_treatment incubation Incubate for 24 hours compound_treatment->incubation cell_lysis Lyse cells incubation->cell_lysis luciferase_measurement Measure Luciferase Activity cell_lysis->luciferase_measurement data_analysis Normalize and Calculate EC50 luciferase_measurement->data_analysis end End data_analysis->end

Figure 2: Workflow for an FXR reporter gene assay.
GPBAR1 cAMP Assay

This assay measures the activation of GPBAR1 by quantifying the downstream production of cAMP.

  • Cell Culture: A cell line expressing GPBAR1 (e.g., HEK293T) is cultured in appropriate media.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) or a vehicle control.

  • cAMP Measurement: Intracellular cAMP levels are measured using a competitive immunoassay or a reporter-based system (e.g., HTRF).

  • Data Analysis: Dose-response curves are generated by plotting cAMP concentration against the compound concentration to determine EC50 values.

In Vivo NASH Model

Animal models are used to evaluate the therapeutic efficacy of compounds in a physiological setting.

  • Induction of NASH: Mice are fed a high-fat diet supplemented with fructose (B13574) and cholesterol for an extended period (e.g., 18-26 weeks) to induce a NASH phenotype, including steatosis, inflammation, and fibrosis.[7][8]

  • Compound Administration: Once NASH is established, animals are treated with this compound, tropifexor, or a vehicle control, typically via oral gavage, for a specified duration (e.g., 4-8 weeks).[7][8]

  • Endpoint Analysis: At the end of the treatment period, various parameters are assessed, including:

    • Metabolic parameters: Body weight, glucose tolerance, insulin sensitivity.

    • Serum biomarkers: ALT, AST, lipids.

    • Histopathology: Liver sections are stained (e.g., H&E, Sirius Red) to evaluate steatosis, inflammation, and fibrosis.

    • Gene expression analysis: RNA is extracted from liver and intestinal tissues to quantify the expression of target genes by qPCR.

Conclusion

This compound and tropifexor represent two distinct approaches to targeting FXR for the treatment of NASH. Tropifexor is a highly potent and selective FXR agonist, while this compound offers a dual-agonist mechanism by also targeting GPBAR1. The available data suggest that both compounds are effective in preclinical models of NASH, though their differing potencies and receptor selectivity profiles may lead to different therapeutic outcomes and side-effect profiles. The choice between a selective and a dual-agonist approach will likely depend on the specific therapeutic goals and patient population. Further head-to-head comparative studies are needed to fully elucidate the relative merits of these two promising therapeutic candidates.

References

Validating BAR502's Dual Mechanism of Action in Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

BAR502, a synthetic dual agonist for the farnesoid X receptor (FXR) and G-protein coupled bile acid receptor 1 (GPBAR1), has demonstrated significant therapeutic potential in preclinical models of non-alcoholic steatohepatitis (NASH) and other metabolic diseases. Its efficacy is attributed to the simultaneous activation of these two key receptors involved in bile acid signaling, glucose homeostasis, and lipid metabolism. This guide provides a comparative analysis of this compound's performance, supported by experimental data from knockout mouse models, to validate its receptor-specific effects.

Unraveling the Dual Agonist Activity of this compound

This compound's therapeutic effects stem from its ability to concurrently activate both FXR, a nuclear receptor that regulates the expression of genes involved in bile acid, lipid, and glucose metabolism, and GPBAR1 (also known as TGR5), a cell surface receptor that modulates inflammation and energy expenditure.[1][2] In wild-type mouse models of diet-induced NASH, this compound has been shown to reduce liver steatosis, inflammation, and fibrosis.[3][4] It achieves this by beneficially modulating the expression of key metabolic and inflammatory genes.[1][5]

To definitively attribute these effects to the engagement of FXR and GPBAR1, studies utilizing knockout mouse models, which lack one of these receptors, are essential. This approach allows for the dissection of the specific contributions of each receptor to the overall therapeutic effect of this compound.

Evidence from GPBAR1 Knockout Models

To validate the GPBAR1-mediated effects of this compound, a study was conducted on a model of cholestatic liver injury induced by alpha-naphthylisothiocyanate (ANIT) in both wild-type (GPBAR1+/+) and GPBAR1 knockout (GPBAR1-/-) mice.[6][7] Treatment with this compound resulted in a significant improvement in liver injury markers in both genotypes.[6][7] This finding indicates that while GPBAR1 activation contributes to the beneficial effects of this compound, the compound retains significant hepatoprotective activity even in the absence of this receptor, highlighting the critical role of FXR activation.

Comparative Efficacy of this compound in Wild-Type vs. GPBAR1 Knockout Mice
ParameterGenotypeTreatmentResult
Serum Bilirubin GPBAR1+/+ANITIncreased
GPBAR1+/+ANIT + this compoundSignificantly Reduced
GPBAR1-/-ANITIncreased
GPBAR1-/-ANIT + this compoundSignificantly Reduced
Serum Alkaline Phosphatase GPBAR1+/+ANITIncreased
GPBAR1+/+ANIT + this compoundSignificantly Reduced
GPBAR1-/-ANITIncreased
GPBAR1-/-ANIT + this compoundSignificantly Reduced
Serum AST GPBAR1+/+ANITIncreased
GPBAR1+/+ANIT + this compoundSignificantly Reduced
GPBAR1-/-ANITIncreased
GPBAR1-/-ANIT + this compoundSignificantly Reduced

Insights from FXR Knockout Models with a Structurally Similar Dual Agonist

Direct studies of this compound in FXR knockout mice are not yet available in the published literature. However, research on INT-767, another potent dual FXR/GPBAR1 agonist, in FXR-null mice provides valuable insights into the FXR-dependent mechanisms that are likely shared by this compound. A study investigating the effects of INT-767 in a Western diet-induced model of NASH found that the therapeutic benefits of the dual agonist were absent in FXR-null mice, while they were still present in TGR5 (GPBAR1)-null mice.[8] This strongly suggests that the primary therapeutic effects of this class of dual agonists in NASH are mediated through FXR.[8]

Key Findings from INT-767 (Dual FXR/GPBAR1 Agonist) in Knockout Mice
ParameterGenotypeTreatmentOutcome
Hepatic Steatosis Wild-TypeWestern Diet + INT-767Reduced
FXR-nullWestern Diet + INT-767No significant improvement
TGR5-nullWestern Diet + INT-767Reduced
Hepatic Inflammation Wild-TypeWestern Diet + INT-767Reduced
FXR-nullWestern Diet + INT-767No significant improvement
TGR5-nullWestern Diet + INT-767Reduced
Hepatic Fibrosis Wild-TypeWestern Diet + INT-767Reduced
FXR-nullWestern Diet + INT-767No significant improvement
TGR5-nullWestern Diet + INT-767Reduced

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental designs discussed, the following diagrams have been generated.

BAR502_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Hepatocyte / Enterocyte This compound This compound GPBAR1 GPBAR1 (TGR5) This compound->GPBAR1 Activates FXR FXR This compound->FXR Activates cAMP cAMP GPBAR1->cAMP FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR PKA PKA cAMP->PKA CREB CREB PKA->CREB Target_Genes_GPBAR1 Target Gene Expression (e.g., GLP-1) CREB->Target_Genes_GPBAR1 FXRE FXR Response Element (FXRE) FXR_RXR->FXRE Binds to Target_Genes_FXR Target Gene Expression (e.g., SHP, FGF15) FXRE->Target_Genes_FXR

This compound dual activation of GPBAR1 and FXR signaling pathways.

Experimental_Workflow cluster_setup Experimental Setup cluster_induction Disease Induction cluster_treatment Treatment Groups cluster_analysis Analysis WT_mice Wild-Type Mice HFD High-Fat Diet (HFD) Induction of NASH WT_mice->HFD KO_mice FXR-/- or GPBAR1-/- Mice KO_mice->HFD WT_control WT + HFD (Vehicle) HFD->WT_control WT_this compound WT + HFD + this compound HFD->WT_this compound KO_control KO + HFD (Vehicle) HFD->KO_control KO_this compound KO + HFD + this compound HFD->KO_this compound Analysis Endpoint Analysis: - Liver Histology - Serum Biochemistry - Gene Expression WT_control->Analysis WT_this compound->Analysis KO_control->Analysis KO_this compound->Analysis

Workflow for validating this compound efficacy in knockout mouse models.

Detailed Experimental Protocols

1. Animal Models and Husbandry:

  • Wild-type, FXR global knockout (FXR-/-), and GPBAR1 global knockout (GPBAR1-/-) mice on a C57BL/6J background are used.

  • Animals are housed in a temperature- and light-controlled environment with ad libitum access to food and water.

  • All animal procedures are conducted in accordance with institutional guidelines for animal care and use.

2. Diet-Induced NASH Model:

  • Non-alcoholic steatohepatitis is induced by feeding mice a high-fat diet (HFD), often supplemented with fructose (B13574) in the drinking water, for a period of 12-28 weeks.[9][10][11]

  • A typical HFD composition is 45-60% kcal from fat.[9][12]

3. This compound Administration:

  • This compound is administered orally via gavage at a typical dose of 15-30 mg/kg body weight per day.[3][13]

  • Treatment is initiated after the establishment of NASH pathology, typically after 8-12 weeks of HFD feeding, and continued for the remainder of the study.

4. Endpoint Analysis:

  • Histological Analysis: Liver tissues are collected, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Sirius Red for collagen deposition to assess fibrosis. A NAFLD Activity Score (NAS) is determined based on the degree of steatosis, lobular inflammation, and hepatocellular ballooning.

  • Serum Biochemistry: Blood is collected for the analysis of liver enzymes (ALT, AST), bilirubin, and lipid profiles (cholesterol, triglycerides) using standard automated analyzers.

  • Gene Expression Analysis: RNA is isolated from liver and intestinal tissues. Quantitative real-time PCR (qRT-PCR) is performed to measure the expression levels of target genes, including those regulated by FXR (e.g., Shp, Fgf15, Cyp7a1) and GPBAR1 (e.g., Glp1).[1]

Conclusion

The validation of this compound's mechanism of action through the use of knockout mouse models provides robust evidence for its dual agonistic activity at both FXR and GPBAR1. While GPBAR1 activation contributes to the overall beneficial metabolic effects, the data strongly indicate that FXR is the primary mediator of the profound anti-steatotic, anti-inflammatory, and anti-fibrotic effects of this compound in the context of NASH. This targeted, dual-receptor engagement underscores the potential of this compound as a promising therapeutic candidate for complex metabolic diseases. Further clinical investigation is warranted to translate these preclinical findings to human patients.

References

Synergistic Efficacy of BAR502 and Ursodeoxycholic Acid (UDCA) in a Preclinical Model of Non-Alcoholic Steatohepatitis (NASH)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of a Novel Combination Therapy

The combination of BAR502, a dual Farnesoid X Receptor (FXR) and G Protein-Coupled Bile Acid Receptor 1 (GPBAR1) agonist, with ursodeoxycholic acid (UDCA) demonstrates significant synergistic effects in reversing the key histopathological features of non-alcoholic steatohepatitis (NASH).[1][2][3] Preclinical studies in a mouse model of NASH have shown that this combination therapy is superior to monotherapy with either agent, leading to a complete reversal of liver damage, including steatosis, inflammation, ballooning, and fibrosis.[1][2][3] This guide provides a detailed comparison of the effects of this compound, UDCA, and their combination, supported by experimental data and protocols.

Comparative Efficacy on Liver Histopathology and Metabolism

In a well-established mouse model of NASH induced by a Western diet, the combination of this compound and UDCA was found to completely reverse the histological damage in the liver.[1][2] While individual treatments with this compound or UDCA offered partial protection, the combinatorial approach attenuated liver steatosis, ballooning, inflammation, and fibrosis to a greater extent.[1][2] Furthermore, the combination therapy reversed the pro-atherogenic lipid profile associated with NASH.[1][2][3]

ParameterWestern Diet (Control)This compoundUDCAThis compound + UDCA
Liver Histopathology
Steatosis ScoreHighPartially ReducedPartially ReducedSignificantly Reduced/Reversed
Ballooning ScoreHighPartially ReducedPartially ReducedSignificantly Reduced/Reversed
Inflammation ScoreHighPartially ReducedPartially ReducedSignificantly Reduced/Reversed
Fibrosis ScoreHighPartially ReducedPartially ReducedSignificantly Reduced/Reversed
Metabolic Parameters
Pro-atherogenic Lipid ProfilePresentNo significant effectNo significant effectReversed
Insulin SensitivityReducedIncreasedIncreasedIncreased
Gene Expression
Inflammatory Markers (Chemokines, Cytokines)HighReducedReducedStrongly Reduced
Bile Acid Metabolism
Liver Bile Acid ContentHighReduced-Reduced
Fecal Bile Acid ExcretionLowIncreasedIncreasedIncreased

Experimental Protocols

The following is a summary of the key experimental methodology used to evaluate the synergy between this compound and UDCA.

Animal Model and Diet-Induced NASH

A model of NAFLD/NASH was induced in C57BL/6J male mice by feeding them a Western diet, rich in fat and fructose, for a period of 10 weeks.[2] This diet effectively mimics the metabolic and histological changes observed in human NASH.

Drug Administration

Following the initial 10 days of the high-fat diet and fructose, mice were administered the following treatments by gavage for an additional 7 weeks[2]:

  • This compound: 30 mg/kg/day

  • UDCA: 30 mg/kg/day

  • This compound + UDCA: 30 mg/kg/day of each compound

Histopathological Analysis

At the end of the treatment period, liver tissues were collected for histological analysis.[2] Liver sections were stained with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and ballooning, and with Sirius Red to evaluate the extent of fibrosis.[2] The severity of these features was scored in a blinded manner across multiple fields per liver.[2]

Gene Expression Analysis

RNA sequencing (RNA-seq) was performed on liver tissue samples to analyze the changes in gene expression profiles among the different treatment groups.[2] This allowed for the identification of key genes and pathways modulated by this compound, UDCA, and their combination, particularly those involved in inflammation and lipid metabolism.[1][2]

Signaling Pathways and Experimental Workflow

The synergistic effects of this compound and UDCA are attributed to their complementary actions on bile acid signaling pathways, primarily through the activation of FXR and GPBAR1.

Synergy_Workflow cluster_model NASH Induction cluster_treatment Treatment Groups (7 weeks) cluster_analysis Outcome Analysis C57BL6J C57BL/6J Mice WD Western Diet (10 weeks) C57BL6J->WD Induces NASH Phenotype This compound This compound (30 mg/kg/day) UDCA UDCA (30 mg/kg/day) Combo This compound + UDCA Control Vehicle Histo Liver Histopathology (H&E, Sirius Red) This compound->Histo RNAseq RNA Sequencing This compound->RNAseq Metabolics Metabolic Profiling This compound->Metabolics UDCA->Histo UDCA->RNAseq UDCA->Metabolics Combo->Histo Combo->RNAseq Combo->Metabolics Control->Histo Control->RNAseq Control->Metabolics

Experimental workflow for evaluating this compound and UDCA synergy.

Signaling_Pathway cluster_ligands Therapeutic Agents cluster_receptors Key Receptors cluster_effects Downstream Effects cluster_outcome Histopathological Improvement This compound This compound FXR FXR This compound->FXR Agonist GPBAR1 GPBAR1 This compound->GPBAR1 Agonist UDCA UDCA UDCA->GPBAR1 Agonist Lipid Regulation of Lipid Metabolism FXR->Lipid BA Bile Acid Homeostasis FXR->BA Inflammation Reduction of Inflammatory Gene Expression GPBAR1->Inflammation Outcome Amelioration of Steatosis, Inflammation, & Fibrosis Lipid->Outcome Inflammation->Outcome BA->Outcome

Simplified signaling pathway of this compound and UDCA synergy.

The combinatorial therapy of this compound and UDCA modulates the expression of up to 85 genes compared to a Western diet-fed model, significantly reducing the expression of inflammatory markers like chemokines and cytokines.[1][3] Additionally, this combination redirects bile acid metabolism towards species that are GPBAR1 agonists, while simultaneously reducing liver bile acid content and increasing fecal excretion.[1][3] These multifaceted effects underscore the potential of a this compound and UDCA combination therapy for the treatment of NAFLD and NASH.[1][3]

References

A Comparative Analysis of BAR502 and Selective GPBAR1 Agonists in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between multi-target and selective compounds is critical for advancing therapeutic strategies. This guide provides an objective comparison of the dual Farnesoid X Receptor (FXR) and G-protein coupled bile acid receptor 1 (GPBAR1) agonist, BAR502, with selective GPBAR1 agonists, supported by experimental data and detailed methodologies.

This compound is a steroidal dual agonist that engages both FXR, a nuclear receptor, and GPBAR1, a cell surface receptor, which are key regulators of bile acid, glucose, and lipid metabolism. In contrast, selective GPBAR1 agonists are designed to specifically target GPBAR1, offering a more focused mechanism of action. This comparative analysis will delve into their respective potencies, signaling pathways, and therapeutic effects observed in preclinical models, particularly in the context of non-alcoholic steatohepatitis (NASH).

Quantitative Comparison of Agonist Potency

The following table summarizes the in vitro potency of this compound and representative selective GPBAR1 agonists. Potency is a critical factor in determining the potential therapeutic efficacy and dosing of a compound.

CompoundTarget(s)EC50 / IC50Assay TypeReference
This compound FXRIC50: 2 µMTransactivation Assay[1]
GPBAR1IC50: 0.4 µMTransactivation Assay[1]
BAR501 GPBAR1EC50: 1 µMTransactivation Assay[2][3][4][5][6]
FXRNo significant activity-[3][4]
INT-777 GPBAR1EC50: 0.82 µMcAMP Production Assay[7][8]
GPBAR1EC50: 0.18 µMTransactivation Assay[9]

Signaling Pathways

Activation of GPBAR1 and FXR by their respective agonists triggers distinct downstream signaling cascades that culminate in a range of physiological responses.

GPBAR1 Signaling Pathway

GPBAR1 activation primarily leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP)[10][11]. This elevation in cAMP activates Protein Kinase A (PKA), which in turn can modulate various cellular processes, including the inhibition of the pro-inflammatory NF-κB pathway and the promotion of glucagon-like peptide-1 (GLP-1) secretion[10][12].

GPBAR1_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Agonist GPBAR1 GPBAR1 Agonist->GPBAR1 AC Adenylyl Cyclase GPBAR1->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates NFkB_inhibition Inhibition of NF-κB Pathway PKA->NFkB_inhibition GLP1_secretion GLP-1 Secretion PKA->GLP1_secretion

GPBAR1 Signaling Cascade
FXR Signaling Pathway

As a nuclear receptor, FXR, upon activation by an agonist like this compound, forms a heterodimer with the Retinoid X Receptor (RXR)[13][14]. This complex then binds to FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription[13][15]. Key target genes include those involved in bile acid synthesis and transport, such as the small heterodimer partner (SHP) and the bile salt export pump (BSEP)[14][15].

FXR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist Agonist FXR FXR Agonist->FXR Activates FXR_RXR_Complex FXR/RXR Heterodimer FXR->FXR_RXR_Complex RXR RXR RXR->FXR_RXR_Complex FXRE FXR Response Element FXR_RXR_Complex->FXRE Binds to Gene_Transcription Target Gene Transcription (e.g., SHP, BSEP) FXRE->Gene_Transcription Modulates

FXR Nuclear Receptor Signaling

Preclinical Efficacy in a Mouse Model of NASH

Both this compound and selective GPBAR1 agonists have demonstrated therapeutic potential in preclinical models of NASH. The following table summarizes key findings from studies utilizing a high-fat diet (HFD) induced mouse model of NASH.

ParameterThis compound (Dual Agonist)BAR501 (Selective GPBAR1 Agonist)Reference
Body Weight ~10% reductionNot specified in direct comparison[16][17]
Liver Steatosis Significant reductionAttenuates hepatic fat deposition[16][18][19]
Liver Inflammation Reduction in inflammatory markersReduces inflammatory markers[18][19]
Liver Fibrosis Reduction in fibrosis scoresAttenuates development of fibrosis[16]
Insulin Sensitivity IncreasedNot specified in direct comparison[16]
Adipose Tissue Browning Promotes browning of white adipose tissueNot specified in direct comparison[16][17]

Experimental Protocols

GPBAR1 Activation Assay (cAMP Measurement)

This protocol outlines a common method for determining the agonist activity of a test compound on GPBAR1 by measuring intracellular cAMP levels.

GPBAR1_Assay_Workflow Cell_Seeding 1. Seed HEK293 cells expressing GPBAR1 Compound_Addition 2. Add test compound (e.g., this compound, BAR501) Cell_Seeding->Compound_Addition Incubation 3. Incubate for a defined period Compound_Addition->Incubation Cell_Lysis 4. Lyse cells Incubation->Cell_Lysis cAMP_Detection 5. Measure intracellular cAMP (e.g., HTRF, ELISA) Cell_Lysis->cAMP_Detection Data_Analysis 6. Generate dose-response curves and calculate EC50 cAMP_Detection->Data_Analysis

GPBAR1 cAMP Assay Workflow

Detailed Methodology:

  • Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably expressing human GPBAR1 are cultured in a suitable medium (e.g., DMEM with 10% FBS) and seeded into 96-well plates.

  • Compound Preparation: Test compounds (this compound, selective GPBAR1 agonists) are serially diluted in an appropriate assay buffer.

  • Stimulation: The cell culture medium is replaced with the compound dilutions, and the cells are incubated for a specific time (e.g., 30 minutes) at 37°C.

  • Cell Lysis: After incubation, the cells are lysed to release intracellular components, including cAMP.

  • cAMP Measurement: Intracellular cAMP levels are quantified using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA)[20][21].

  • Data Analysis: The results are used to generate dose-response curves, from which the EC50 value for each compound is calculated.

FXR Transactivation Assay

This reporter gene assay is used to measure the ability of a compound to activate FXR-mediated gene transcription.

Detailed Methodology:

  • Cell Culture and Transfection: A suitable cell line, such as HepG2 or HEK293T, is seeded in 96-well plates. The cells are then co-transfected with an FXR expression plasmid, an RXRα expression plasmid, and a luciferase reporter plasmid containing FXR response elements (FXREs)[22][23][24][25][26]. A constitutively expressed reporter (e.g., Renilla luciferase) is often included for normalization.

  • Compound Treatment: After an overnight incubation to allow for plasmid expression, the cells are treated with various concentrations of the test compound (e.g., this compound).

  • Incubation: The cells are incubated with the compound for 18-24 hours to allow for FXR activation and subsequent luciferase expression[23].

  • Lysis and Luciferase Measurement: The cells are lysed, and the luciferase activity is measured using a luminometer. The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in transfection efficiency and cell number.

  • Data Analysis: The fold induction of luciferase activity relative to a vehicle control is calculated for each compound concentration to generate a dose-response curve and determine the EC50 value.

Conclusion

The dual agonist this compound offers a multi-faceted approach by targeting both FXR and GPBAR1, leading to a broad spectrum of effects on metabolism and inflammation. This dual activity may be advantageous in complex multifactorial diseases like NASH, as evidenced by its ability to reduce steatosis, inflammation, and fibrosis while also promoting beneficial systemic effects like adipose tissue browning.

Selective GPBAR1 agonists, such as BAR501 and INT-777, provide a more targeted therapeutic strategy. By specifically activating GPBAR1, these compounds can potently modulate inflammatory responses and GLP-1 secretion without directly engaging FXR. This selectivity may be beneficial in situations where FXR activation is not desired or could lead to off-target effects.

The choice between a dual agonist like this compound and a selective GPBAR1 agonist will depend on the specific therapeutic goals and the pathological context. The data presented in this guide provides a foundation for researchers to make informed decisions in the design and interpretation of their preclinical studies. Further head-to-head comparative studies under identical experimental conditions are warranted to fully elucidate the relative merits of these different therapeutic approaches.

References

Benchmarking BAR502 Against Standard of Care in Nonalcoholic Steatohepatitis (NASH)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Nonalcoholic steatohepatitis (NASH) is a progressive liver disease characterized by hepatic steatosis, inflammation, and hepatocellular injury, which can advance to fibrosis, cirrhosis, and hepatocellular carcinoma. The therapeutic landscape for NASH has been rapidly evolving, with the recent approval of the first drug specifically for this indication. This guide provides an objective comparison of the investigational drug BAR502 against the current and former standards of care for NASH, supported by available preclinical and clinical data.

Overview of Therapeutic Agents

This compound is an investigational, non-bile acid, steroidal dual agonist for the Farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (GPBAR1 or TGR5).[1] Its dual agonism is designed to modulate multiple pathways involved in NASH pathogenesis, including bile acid metabolism, inflammation, and fibrosis.[1]

Resmetirom (B1680538) (Rezdiffra™) is the first and currently the only FDA-approved medication for the treatment of noncirrhotic NASH with moderate to advanced liver fibrosis.[2] It is a once-daily, oral, thyroid hormone receptor-β (THR-β) selective agonist that targets hepatic fat metabolism.[3][4]

Pioglitazone (B448) is a thiazolidinedione and a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist. While not FDA-approved specifically for NASH, it has been recommended off-label for patients with biopsy-proven NASH, particularly those with type 2 diabetes, due to its insulin-sensitizing and anti-inflammatory effects.[5][6]

Semaglutide is a glucagon-like peptide-1 (GLP-1) receptor agonist, primarily used for the treatment of type 2 diabetes and obesity. Its use in NASH is off-label, driven by its ability to improve metabolic parameters and reduce liver fat.[7][8][9]

Vitamin E is an antioxidant that has been recommended for non-diabetic patients with biopsy-proven NASH. Its mechanism is thought to involve the reduction of oxidative stress, a key contributor to liver injury in NASH.[10][11]

Mechanism of Action

The therapeutic agents for NASH employ distinct mechanisms to address the multifaceted nature of the disease.

This compound Signaling Pathway

BAR502_Mechanism cluster_FXR FXR Pathway cluster_GPBAR1 GPBAR1 (TGR5) Pathway This compound This compound FXR FXR Activation (Nuclear Receptor) This compound->FXR GPBAR1 GPBAR1 Activation (Cell Surface Receptor) This compound->GPBAR1 SHP SHP Upregulation FXR->SHP induces SREBP1c SREBP-1c Inhibition FXR->SREBP1c inhibits CYP7A1 CYP7A1 Inhibition SHP->CYP7A1 inhibits BileAcid Reduced Bile Acid Synthesis CYP7A1->BileAcid leads to Lipogenesis Decreased Lipogenesis SREBP1c->Lipogenesis leads to cAMP ↑ cAMP GPBAR1->cAMP activates Inflammation Anti-inflammatory Effects (e.g., in Macrophages) GPBAR1->Inflammation mediates GLP1 GLP-1 Secretion (Intestinal L-cells) cAMP->GLP1 stimulates Energy Increased Energy Expenditure (Adipose Tissue Browning) cAMP->Energy promotes

Mechanism of action for this compound.

Standard of Care Signaling Pathways

Standard_of_Care_Mechanisms cluster_Resmetirom Resmetirom cluster_Pioglitazone Pioglitazone cluster_Semaglutide Semaglutide cluster_VitaminE Vitamin E Resmetirom Resmetirom THR_beta Selective THR-β Agonism (Liver) Resmetirom->THR_beta FattyAcidOxidation ↑ Fatty Acid Oxidation THR_beta->FattyAcidOxidation HepaticFat ↓ Hepatic Fat FattyAcidOxidation->HepaticFat Pioglitazone Pioglitazone PPARg PPARγ Agonism (Adipose, Liver, Muscle) Pioglitazone->PPARg Insulin_Sens Insulin (B600854) Sensitivity PPARg->Insulin_Sens Adiponectin ↑ Adiponectin PPARg->Adiponectin Anti_Inflam_Pio Anti-inflammatory Effects PPARg->Anti_Inflam_Pio Semaglutide Semaglutide GLP1R GLP-1 Receptor Agonism Semaglutide->GLP1R Appetite ↓ Appetite, ↑ Satiety GLP1R->Appetite GastricEmptying ↓ Gastric Emptying GLP1R->GastricEmptying WeightLoss Weight Loss Appetite->WeightLoss GastricEmptying->WeightLoss VitaminE Vitamin E Antioxidant Antioxidant Activity VitaminE->Antioxidant OxidativeStress ↓ Oxidative Stress Antioxidant->OxidativeStress LipidPeroxidation ↓ Lipid Peroxidation OxidativeStress->LipidPeroxidation

Mechanisms of action for standard of care NASH treatments.

Comparative Efficacy Data

The following tables summarize the available data on the efficacy of this compound and standard of care treatments on key histological and metabolic parameters in NASH. It is important to note that the data for this compound is from preclinical studies, while the data for the standard of care agents are from clinical trials. Direct head-to-head comparisons are not yet available.

Table 1: Effects on Liver Histology
TreatmentStudy PopulationDosageDurationNASH ResolutionFibrosis Improvement (≥1 stage)
This compound Mice (HFD-F model)20 mg/kg/day11 weeksSignificant reduction in NASSignificant reduction in fibrosis score
Resmetirom Adults with NASH (F1B, F2, F3)80 mg/day52 weeks25.9%24.2%
100 mg/day52 weeks29.9%25.9%
Pioglitazone Adults with NASH (non-diabetic)30 mg/day96 weeks34% (vs 19% placebo)Not significant
Semaglutide Adults with NASH (F2, F3)2.4 mg/week48 weeksNo significant difference vs placeboNo significant difference vs placebo
Vitamin E Adults with NASH (non-diabetic)800 IU/day96 weeks43% (vs 19% placebo)Not significant

NASH Resolution is typically defined as a NAFLD Activity Score (NAS) of 0-1 for inflammation and 0 for ballooning, with no worsening of fibrosis. Fibrosis Improvement is defined as a decrease of at least one stage in the fibrosis score without worsening of NASH.

Table 2: Effects on Metabolic Parameters
TreatmentStudy PopulationKey Metabolic Effects
This compound Mice (HFD-F model)Reduced body weight gain, improved insulin sensitivity, increased HDL.[1]
Resmetirom Adults with NASHSignificant reduction in LDL-cholesterol and triglycerides.
Pioglitazone Adults with NASHImproved insulin sensitivity, potential for weight gain.[5][6]
Semaglutide Adults with NASHSignificant weight loss, improved glycemic control.[9]
Vitamin E Adults with NASHPrimarily antioxidant effects with limited impact on metabolic parameters.[10][11]

Experimental Protocols

This compound Preclinical Study (Representative)
  • Animal Model: C57BL/6J male mice fed a high-fat diet supplemented with fructose (B13574) in drinking water (HFD-F) to induce NASH-like features.[12]

  • Treatment: this compound (20 mg/kg/day) administered by oral gavage for 11 weeks, starting after 10 days of HFD-F diet.[12]

  • Histological Analysis: Liver sections were stained with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning (NAFLD Activity Score - NAS). Sirius Red staining was used to evaluate fibrosis.[12]

  • Biochemical Analysis: Serum levels of ALT, AST, cholesterol, and triglycerides were measured.

  • Gene Expression Analysis: Hepatic gene expression for markers of inflammation, bile acid metabolism, and lipid synthesis was determined by RT-PCR.[12]

Resmetirom Clinical Trial (MAESTRO-NASH)
  • Study Design: Phase 3, randomized, double-blind, placebo-controlled trial.

  • Participants: Adults with biopsy-confirmed NASH with a NAFLD Activity Score (NAS) of ≥4 and fibrosis stage F1B, F2, or F3.

  • Intervention: Patients were randomized to receive once-daily oral resmetirom (80 mg or 100 mg) or placebo.

  • Primary Endpoints (at 52 weeks): 1) NASH resolution with no worsening of fibrosis, and 2) Fibrosis improvement by at least one stage with no worsening of the NAS.

  • Key Secondary Endpoints: Change from baseline in LDL cholesterol, triglycerides, and other liver enzymes.

General NASH Clinical Trial Workflow

NASH_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (Liver Biopsy, Bloodwork, Imaging) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment Treatment Arm (e.g., this compound) Randomization->Treatment Control Control Arm (Placebo or Standard of Care) Randomization->Control FollowUp Follow-up Visits (Safety & Efficacy Monitoring) Treatment->FollowUp Control->FollowUp Endpoint End-of-Treatment Assessment (Repeat Liver Biopsy, etc.) FollowUp->Endpoint Analysis Data Analysis Endpoint->Analysis

References

Evaluating BAR502: A Dual-Target Agonist Surpassing Single-Target Alternatives in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of therapeutic development for complex metabolic diseases such as non-alcoholic steatohepatitis (NASH), the dual-target agonist BAR502 has emerged as a promising candidate. By simultaneously activating the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (GPBAR1), this compound offers a multi-faceted approach to tackling the intricate pathophysiology of NASH. While direct head-to-head comparative studies in the same preclinical model are limited, available data suggests that the combined agonism of this compound may offer advantages over selective single-target agonists.

Unveiling the Dual Mechanism of this compound

This compound is a steroidal dual ligand engineered to potently activate both FXR, a nuclear receptor, and GPBAR1, a cell surface receptor. This dual-action mechanism is significant as these two receptors regulate complementary pathways involved in metabolism, inflammation, and fibrosis—the hallmarks of NASH progression.

FXR Activation: As a key regulator of bile acid, lipid, and glucose homeostasis, FXR activation in the liver and intestine leads to the suppression of bile acid synthesis, reduced lipogenesis, and decreased inflammation.

GPBAR1 Activation: GPBAR1 activation, primarily in intestinal L-cells, macrophages, and adipocytes, stimulates the release of glucagon-like peptide-1 (GLP-1), which improves insulin (B600854) sensitivity and promotes energy expenditure. It also exerts direct anti-inflammatory effects in macrophages.

The synergistic potential of activating both pathways simultaneously underpins the therapeutic rationale for a dual agonist like this compound.

Comparative Efficacy in Preclinical NASH Models

Disclaimer: The data presented below is compiled from different studies. Variations in experimental models, protocols, and endpoints should be considered when interpreting these results. A direct comparison of absolute values between studies is not recommended.

In Vitro Activity
CompoundTarget(s)EC50 / IC50Cell LineAssay TypeReference
This compound FXR~2 µM (IC50)Not SpecifiedNot Specified[1]
GPBAR1~0.4 µM (IC50)Not SpecifiedNot Specified[1]
Obeticholic Acid (OCA) FXR~99 nM (EC50)Not SpecifiedCell-free assay[2]
GPBAR10.5 - 8 µM (EC50)Not SpecifiedNot Specified[2]
BAR501 GPBAR1Selective AgonistNot SpecifiedNot Specified[3]
In Vivo Efficacy in NASH Mouse Models

This compound in a High-Fat Diet (HFD) and Fructose-induced NASH Model [4][5]

ParameterHFD ControlThis compound-treatedOutcome
Body WeightIncreased~10% reduction vs. HFDReduced weight gain
Steatosis ScoreSevereReducedAmelioration of fat accumulation
Inflammatory ScoreIncreasedReducedAttenuation of liver inflammation
Fibrosis ScoreIncreasedReducedReduction in liver fibrosis
Hepatic Gene Expression
SREBP1c, FAS, PPARγ, CD36UpregulatedDownregulatedInhibition of lipogenesis
SHP, ABCG5-UpregulatedFXR activation, cholesterol efflux
Intestinal Gene Expression
FGF15, GLP1-UpregulatedFXR and GPBAR1 activation

Obeticholic Acid (OCA) in a Lepob/Lepob Mouse Model of NASH

ParameterControlOCA-treatedOutcome
Liver WeightIncreased-17% reductionReduced liver weight
Liver Lipid ContentIncreased-17% reductionReduced hepatic lipids
Plasma ALT/ASTElevatedNo significant effectNo improvement in liver enzymes

BAR501 (Selective GPBAR1 Agonist) in a High-Fat Diet and Fructose-induced NASH Model [3]

ParameterHFD-F ControlBAR501-treatedOutcome
Liver InjuryPresentReversedAmelioration of liver damage
White Adipose Tissue-Promoted browningIncreased energy expenditure
Vascular InflammationIncreasedReversedReduced vascular inflammation

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided.

BAR502_Signaling_Pathway cluster_this compound This compound cluster_FXR FXR Pathway (Hepatocyte/Enterocyte) cluster_GPBAR1 GPBAR1 Pathway (Intestinal L-cell/Macrophage) This compound This compound FXR FXR This compound->FXR Activates GPBAR1 GPBAR1 This compound->GPBAR1 Activates SHP SHP FXR->SHP Induces FGF15 FGF15 FXR->FGF15 Induces (Intestine) SREBP1c SREBP1c SHP->SREBP1c Inhibits CYP7A1 CYP7A1 SHP->CYP7A1 Inhibits Lipogenesis Lipogenesis SREBP1c->Lipogenesis Promotes Bile_Acid_Synthesis Bile_Acid_Synthesis CYP7A1->Bile_Acid_Synthesis Promotes cAMP cAMP GPBAR1->cAMP Increases GLP1 GLP1 cAMP->GLP1 Stimulates Release Anti_Inflammation Anti_Inflammation cAMP->Anti_Inflammation Promotes Insulin_Sensitivity Insulin_Sensitivity GLP1->Insulin_Sensitivity Improves

Caption: this compound dual signaling pathway.

NASH_Model_Workflow start C57BL/6J Mice diet High-Fat Diet (HFD) + Fructose (B13574) in drinking water (18 weeks) start->diet randomization Randomization (at week 9) diet->randomization group1 HFD Control randomization->group1 group2 HFD + this compound (15 mg/kg/day) randomization->group2 endpoints Endpoint Analysis: - Body & Liver Weight - Histology (Steatosis, Inflammation, Fibrosis) - Gene Expression (Liver, Intestine) - Metabolic Parameters group1->endpoints group2->endpoints

Caption: Experimental workflow for NASH mouse model.

Detailed Experimental Protocols

NASH Mouse Model Protocol (based on Carino et al., 2017) [4][5]

  • Animals: Male C57BL/6J mice.

  • Diet: High-Fat Diet (HFD) containing 60% kcal from fat, supplemented with fructose in the drinking water (42 g/L) for a total of 18 weeks to induce NASH.

  • Treatment: At week 9 of the HFD, mice were randomized into two groups:

    • HFD Control group: Received vehicle.

    • This compound group: Received this compound at a dose of 15 mg/kg/day via oral gavage.

  • Endpoint Analysis: After 18 weeks, various parameters were assessed, including:

    • Histological Analysis: Liver sections were stained with Hematoxylin and Eosin (H&E) to evaluate steatosis, inflammation, and hepatocyte ballooning. Sirius Red staining was used to assess fibrosis.

    • Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) was performed on liver and intestinal tissue to measure the mRNA levels of key genes involved in lipid metabolism, inflammation, and FXR/GPBAR1 signaling.

    • Metabolic Assessments: Body weight, liver weight, and plasma levels of lipids and liver enzymes were measured.

In Vitro Transactivation Assays

  • FXR Transactivation Assay:

    • Cell Line: HepG2 cells.

    • Method: Cells are transiently transfected with a reporter plasmid containing an FXR response element linked to a luciferase gene. Cells are then treated with this compound or a control compound. The activation of FXR is quantified by measuring the luciferase activity.

  • GPBAR1 Transactivation Assay:

    • Cell Line: HEK293 cells.

    • Method: Cells are co-transfected with a plasmid encoding human GPBAR1 and a reporter plasmid containing a cAMP response element (CRE) linked to a luciferase gene. Following treatment with this compound, the increase in intracellular cAMP upon GPBAR1 activation leads to the expression of luciferase, which is then measured to determine receptor activation.

Conclusion: The Potential Superiority of a Dual-Pronged Attack

The available preclinical evidence, although not from direct comparative studies, strongly suggests that the dual activation of FXR and GPBAR1 by this compound offers a comprehensive therapeutic strategy for NASH. By simultaneously targeting key pathways in lipid metabolism, inflammation, and glucose homeostasis, this compound has demonstrated the potential to ameliorate multiple facets of NASH pathology. The observed effects on reducing steatosis, inflammation, and fibrosis in robust animal models underscore its therapeutic promise. While selective FXR and GPBAR1 agonists have shown efficacy in certain aspects of the disease, the integrated approach of a dual agonist like this compound may ultimately provide a more potent and holistic treatment for patients with NASH. Definitive evidence of superiority, however, will require future head-to-head clinical trials.

References

Safety Operating Guide

Proper Disposal of BAR502: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides detailed procedures for the proper disposal of BAR502, a dual agonist of FXR and GPBAR1 used in research settings. Adherence to these guidelines is essential to minimize risks to personnel and the environment.

Disclaimer: This document provides general guidance. All laboratory personnel must consult their institution's specific safety protocols and comply with all applicable local, state, and federal regulations regarding hazardous waste disposal.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on available safety data, this compound should be handled under the following conditions:

  • Ventilation: Use in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Gloves: Chemical-resistant gloves (e.g., nitrile) are required.

    • Eye Protection: Safety glasses or goggles are mandatory.

    • Lab Coat: A standard laboratory coat should be worn.

In case of accidental exposure, follow these first-aid measures immediately:

  • Skin Contact: Wash the affected area thoroughly with soap and water.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • Inhalation: Move the person to fresh air and ensure they are comfortable for breathing.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

II. This compound Waste Categorization and Segregation

Proper segregation of chemical waste is the first step in the disposal process. This compound waste should be categorized based on its physical state and potential contamination.

Waste TypeDescriptionRecommended Container
Solid this compound Waste Unused or expired pure this compound powder, contaminated lab materials (e.g., weigh boats, filter paper).Labeled, sealed, and chemically compatible container.
Liquid this compound Waste Solutions containing this compound, including stock solutions, experimental media, and the first rinse of emptied containers.Labeled, sealed, and leak-proof container.
Contaminated Sharps Needles, syringes, or other sharps that have come into contact with this compound.Puncture-resistant sharps container.
Empty this compound Containers Original containers that have held this compound.To be triple-rinsed before disposal or recycling.

III. Step-by-Step Disposal Procedures

The following protocols provide a detailed methodology for the disposal of different forms of this compound waste.

  • Collection: Carefully transfer all solid this compound waste into a designated, chemically compatible waste container. Avoid generating dust.

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Collection: Pour all liquid waste containing this compound into a designated, leak-proof, and chemically compatible container.

  • Labeling: Label the container with "Hazardous Waste," "this compound," and list all other chemical constituents and their approximate percentages.

  • Storage: Keep the container tightly sealed and store it in a designated hazardous waste accumulation area with secondary containment.

  • Disposal: Contact your institution's EHS office for collection and disposal. Do not pour this compound solutions down the drain.

  • Triple Rinsing:

    • Rinse the empty container with a suitable solvent (e.g., ethanol (B145695) or another solvent in which this compound is soluble) three times.

    • Collect the first rinseate and dispose of it as liquid this compound waste. Subsequent rinsates can typically be disposed of as regular chemical waste, but confirm this with your institution's EHS guidelines.

  • Defacing: After triple-rinsing, deface or remove the original label to prevent misuse.

  • Disposal: Dispose of the rinsed and defaced container according to your institution's procedures for non-hazardous laboratory glass or plastic waste.

IV. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

BAR502_Disposal_Workflow start Start: this compound Waste Generated identify_waste Identify Waste Type start->identify_waste solid_waste Solid Waste (Powder, Contaminated Debris) identify_waste->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsate) identify_waste->liquid_waste Liquid sharps_waste Contaminated Sharps identify_waste->sharps_waste Sharps empty_container Empty Container identify_waste->empty_container Empty Container collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid collect_sharps Place in Sharps Container sharps_waste->collect_sharps triple_rinse Triple Rinse Container empty_container->triple_rinse store_waste Store in Designated Hazardous Waste Area collect_solid->store_waste collect_liquid->store_waste collect_sharps->store_waste collect_rinsate Collect First Rinsate as Liquid Waste triple_rinse->collect_rinsate dispose_container Dispose of Rinsed Container triple_rinse->dispose_container collect_rinsate->collect_liquid contact_ehs Contact EHS for Disposal store_waste->contact_ehs

Caption: Workflow for the proper segregation and disposal of this compound waste.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
BAR502
Reactant of Route 2
BAR502

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.